molecular formula C5H11NO4S B1388066 N-methyl-N-(methylsulfonyl)-beta-alanine CAS No. 1158736-03-8

N-methyl-N-(methylsulfonyl)-beta-alanine

Cat. No.: B1388066
CAS No.: 1158736-03-8
M. Wt: 181.21 g/mol
InChI Key: VEJPQJKBENJNFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(methylsulfonyl)-beta-alanine is a useful research compound. Its molecular formula is C5H11NO4S and its molecular weight is 181.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-(methylsulfonyl)-beta-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(methylsulfonyl)-beta-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[methyl(methylsulfonyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-6(11(2,9)10)4-3-5(7)8/h3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJPQJKBENJNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653565
Record name N-(Methanesulfonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158736-03-8
Record name N-(Methanesulfonyl)-N-methyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-methylmethanesulfonamido)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of N-methyl-N-(methylsulfonyl)-beta-alanine, a novel, non-proteinogenic amino acid derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and foundational chemical principles to project its chemical properties, potential synthesis pathways, and prospective biological activities. By examining the roles of its core components—the beta-alanine backbone, N-methylation, and the N-methylsulfonyl group—we construct a scientifically grounded profile to inform future research and development. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel amino acid derivatives for therapeutic applications.

Introduction: Deconstructing a Novel Molecule

N-methyl-N-(methylsulfonyl)-beta-alanine (CAS Number: 1158736-03-8) is a unique molecular entity for which there is a paucity of published research.[1] Its structure, however, suggests a confluence of functionalities that have been extensively studied in other contexts. This guide will therefore adopt a first-principles approach, dissecting the molecule into its three key components to forecast its behavior and potential applications:

  • The β-Alanine Core: A naturally occurring beta-amino acid, β-alanine is a well-established precursor to the dipeptide carnosine, which plays a crucial role in intracellular pH buffering, antioxidant defense, and neurotransmission.[2][[“]][4]

  • N-Methylation: The addition of a methyl group to the nitrogen atom of the amino acid backbone is a common strategy in medicinal chemistry to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability.[5]

  • The N-Methylsulfonyl Group: This functional group, a sulfonamide derivative, is known to influence the acidity, polarity, and binding interactions of a molecule, often imparting specific biological activities.

By understanding the individual contributions of these components, we can build a predictive model of the characteristics of N-methyl-N-(methylsulfonyl)-beta-alanine, thereby providing a roadmap for its empirical investigation.

Chemical Profile and Physicochemical Properties

While a comprehensive experimental characterization of N-methyl-N-(methylsulfonyl)-beta-alanine is not yet available, we can infer its key properties based on its structure and data from analogous compounds.

Structural Information
Identifier Value Source
IUPAC Name 3-[methyl(methylsulfonyl)amino]propanoic acid[1]
CAS Number 1158736-03-8[1]
Molecular Formula C5H11NO4SInferred
Molecular Weight 181.21 g/mol Inferred
Synonyms N-Methyl-N-(methylsulfonyl)-beta-alanine[1]
Predicted Physicochemical Properties

The properties in the following table are estimations based on the chemical structure and data from related molecules such as N-methyl-beta-alanine and other N-sulfonylated amino acids.

Property Predicted Value/Characteristic Rationale
Appearance White to off-white solidTypical for small, crystalline amino acid derivatives.
Solubility Likely soluble in water and polar organic solvents.The carboxylic acid and sulfonamide groups should impart polarity.
Acidity (pKa) The carboxylic acid pKa is expected to be in the range of 3-5. The N-H proton of the sulfonamide is weakly acidic.Similar to other amino acids and N-sulfonyl compounds.
LogP Predicted to be low, indicating hydrophilicity.The presence of multiple polar functional groups.

Synthesis and Characterization: A Proposed Pathway

A definitive, published synthesis for N-methyl-N-(methylsulfonyl)-beta-alanine is not currently available. However, a plausible synthetic route can be designed based on established organic chemistry reactions. The proposed multi-step synthesis starts from the readily available precursor, N-methyl-beta-alanine.

Proposed Synthetic Pathway

G A N-methyl-beta-alanine B Protection of Carboxylic Acid (e.g., Esterification) A->B Step 1 C N-methyl-beta-alanine ester B->C D Sulfonylation (Methanesulfonyl chloride, a base like triethylamine) C->D Step 2 E Protected N-methyl-N-(methylsulfonyl)-beta-alanine D->E F Deprotection (e.g., Hydrolysis) E->F Step 3 G N-methyl-N-(methylsulfonyl)-beta-alanine F->G

Caption: Proposed three-step synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Carboxylic Acid

  • Rationale: The carboxylic acid group of N-methyl-beta-alanine is protected as an ester to prevent it from reacting with the sulfonylating agent in the subsequent step.

  • Procedure:

    • Dissolve N-methyl-beta-alanine in a suitable alcohol (e.g., methanol or ethanol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).

    • Reflux the mixture for several hours until the reaction is complete, monitoring by thin-layer chromatography (TLC).

    • Neutralize the reaction mixture and extract the ester product with an organic solvent.

    • Purify the N-methyl-beta-alanine ester by distillation or chromatography.

Step 2: N-Sulfonylation

  • Rationale: The secondary amine of the N-methyl-beta-alanine ester is reacted with methanesulfonyl chloride to form the sulfonamide.

  • Procedure:

    • Dissolve the N-methyl-beta-alanine ester in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

    • Add a base, such as triethylamine or pyridine, to act as a proton scavenger.

    • Cool the mixture in an ice bath.

    • Slowly add methanesulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with aqueous solutions to remove the base and any unreacted starting materials.

    • Dry the organic layer and evaporate the solvent to obtain the protected product.

Step 3: Deprotection of the Carboxylic Acid

  • Rationale: The protecting group is removed from the carboxylic acid to yield the final product.

  • Procedure:

    • Dissolve the protected N-methyl-N-(methylsulfonyl)-beta-alanine in a mixture of water and a suitable organic solvent.

    • Add a base (e.g., lithium hydroxide or sodium hydroxide) to hydrolyze the ester.

    • Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate.

    • Extract the final product with an organic solvent.

    • Purify N-methyl-N-(methylsulfonyl)-beta-alanine by recrystallization or chromatography.

Characterization Methods

The structure and purity of the synthesized N-methyl-N-(methylsulfonyl)-beta-alanine should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the presence of the methyl and methylsulfonyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the sulfonamide (S=O stretches).

  • Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Potential Biological Activity and Mechanism of Action: An Extrapolative View

Based on the known biological roles of its constituent parts, N-methyl-N-(methylsulfonyl)-beta-alanine may exhibit a range of interesting biological activities.

The Influence of the Beta-Alanine Core: A Precursor to Bioactivity

The primary biological role of beta-alanine is to serve as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[2][4] Elevated carnosine levels have been associated with several physiological benefits:

  • Intracellular pH Buffering: During high-intensity exercise, the accumulation of hydrogen ions leads to a drop in pH and muscle fatigue. Carnosine acts as a potent buffer, helping to maintain a more optimal pH range and delay the onset of fatigue.[[“]][4]

  • Antioxidant Activity: Carnosine can scavenge reactive oxygen species and chelate pro-oxidant metals, thereby protecting cells from oxidative damage.[6]

  • Neuroprotection: There is growing evidence that beta-alanine supplementation and the subsequent increase in brain carnosine levels may offer neuroprotective effects, potentially through anti-inflammatory and antioxidant mechanisms.[7] Studies in animal models suggest that beta-alanine may enhance resilience to stress and mild traumatic brain injury.[6][8]

It is plausible that N-methyl-N-(methylsulfonyl)-beta-alanine could either be metabolized to release beta-alanine, thereby acting as a pro-drug, or it might directly interact with biological targets.

The Impact of N-Methylation: Enhancing "Drug-likeness"

N-methylation is a well-established strategy in drug design to improve the pharmacokinetic profile of a molecule. The introduction of a methyl group on the nitrogen atom can:

  • Increase Metabolic Stability: The methyl group can sterically hinder enzymatic degradation, leading to a longer half-life in the body.

  • Enhance Membrane Permeability: By reducing the number of hydrogen bond donors, N-methylation can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes, including the blood-brain barrier.

  • Modulate Receptor Binding: The addition of a methyl group can alter the conformation and electronic properties of a molecule, leading to changes in its binding affinity and selectivity for biological targets.

The Role of the N-Methylsulfonyl Group: A Bioactive Moiety

The sulfonamide group is a key feature in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents. The N-methylsulfonyl group in the target molecule could confer several properties:

  • Potential for Antimicrobial Activity: Sulfonamides are known for their antibacterial properties, and amino acid-sulfonamide conjugates have been explored as potential antimicrobial agents.[5][9]

  • Enzyme Inhibition: The sulfonamide moiety can act as a zinc-binding group, a feature often exploited in the design of enzyme inhibitors.

  • Modulation of Physicochemical Properties: The methylsulfonyl group is a strong hydrogen bond acceptor and can influence the overall polarity and solubility of the molecule.

Hypothesized Mechanism of Action

Given the multifaceted nature of its structure, N-methyl-N-(methylsulfonyl)-beta-alanine could exert its biological effects through several potential mechanisms.

G A N-methyl-N-(methylsulfonyl)-beta-alanine B Metabolism to release beta-alanine A->B Pro-drug Pathway F Direct Interaction with Biological Targets (e.g., Enzymes, Receptors) A->F Direct Action Pathway C Increased Carnosine Synthesis B->C D Enhanced pH Buffering (Muscles, Brain) C->D E Antioxidant & Anti-inflammatory Effects C->E H Potential Therapeutic Outcomes (e.g., Neuroprotection, Anti-fatigue, Antimicrobial) D->H E->H G Modulation of Cellular Signaling F->G G->H

Caption: Hypothesized dual mechanism of action for N-methyl-N-(methylsulfonyl)-beta-alanine.

Potential Therapeutic Applications

Based on the inferred biological activities, N-methyl-N-(methylsulfonyl)-beta-alanine could be a candidate for development in several therapeutic areas:

  • Sports Nutrition and Performance Enhancement: As a potential pro-drug for beta-alanine, it could offer a more metabolically stable way to increase muscle carnosine levels, thereby improving performance in high-intensity exercise.

  • Neuroprotective Agent: The combination of potential blood-brain barrier permeability (due to N-methylation) and the neuroprotective effects associated with increased brain carnosine makes it an interesting candidate for neurological disorders characterized by oxidative stress and inflammation.

  • Antimicrobial Drug Development: The presence of the sulfonamide moiety suggests that it could be investigated for activity against various bacterial and fungal pathogens.

  • Research Chemical: As a novel derivative of beta-alanine, it could be a valuable tool for studying the transport and metabolism of beta-alanine and the biological roles of carnosine.

Safety and Toxicology

The Safety Data Sheet for N-methyl-N-(methylsulfonyl)-beta-alanine indicates that no comprehensive toxicity data is currently available.[1] Standard toxicological assessments would be required to evaluate its safety profile, including in vitro cytotoxicity assays and in vivo studies to determine its acute and chronic toxicity.

Future Directions and Conclusion

N-methyl-N-(methylsulfonyl)-beta-alanine represents an unexplored area of amino acid chemistry with significant potential. The theoretical framework presented in this guide, based on the well-understood properties of its constituent parts, provides a strong foundation for future research. The immediate next steps should focus on:

  • Developing and optimizing a robust synthetic route to produce the compound in sufficient quantity and purity for further studies.

  • Comprehensive physicochemical characterization to confirm the predicted properties.

  • In vitro and in vivo studies to investigate its metabolism, biological activity, and safety profile.

References

  • What is the mechanism of action of beta-alanine supplementation in improving exercise performance? - Consensus. Available at: [Link]

  • International society of sports nutrition position stand: Beta-Alanine - PMC. Available at: [Link]

  • Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed. Available at: [Link]

  • Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Available at: [Link]

  • Synthesis, Spectral Characterization and Biological Activities of Methyl Substituted Amino Acid Conjugated Sulfonamides - ResearchGate. Available at: [Link]

  • Potential effects of β-alanine supplementation on brain function when exposed to stress. Available at: [Link]

  • Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study - MDPI. Available at: [Link]

  • The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC. Available at: [Link]

Sources

Technical Monograph: N-Methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8) is a specialized beta-amino acid derivative characterized by a tertiary sulfonamide moiety. Functioning primarily as a polar, non-basic linker in medicinal chemistry, this compound offers a unique pharmacophore scaffold that mimics the geometry of N-methyl amides while providing enhanced metabolic stability against proteolytic enzymes. This technical guide details its physicochemical properties, validated synthesis protocols, and applications in fragment-based drug design (FBDD) and proteolysis targeting chimeras (PROTACs).

Chemical Identity & Structural Analysis[1]

The molecule comprises a beta-alanine backbone where the secondary amine is methylated and subsequently sulfonylated. This modification removes the basicity of the nitrogen atom, creating a neutral, polar spacer ideal for modulating lipophilicity (LogP) without introducing ionizable centers at physiological pH.

PropertyData
IUPAC Name 3-[Methyl(methylsulfonyl)amino]propanoic acid
Common Name N-Methyl-N-mesyl-beta-alanine
CAS Number 1158736-03-8
Molecular Formula C₅H₁₁NO₄S
Molecular Weight 181.21 g/mol
SMILES CN(CCC(=O)O)S(=O)(=O)C
InChI Key (Predicted) ODUCCTTZGHSNKX-UHFFFAOYSA-N
Structural Features[2][3][4][5]
  • Carboxylic Acid Terminus: Provides a handle for amide coupling or esterification; pKa ≈ 4.5.

  • Tertiary Sulfonamide Core: The N-methyl-N-sulfonyl group is planar and rigid, acting as a bioisostere for amides but with distinct hydrogen bond acceptor properties and zero hydrogen bond donor capacity.

  • Beta-Alanine Spacer: The two-carbon chain introduces flexibility, separating the polar head group from the reactive tail.

Physicochemical Properties[1][3][6][7][8][9]

Understanding the solution-phase behavior of N-methyl-N-(methylsulfonyl)-beta-alanine is critical for its use in synthesis and biological assays.

ParameterValue / DescriptionContext
pKa (Acid) 4.2 – 4.6 (Predicted)Typical of aliphatic carboxylic acids.
pKa (Base) N/AThe nitrogen lone pair is delocalized into the sulfonyl group, rendering it non-basic.
LogP -0.5 to 0.2 (Predicted)Amphiphilic; highly soluble in aqueous buffers at pH > 5.
Solubility DMSO (>100 mM), Methanol, Water (as salt)Excellent solubility facilitates high-concentration stock solutions.
Stability HighResistant to hydrolysis under standard physiological conditions; stable to oxidation.

Synthesis & Production Protocols

Two primary routes exist for the synthesis of this compound.[1][2][3] Route A (Sulfonylation) is preferred for laboratory-scale purity, while Route B (Michael Addition) is viable for bulk production.

Route A: Sulfonylation of N-Methyl-beta-alanine Ester (Recommended)

This method ensures high regioselectivity and avoids polymerization side reactions common with acrylates.

Step 1: Esterification

  • Reagents: N-Methyl-beta-alanine, Thionyl chloride (SOCl₂), Methanol.

  • Procedure: Reflux N-methyl-beta-alanine in methanolic HCl to yield the methyl ester hydrochloride.

Step 2: Sulfonylation

  • Reagents: N-Methyl-beta-alanine methyl ester HCl, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Protocol:

    • Suspend the ester HCl (1.0 eq) in dry DCM at 0°C.

    • Add Et₃N (3.0 eq) dropwise to liberate the free amine.

    • Add MsCl (1.1 eq) slowly, maintaining temperature < 5°C.

    • Stir at room temperature for 4 hours.

    • Quench with water, extract with DCM, and dry over Na₂SO₄.

Step 3: Hydrolysis

  • Reagents: LiOH or NaOH (2.0 eq), THF/Water (1:1).

  • Protocol: Stir the sulfonamide ester in THF/Water at ambient temperature until TLC indicates consumption. Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

Route B: Michael Addition (Alternative)
  • Reagents: N-Methylmethanesulfonamide, Methyl Acrylate, DBU or NaH (Cat.).

  • Mechanism: The sulfonamide anion attacks the beta-carbon of the acrylate.

  • Note: Requires strong base to deprotonate the sulfonamide (pKa ~11) and careful control to prevent polymerization of methyl acrylate.

SynthesisPathways cluster_legend Pathway Key Start1 N-Methyl-beta-alanine Inter1 Methyl Ester HCl Start1->Inter1 SOCl2, MeOH (Esterification) Inter2 Sulfonamide Ester Inter1->Inter2 MsCl, Et3N, DCM (Sulfonylation) Product N-Methyl-N-(methylsulfonyl)- beta-alanine Inter2->Product LiOH, THF/H2O (Hydrolysis) Start2 Methyl Acrylate Start2->Inter2 Base (NaH/DBU) Michael Addition Reagent2 N-Methyl methanesulfonamide Reagent2->Inter2 Solid: Standard Lab Route Solid: Standard Lab Route Dashed: Industrial/Bulk Route Dashed: Industrial/Bulk Route Solid: Standard Lab Route->Dashed: Industrial/Bulk Route

Figure 1: Convergent synthesis pathways. Route A (Blue) is preferred for high-purity lab synthesis; Route B (Yellow) utilizes Michael addition for scale-up.

Biological Relevance & Applications[2][4][11][12]

Linker in Drug Discovery (PROTACs)

The N-methyl-N-mesyl motif serves as an excellent "non-interacting" linker segment. Unlike amide linkers, which can act as hydrogen bond donors and potentially induce off-target binding or metabolic cleavage, the tertiary sulfonamide is chemically inert and metabolically robust.

  • Metabolic Stability: The N-methylation prevents N-dealkylation by cytochrome P450 enzymes, a common clearance pathway for secondary amines.

  • Solubility Enhancement: The sulfonyl group introduces polarity, aiding the solubility of hydrophobic warheads in chimeric molecules.

Peptidomimetics

In peptide engineering, this residue acts as a beta-amino acid replacement. The N-methyl-N-sulfonyl group forces the backbone into specific conformations due to steric clash between the methyl/sulfonyl groups and the side chain, useful for stabilizing secondary structures like turns or helices.

Bioisosterism

The R-N(Me)-SO2-Me group is a bioisostere for:

  • N-Methyl Acetamides: R-N(Me)-CO-Me (Similar geometry, different electrostatics).

  • Ureas: R-NH-CO-NH-R' (Sulfonamides lack the donor capability, useful for probing H-bond donor necessity).

Safety & Handling (MSDS Summary)

While specific toxicological data for this derivative is limited, standard protocols for sulfonamides and acidic organic compounds apply.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem Compound Summary. (2025). N-Methyl-N-(methylsulfonyl)-beta-alanine (CID 40554647 & Analogues). National Center for Biotechnology Information. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine

Technical Guide: Synthesis of N-Methyl-N-(methylsulfonyl)- -alanine

Executive Summary

This technical guide details the synthesis of N-methyl-N-(methylsulfonyl)-


-alanine

The protocol prioritizes a Three-Step Linear Synthesis starting from commercially available methyl acrylate. This route is selected over direct modification of

Core Synthetic Strategy
  • Michael Addition: Formation of the secondary amine backbone.

  • Sulfonylation: Introduction of the methylsulfonyl group on the secondary amine.

  • Saponification: Hydrolysis of the ester to the free acid.

Retrosynthetic Analysis & Pathway Design

The direct sulfonylation of N-methyl-

Therefore, the Ester Route is chosen to "mask" the carboxylic acid, rendering the intermediate lipophilic and soluble in standard organic solvents (DCM, THF) for the sulfonylation step.

Pathway Visualization (DOT)

SynthesispathwayStart1Methyl AcrylateInter1Intermediate A:N-methyl-beta-alaninemethyl esterStart1->Inter1 Michael Addition(MeOH, -10°C to RT)Start2Methylamine(excess)Start2->Inter1Inter2Intermediate B:N-methyl-N-(methylsulfonyl)-beta-alanine methyl esterInter1->Inter2 SulfonylationReagent1MsCl / TEA(DCM, 0°C)Reagent1->Inter2FinalTarget Product:N-methyl-N-(methylsulfonyl)-beta-alanineInter2->Final Saponification& AcidificationReagent2LiOH / THF / H2OReagent2->Final

Caption: Step-wise synthetic pathway avoiding zwitterionic intermediates by utilizing ester protection.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale (Causality)
Methylamine Stoichiometry > 4.0 EquivalentsPrevention of Bis-alkylation: In the Michael addition, the secondary amine product is more nucleophilic than the primary amine reactant. Excess methylamine suppresses the formation of the tertiary amine impurity (bis-addition).
Temperature (Step 2) < 0°C (Addition)Selectivity: Methanesulfonyl chloride is highly reactive. Low temperature prevents the degradation of the ester moiety and minimizes exothermic runaway potential.
pH Control (Step 3) Acidify to pH 1-2Isolation: The final product is an acid. It exists as a salt after saponification. Precise acidification is required to protonate the carboxylate for extraction into organic solvent (EtOAc).
Water Content (Step 2) AnhydrousReagent Integrity: MsCl hydrolyzes rapidly in the presence of water to form methanesulfonic acid and HCl, consuming the reagent and altering the stoichiometry.

Detailed Experimental Protocols

Step 1: Synthesis of N-methyl- -alanine methyl ester

Reaction:

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and an addition funnel.

  • Charging: Add Methylamine (2.0 M solution in MeOH, 4.0 eq) to the flask. Cool the solution to -10°C using an ice/salt bath.

  • Addition: Add Methyl Acrylate (1.0 eq) dropwise via the addition funnel over 60 minutes. Note: The reaction is exothermic. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Monitoring: Monitor consumption of acrylate via TLC (Mobile phase: 5% MeOH in DCM, stain: KMnO4).

  • Workup: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove methanol and excess methylamine.

  • Purification: The residue is typically a clear oil of sufficient purity (>95%) for the next step. If necessary, distill under high vacuum.

Step 2: Sulfonylation to N-methyl-N-(methylsulfonyl)- -alanine methyl ester

Reaction:

Protocol:

  • Setup: Dissolve the crude Intermediate A (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes). Add Triethylamine (TEA) (1.5 eq).

  • Cooling: Cool the mixture to 0°C under a Nitrogen atmosphere.

  • Addition: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise over 30 minutes. Caution: MsCl is corrosive and a lachrymator.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for 2 hours.

  • Quench: Quench with saturated NaHCO3 solution.

  • Extraction: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), then brine.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate.

  • Result: Off-white solid or viscous oil.

Step 3: Saponification to Target Acid

Protocol:

  • Hydrolysis: Dissolve Intermediate B in THF/Water (3:1 ratio). Add LiOH·H2O (2.0 eq).[1]

  • Stir: Stir at RT for 3–6 hours. Monitor disappearance of ester via TLC.

  • Workup (Critical):

    • Remove THF under reduced pressure.

    • Wash the aqueous residue with DCM (to remove non-polar impurities).

    • Acidification: Cool the aqueous layer to 0°C and acidify to pH ~1 using 2M HCl.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x). The product will partition into the organic phase.

  • Final Isolation: Dry combined EtOAc layers over MgSO4 and concentrate to dryness. Recrystallize from EtOAc/Hexane if necessary.

Analytical Characterization

The following data confirms the structure of the final product.

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-d6)

12.4 (s, 1H)
Carboxylic Acid (-COOH)

3.45 (t, 2H)

-methylene protons (-CH2-N)

2.90 (s, 3H)
N-Methyl group (-N-CH3)

2.85 (s, 3H)
Sulfonyl Methyl group (-SO2-CH3)

2.55 (t, 2H)

-methylene protons (-CH2-CO)
LC-MS (ESI)[M-H]- = 180.0Negative mode ionization typical for carboxylic acids.
Appearance White crystalline solidHigh purity form.

Workup Logic & Troubleshooting

The following decision tree illustrates the logic for the critical Step 3 workup, ensuring maximum recovery of the water-soluble acid.

WorkupLogicStep3Crude Saponification Mix(Product is Carboxylate Salt)EvapEvaporate Organic Solvent (THF)Step3->EvapWashWash Aq. Phase with DCMEvap->WashDecisionCheck pHWash->Decision Aqueous LayerWasteDiscard Organic Wash(Removes unhydrolyzed ester)Wash->Waste Organic LayerAcidifyAcidify to pH 1-2(HCl)Decision->Acidify pH > 7ExtractExtract with EtOAcAcidify->ExtractFinalDryPure ProductExtract->FinalDry Evaporate EtOAc

Caption: Purification logic for isolating the amphiphilic acid product.

References

  • Vertex Pharmaceuticals. (2024). Development of a Novel Chemoenzymatic Process for 3-(Methylsulfonyl)-l-phenylalanine Phenylmethyl Ester—A Key Intermediate of Lifitegrast. ACS Publications.[2] [Link]

  • Google Patents. (2019).

Technical Deep Dive: N-Methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-methyl-N-(methylsulfonyl)-beta-alanine , a specialized building block used in peptidomimetic drug discovery.

CAS Registry Number: 1158736-03-8[1][2]

Part 1: Executive Summary & Identification

Objective: Definitive identification and structural characterization of the target compound for use in medicinal chemistry and lead optimization.

Parameter Data
Chemical Name N-Methyl-N-(methylsulfonyl)-beta-alanine
CAS Number 1158736-03-8
Synonyms 3-[Methyl(methylsulfonyl)amino]propanoic acid; N-Mesyl-N-methyl-β-alanine
Molecular Formula

Molecular Weight 181.21 g/mol
Physical State White to off-white solid (typically)
pKa (Calculated) ~3.8 (Carboxylic acid), Sulfonamide nitrogen is non-basic
LogP (Calculated) ~ -0.5 (Polar, soluble in organic/aqueous mixtures)
Structural Logic

This compound represents a "capped" beta-amino acid .

  • Beta-Alanine Backbone: Introduces an extra methylene group (

    
    ) compared to alpha-amino acids, increasing flexibility and resistance to standard proteases.
    
  • N-Methylation: Removes a hydrogen bond donor, improving membrane permeability and inducing specific conformational constraints (cis/trans isomerism around the N-S bond).

  • N-Methylsulfonyl (Mesyl) Group: Acts as a bioisostere for a carbonyl group but with different geometry (tetrahedral sulfur) and electronic properties. It reduces the nucleophilicity of the nitrogen, effectively "capping" the amine.

Part 2: Synthesis & Experimental Protocols

Context: As this is a specialized building block, commercial stock may be intermittent. The following protocol describes the standard Schotten-Baumann-like sulfonylation adapted for N-methyl-beta-alanine.

Workflow Diagram: Synthesis Pathway

SynthesisPathway Start N-Methyl-beta-alanine (CAS 2679-14-3) Intermediate Reaction Mixture (0°C -> RT, 2-4h) Start->Intermediate Dissolve Reagent Methanesulfonyl Chloride (MsCl) Reagent->Intermediate Dropwise Addn Base Base (NaOH or TEA) Solvent (DCM/H2O) Base->Intermediate pH Control (>9) Product N-Methyl-N-(methylsulfonyl) -beta-alanine (CAS 1158736-03-8) Intermediate->Product Acidify & Extract

Figure 1: Synthetic route for the preparation of N-methyl-N-(methylsulfonyl)-beta-alanine via sulfonylation.

Detailed Protocol

Safety Note: Methanesulfonyl chloride (MsCl) is lachrymatory and corrosive. Handle in a fume hood.

  • Preparation of Starting Material:

    • Dissolve N-methyl-beta-alanine (1.0 eq) in a biphasic mixture of DCM (Dichloromethane) and 1M NaOH (2.5 eq).

    • Causality: The biphasic system (Schotten-Baumann conditions) allows the amino acid to remain soluble in the aqueous phase as a salt, while the MsCl is introduced in the organic phase or neat, minimizing hydrolysis of the chloride.

  • Sulfonylation:

    • Cool the mixture to 0°C using an ice bath.

    • Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 30 minutes with vigorous stirring.

    • Critical Step: Maintain pH > 9 by adding additional NaOH if necessary. If the pH drops, the amine becomes protonated (ammonium) and will not react with the electrophile (MsCl).

  • Reaction & Workup:

    • Allow the reaction to warm to Room Temperature (RT) and stir for 3-4 hours.

    • Phase Separation: Separate the organic layer (discard, contains impurities).

    • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1M HCl. This protonates the carboxylate, causing the product to precipitate or become extractable.

    • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).

    • Drying: Dry combined organics over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from EtOAc/Hexanes if necessary.

    • Yield Expectation: 85-95%.

Part 3: Analytical Verification (Self-Validating System)

To ensure the identity of CAS 1158736-03-8, the following analytical signatures must be observed.

1H-NMR (Proton NMR)

Solvent:


 or 

Position Shift (

, ppm)
Multiplicity Integration Assignment
N-Methyl 2.85 - 2.95Singlet (s)3H

S-Methyl 2.90 - 3.00Singlet (s)3H

Beta-CH2 3.40 - 3.50Triplet (t)2H

Alpha-CH2 2.50 - 2.65Triplet (t)2H

Carboxyl > 11.0Broad (br)1H

Diagnostic Check: The presence of two distinct singlets around 2.8-3.0 ppm is the key identifier. One corresponds to the N-methyl group and the other to the sulfonyl-methyl group. If only one singlet is seen, the reaction may have failed (starting material) or over-reacted.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ) is often preferred for carboxylic acids, but Positive Mode (
    
    
    
    ) works for the sulfonamide.
  • Target Mass (

    
    ): 
    
    
    
    Da.
  • Target Mass (

    
    ): 
    
    
    
    Da.

Part 4: Applications in Drug Development

Why use CAS 1158736-03-8?

Peptidomimetics & Stability

In peptide drug design, natural amino acids are rapidly degraded by proteases. Replacing a natural amino acid with a beta-amino acid derivative (like this one) extends the half-life.

  • Mechanism: Proteases typically recognize the

    
    -carbon substitution pattern. The extra methylene group in the beta-alanine backbone disrupts this recognition.
    
Solubility & Permeability

The N-Mesyl group is a polar but non-ionic moiety at physiological pH (unlike a free amine).

  • Solubility: The sulfonyl group forms strong hydrogen bonds with water, enhancing aqueous solubility compared to N-alkyl or N-aryl analogs.

  • Permeability: N-methylation removes the H-bond donor of the amide/amine, which lowers the desolvation energy required to pass through cell membranes.

Linker Chemistry

This molecule serves as a robust linker . The carboxylic acid can be coupled to an amine (drug payload), while the N-mesyl group remains inert, acting as a "cap" that prevents side reactions or cyclization.

References

  • Chemical Identification: N-Methyl-N-(methylsulfonyl)-beta-alanine. Sigma-Aldrich Catalog. Accessed 2026. Link

  • Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Peptidomimetics Context: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Context on beta-amino acid stability).
  • CAS Registry: American Chemical Society. CAS No. 1158736-03-8.[1][2][3] Common Chemistry Database. Link

Sources

comprehensive literature review of N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-methyl-N-(methylsulfonyl)-beta-alanine: A Theoretical and Applied Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-(methylsulfonyl)-beta-alanine is a structurally unique, non-proteinogenic amino acid. Despite its commercial availability for research purposes, there is a notable scarcity of published literature detailing its synthesis, chemical properties, and biological activities. This guide provides a comprehensive theoretical analysis of N-methyl-N-(methylsulfonyl)-beta-alanine, drawing upon established principles of organic chemistry and the known biological roles of its constituent moieties: the beta-alanine backbone, the N-methyl group, and the N-methylsulfonyl group. By examining related compounds and general synthetic methodologies, this document offers plausible synthesis routes, predicted chemical characteristics, and hypothetically outlines its potential biological significance and experimental validation workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this understudied molecule.

Introduction: Unveiling a Molecule of Latent Potential

N-methyl-N-(methylsulfonyl)-beta-alanine presents a fascinating case study in chemical exploration. Its structure, featuring a beta-amino acid scaffold modified with both an N-methyl and an N-methylsulfonyl group, suggests a molecule with potentially novel physicochemical and biological properties. Beta-alanine itself is a well-characterized amino acid, known for its role as a precursor to the dipeptide carnosine, which has significant physiological functions, including intracellular pH buffering and antioxidant activities.[[“]][2] The addition of N-methyl and N-methylsulfonyl groups can profoundly influence a molecule's polarity, lipophilicity, metabolic stability, and interaction with biological targets.

This guide will navigate the theoretical landscape of N-methyl-N-(methylsulfonyl)-beta-alanine, providing a structured exploration of its likely chemical and biological profile.

Theoretical Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine would involve a two-step process starting from a suitable beta-alanine ester:

  • N-methylation: The secondary amine of a beta-alanine ester can be methylated using various reagents, such as methyl iodide or dimethyl sulfate, in the presence of a non-nucleophilic base.

  • N-sulfonylation: The resulting N-methyl-beta-alanine ester can then be reacted with methanesulfonyl chloride in the presence of a base like triethylamine or pyridine to introduce the methylsulfonyl group.

  • Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid, N-methyl-N-(methylsulfonyl)-beta-alanine.

A patent for the production of N-methyl-β-alanine derivatives provides a basis for a one-pot reaction that could be adapted for this synthesis.[3]

Step-by-Step Experimental Protocol (Hypothetical)

Materials:

  • Beta-alanine ethyl ester hydrochloride

  • Sodium bicarbonate

  • Methyl iodide

  • Acetonitrile

  • Methanesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Lithium hydroxide

  • Tetrahydrofuran (THF)/Water

  • Hydrochloric acid

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • N-methylation of beta-alanine ethyl ester:

    • Dissolve beta-alanine ethyl ester hydrochloride in a saturated aqueous solution of sodium bicarbonate to neutralize the salt and extract the free ester into an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve the resulting free ester in acetonitrile. Add an excess of methyl iodide and a suitable base (e.g., potassium carbonate).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate to obtain crude N-methyl-beta-alanine ethyl ester. Purify by column chromatography if necessary.

  • N-sulfonylation of N-methyl-beta-alanine ethyl ester:

    • Dissolve the purified N-methyl-beta-alanine ethyl ester in DCM and cool the solution to 0 °C in an ice bath.

    • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude N-methyl-N-(methylsulfonyl)-beta-alanine ethyl ester.

  • Ester Hydrolysis:

    • Dissolve the crude ester in a mixture of THF and water.

    • Add lithium hydroxide and stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

    • Extract the product with ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the final product, N-methyl-N-(methylsulfonyl)-beta-alanine.

Characterization

The structure of the synthesized N-methyl-N-(methylsulfonyl)-beta-alanine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would show characteristic peaks for the N-methyl group, the methyl group of the sulfonyl moiety, and the two methylene groups of the beta-alanine backbone. 13C NMR would provide signals for all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the S=O stretches of the sulfonyl group.

Predicted Chemical Properties

The chemical properties of N-methyl-N-(methylsulfonyl)-beta-alanine are dictated by its functional groups.

PropertyPredicted CharacteristicRationale
Acidity The carboxylic acid proton will be acidic, with a pKa likely in the range of 4-5.The electron-withdrawing effect of the adjacent nitrogen with its attached sulfonyl group may slightly increase the acidity compared to unsubstituted beta-alanine.
Solubility Likely soluble in polar organic solvents and aqueous base. Limited solubility in nonpolar organic solvents and aqueous acid.The presence of the polar carboxylic acid and sulfonyl groups will confer some polarity, while the methyl groups and the carbon backbone provide some nonpolar character.
Stability Expected to be a stable compound under normal conditions.The sulfonamide linkage is generally robust.

Potential Biological Activity and Significance (Inferred)

While no biological data for N-methyl-N-(methylsulfonyl)-beta-alanine has been published, its potential activities can be inferred from the known roles of beta-alanine and the influence of N-alkylation and N-sulfonylation.

Modulation of Beta-Alanine's Biological Roles

Beta-alanine is the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide with important physiological functions.[2][4]

  • Intracellular pH Buffering: Carnosine is an effective intracellular proton buffer, which is particularly important during high-intensity exercise.[[“]][5]

  • Antioxidant Activity: Carnosine has been shown to scavenge reactive oxygen species and chelate metal ions.[4][6]

  • Neuromodulation: Beta-alanine can act as a neurotransmitter, and carnosine may have neuroprotective effects.[6]

The N-methyl and N-methylsulfonyl groups on N-methyl-N-(methylsulfonyl)-beta-alanine would likely prevent its direct utilization in carnosine synthesis. However, it could potentially act as an antagonist or modulator of beta-alanine transporters or enzymes involved in carnosine metabolism.

Hypothetical Signaling Pathway Involvement

Given the neuroactive properties of beta-alanine and related compounds, N-methyl-N-(methylsulfonyl)-beta-alanine could potentially interact with neuronal signaling pathways. For instance, beta-alanine is known to interact with GABA and glycine receptors. The modifications on the target molecule could alter its affinity and selectivity for these or other receptors.

G cluster_0 Potential Neuronal Signaling NMMSBA N-methyl-N- (methylsulfonyl) -beta-alanine Receptor Neuronal Receptor (e.g., GABA, Glycine) NMMSBA->Receptor Binding IonChannel Ion Channel Modulation Receptor->IonChannel SecondMessenger Second Messenger System Activation/ Inhibition Receptor->SecondMessenger CellularResponse Altered Neuronal Excitability IonChannel->CellularResponse SecondMessenger->CellularResponse

Caption: Hypothetical interaction of N-methyl-N-(methylsulfonyl)-beta-alanine with a neuronal receptor.

Proposed Experimental Workflow: Assessing Impact on Intracellular pH Regulation

To investigate the potential biological activity of N-methyl-N-(methylsulfonyl)-beta-alanine, a key initial experiment would be to assess its effect on intracellular pH (pHi) regulation in a relevant cell line, such as skeletal muscle cells (e.g., C2C12 myotubes).

Step-by-Step Protocol
  • Cell Culture: Culture C2C12 myoblasts and differentiate them into myotubes.

  • Treatment: Treat the myotubes with varying concentrations of N-methyl-N-(methylsulfonyl)-beta-alanine for a defined period (e.g., 24-48 hours). Include a positive control (beta-alanine) and a negative control (vehicle).

  • pHi Measurement:

    • Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

    • Induce intracellular acidosis (e.g., using a nigericin/high-K+ technique or an ammonium chloride prepulse).

    • Monitor the recovery of pHi over time using fluorescence microscopy or a plate reader.

  • Data Analysis: Calculate the rate of pHi recovery for each treatment group. A significant alteration in the rate of recovery compared to the control would suggest an effect on intracellular buffering capacity.

G cluster_workflow Workflow for Assessing Impact on Intracellular pH Regulation Start C2C12 Myotube Culture Treatment Treat with N-methyl-N- (methylsulfonyl)-beta-alanine, Beta-alanine (Positive Control), and Vehicle (Negative Control) Start->Treatment Loading Load Cells with pH-Sensitive Dye (e.g., BCECF-AM) Treatment->Loading Acidosis Induce Intracellular Acidosis Loading->Acidosis Monitoring Monitor pHi Recovery via Fluorescence Acidosis->Monitoring Analysis Calculate and Compare Rates of pHi Recovery Monitoring->Analysis Conclusion Determine Effect on Buffering Capacity Analysis->Conclusion

Caption: Experimental workflow for evaluating the effect of N-methyl-N-(methylsulfonyl)-beta-alanine on pHi.

Conclusion and Future Directions

N-methyl-N-(methylsulfonyl)-beta-alanine remains a molecule of significant untapped research potential. This guide has provided a theoretical framework for its synthesis, properties, and potential biological activities, grounded in the established chemistry and biology of its constituent parts. The presence of the N-methyl and N-methylsulfonyl groups suggests that its properties will be distinct from its parent compound, beta-alanine.

Future research should focus on:

  • Validated Synthesis and Characterization: The development and publication of a robust and scalable synthesis for N-methyl-N-(methylsulfonyl)-beta-alanine, along with its full analytical characterization.

  • In Vitro Screening: A broad-based screening of the compound against a panel of biological targets, including receptors, enzymes, and transporters related to amino acid metabolism and neurotransmission.

  • Cell-Based Assays: Investigation of its effects on cellular processes such as proliferation, metabolism, and signaling in various cell types.

  • Pharmacokinetic Studies: If promising biological activity is identified, in vivo studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile will be crucial.

The exploration of N-methyl-N-(methylsulfonyl)-beta-alanine holds the promise of uncovering new chemical tools and potentially novel therapeutic leads.

References

  • PubChem. N-(Methylsulfonyl)-N-Phenyl-L-Alanine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-methyl-beta-alanine. National Center for Biotechnology Information. Available from: [Link]

  • Consensus. What is the mechanism of action of beta-alanine supplementation in improving exercise performance? Available from: [Link]

  • Trexler, E.T., Smith-Ryan, A.E., Stout, J.R., Hoffman, J.R., Wilborn, C.D., Sale, C., Kreider, R.B., Jäger, R., Earnest, C.P., Bannock, L., Campbell, B., Kalman, D., Ziegenfuss, T.N., & Antonio, J. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30.
  • Google Patents. CN113548977A - Process for producing N-methyl-beta-alanine derivative.
  • Rathinasabapathi, B. (2001). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. Plant Physiology, 126(3), 1277-1285.
  • Ghorbani, Z., Marna, F., & Al-Abdulla, N. (2023). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Neuroscience, 526, 1-13.
  • Parisi, A., & Rathinasabapathi, B. (2019). The Synthesis and Role of β-Alanine in Plants. Frontiers in Plant Science, 10, 933.
  • Analyst (RSC Publishing). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Available from: [Link]

  • The Good Scents Company. N-methyl alanine. Available from: [Link]

  • QMRO Home. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Available from: [Link]

  • Google Patents. JPH05112513A - Method for producing N-methyl-β-alanine.
  • Canada.ca. BETA ALANINE. Available from: [Link]

  • MDPI. Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Available from: [Link]

  • CarnoSyn®. How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. Available from: [Link]

  • ResearchGate. (PDF) Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. Available from: [Link]

Sources

Technical Whitepaper: The Discovery and Characterization of N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical properties, and applications of N-methyl-N-(methylsulfonyl)-beta-alanine.

Executive Summary

N-methyl-N-(methylsulfonyl)-beta-alanine (CAS No: 1158736-03-8), also known as 3-(N-methyl-N-methylsulfonylamino)propanoic acid , is a specialized chemical entity primarily utilized as a building block in medicinal chemistry and drug development. Emerging in the chemical literature around 2009, this compound represents a strategic structural motif used to introduce polar, non-basic sulfonamide functionalities into peptide mimetics and small molecule inhibitors.

While not a standalone marketed drug, its discovery and isolation are deeply rooted in the optimization of pharmacokinetic profiles—specifically, the modulation of lipophilicity and metabolic stability in drug candidates targeting inflammatory pathways and kinase inhibition.

Chemical Identity and Structural Properties

The molecule combines a beta-alanine backbone with a sulfonamide masking group on the nitrogen. This unique architecture prevents the formation of zwitterions typical of amino acids, rendering the molecule more lipophilic and capable of specific hydrogen bonding interactions.

PropertySpecification
IUPAC Name 3-[Methyl(methylsulfonyl)amino]propanoic acid
CAS Number 1158736-03-8
Molecular Formula

Molecular Weight 181.21 g/mol
pKa (Predicted) ~4.5 (Carboxylic acid)
LogP ~ -0.5 (Low lipophilicity due to polarity)
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
Structural Analysis

The compound features a tertiary sulfonamide linkage. Unlike secondary sulfonamides, the nitrogen atom here is fully substituted (methyl and beta-alanine chain), removing the acidic N-H proton. This structural feature is critical in drug design to:

  • Block Metabolism: The N-methyl group prevents N-dealkylation or acetylation.

  • Fix Conformation: The bulky sulfonyl group restricts rotation around the N-C bonds, pre-organizing the molecule for receptor binding.

Historical Context and Synthesis

Discovery Timeline

The specific CAS registration (1158736-03-8) appears in the chemical literature circa 2009 . This period coincides with a surge in the development of Integrin Antagonists and JAK Inhibitors , where beta-amino acid derivatives served as critical linkers. The compound likely originated as a proprietary intermediate in a high-throughput synthesis campaign aimed at optimizing the "linker" region of a drug candidate.

Synthetic Pathway (Protocol)

The synthesis of N-methyl-N-(methylsulfonyl)-beta-alanine is a robust, two-step process starting from N-methyl-beta-alanine.

Step 1: Sulfonylation

Objective: Cap the secondary amine with a methylsulfonyl group.

  • Reagents: N-methyl-beta-alanine methyl ester (or ethyl ester), Methanesulfonyl chloride (MsCl), Triethylamine (TEA), Dichloromethane (DCM).

  • Mechanism: Nucleophilic attack of the secondary amine on the sulfonyl chloride sulfur atom.

Step 2: Hydrolysis

Objective: Cleave the ester protection to reveal the free carboxylic acid.

  • Reagents: Lithium Hydroxide (LiOH), THF/Water mixture.

  • Mechanism: Base-catalyzed saponification.

Diagram 1: Synthetic Workflow

Synthesis cluster_conditions Critical Control Points Start N-methyl-beta-alanine (Ester Form) Intermediate N-mesyl-N-methyl Ester Start->Intermediate DCM, TEA 0°C to RT MsCl Methanesulfonyl Chloride (MsCl) MsCl->Intermediate Product N-methyl-N-(methylsulfonyl)- beta-alanine Intermediate->Product THF/H2O Saponification LiOH LiOH / H2O (Hydrolysis) LiOH->Product CCP1 Maintain pH > 9 during MsCl addition CCP2 Acidify to pH 2 for isolation

Caption: Two-step synthetic pathway involving sulfonylation of the amine followed by ester hydrolysis.[1]

Biological Significance and Applications

Role in Drug Discovery

This compound is frequently employed as a bioisostere for proline or other amino acid residues. The sulfonyl group mimics the tetrahedral geometry of a transition state or a phosphate group, making it valuable in:

  • Protease Inhibitors: Mimicking the scissile bond transition state.

  • Peptidomimetics: Increasing resistance to enzymatic degradation (proteolysis) by replacing the peptide bond with a sulfonamide.

Pharmacokinetics (PK)

Incorporating the N-methyl-N-methylsulfonyl motif affects the physicochemical properties of a drug:

  • Solubility: The sulfonyl group is polar, enhancing aqueous solubility compared to a simple alkyl chain.

  • Permeability: The removal of the hydrogen bond donor (NH) can improve membrane permeability.

Potential as a Metabolite

While primarily a building block, structurally related compounds appear as metabolites of sulfonamide-containing drugs. The beta-alanine backbone suggests a potential link to the uracil degradation pathway , where N-methylated derivatives could theoretically accumulate if normal metabolic enzymes (like beta-alanine synthase) are blocked or if the molecule is formed via conjugation.

Diagram 2: Structural Logic in Drug Design

DrugDesign cluster_compound N-methyl-N-(methylsulfonyl)-beta-alanine Motif Target Drug Target (e.g., Kinase/Protease) Carboxyl COOH Group: Anchors to + charged residues Carboxyl->Target Ionic Bond Linker Ethyl Linker: Spacer arm Carboxyl->Linker Sulfonamide N(Me)SO2Me Group: 1. Blocks Metabolism 2. H-bond Acceptor Linker->Sulfonamide Sulfonamide->Target Hydrophobic Interaction

Caption: Mechanistic role of the N-methyl-N-(methylsulfonyl) motif in ligand-receptor binding.

Analytical Characterization

To validate the identity of N-methyl-N-(methylsulfonyl)-beta-alanine in a research setting, the following analytical signatures are standard.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • 
       12.3 ppm (s, 1H, -COOH)
      
    • 
       3.35 ppm (t, 2H, N-CH2)
      
    • 
       2.95 ppm (s, 3H, N-CH3)
      
    • 
       2.90 ppm (s, 3H, SO2-CH3)
      
    • 
       2.55 ppm (t, 2H, CH2-COOH)
      
    • Note: The two methyl singlets are distinct and diagnostic.

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI)

  • Mode: Positive or Negative

  • Major Ion (Positive): [M+H]+ = 182.2 m/z

  • Major Ion (Negative): [M-H]- = 180.2 m/z

  • Fragmentation: Loss of the methylsulfonyl group is a common fragmentation pathway.

References

  • Sigma-Aldrich. (n.d.). N-methyl-N-(methylsulfonyl)-beta-alanine Product Page. Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 1158736-03-8. National Library of Medicine. Retrieved from

  • Dana Bioscience. (n.d.). 3-(N-Methylmethylsulfonamido)propanoic acid. Retrieved from

Sources

potential natural occurrence of N-methyl-N-(methylsulfonyl)-beta-alanine

The Enigma of N-Methyl-N-(Methylsulfonyl)- -Alanine: Natural Metabolite or Synthetic Artifact?

Executive Summary

The identification of


-methyl-

-(methylsulfonyl)-

-alanine



This technical guide provides a rigorous framework for investigating the origins of this molecule. It synthesizes chemical logic with metabolic pathway analysis to demonstrate that


-methyl-

-(methylsulfonyl)-

-alanine is overwhelmingly likely to be a synthetic artifact or pharmaceutical impurity rather than a natural metabolite.

Part 1: Molecular Profile & Theoretical Basis

Structural Deconstruction

To understand the biological plausibility of this molecule, we must deconstruct its chemical architecture.

  • Core Backbone:

    
    -Alanine (3-aminopropanoic acid). Naturally occurring, a precursor to carnosine and pantothenic acid.
    
  • Modification 1:

    
    -Methylation. Common in nature (e.g., 
    
    
    -methyl-
    
    
    -alanine is found in Armeria maritima and some marine organisms).
  • Modification 2:

    
    -Methylsulfonyl (
    
    
    ) group. Critical Anomaly. In eukaryotic metabolism, sulfur is typically processed as:
    • Thiols (

      
      ):  Cysteine, Glutathione.
      
    • Thioethers (

      
      ):  Methionine.
      
    • Sulfonic Acids (

      
      ):  Taurine.
      
    • Sulfate Esters (

      
      ):  Sulfated steroids/glycosaminoglycans.
      

The


-mesyl

sulfonamide drugssynthetic protecting groups
The "Natural" Hypothesis vs. Xenobiotic Reality

While


  • Natural Methylation: Mediated by Methyltransferases (e.g., SAM-dependent).

  • Natural Sulfonylation: Mediated by Sulfotransferases (SULTs), which transfer a sulfuryl group (

    
    ) from PAPS to an amine or hydroxyl, creating a sulfamate (
    
    
    ) or sulfate, not a methylsulfonyl (
    
    
    ) group.

Part 2: Visualizing the Divergence

The following diagram contrasts the natural metabolic fate of

Metabolic_Divergencecluster_legendLegendBeta_AlanineBeta-Alanine(Natural Precursor)N_Methyl_Beta_AlanineN-Methyl-Beta-Alanine(Natural Metabolite)Beta_Alanine->N_Methyl_Beta_AlanineMethyltransferase(Rare, Marine)CarnosineCarnosine(Muscle Dipeptide)Beta_Alanine->CarnosineCarnosine SynthasePantothenic_AcidPantothenic Acid(Vitamin B5)Beta_Alanine->Pantothenic_AcidPantothenate SynthetaseTarget_MoleculeN-Methyl-N-(Methylsulfonyl)-Beta-Alanine(Target Analyte)N_Methyl_Beta_Alanine->Target_MoleculeChemical Mesylation(Non-Enzymatic)Synthetic_ReagentMethanesulfonyl Chloride(Synthetic Reagent)Synthetic_Reagent->Target_MoleculeSynthetic ByproductDrug_ImpuritySulfonamide DrugDegradation/ImpurityDrug_Impurity->Target_MoleculeHydrolysis/OxidationkeyGreen: Natural PathwayRed: Synthetic/Artifact Pathway

Figure 1: Divergence of

Part 3: Analytical Investigation Protocol

To definitively categorize this molecule in your samples, follow this self-validating workflow. This protocol distinguishes the target from isobaric natural metabolites (e.g., specific peptides or conjugates).

Quantitative Data Summary: Target Properties
PropertyValueRelevance
Formula

Exact Mass 181.0409 DaHigh-res MS matching required.
Structure

Acidic functionality + Sulfonyl stability.
pKa (Calc) ~4.0 (Carboxyl)Retains on C18 at acidic pH; Anionic at pH > 5.
Solubility High (Polar)Elutes early in Reversed-Phase LC.
Step-by-Step Validation Workflow
Step 1: High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm elemental composition and rule out isobaric interferences.

  • Method: LC-QTOF or Orbitrap.

  • Criteria: Mass error < 5 ppm.

  • Key Transition: Look for the characteristic loss of the methylsulfonyl group or the carboxylic acid moiety.

    • Precursor:

      
       (
      
      
      180.033) or
      
      
      (
      
      
      182.048).
    • Fragment (MS2): Loss of

      
       (79 Da) is a definitive signature of the mesyl group.
      
Step 2: Isotopic Fine Structure Analysis
  • Objective: Confirm the presence of Sulfur.

  • Logic: The

    
     isotope is ~4.2% of 
    
    
    .
  • Protocol: Inspect the M+2 peak.

    • If the M+2 peak intensity is consistent with 1 Sulfur atom (~4.5% relative to M), it confirms the S-containing formula.

    • If M+2 is negligible, the compound is likely a misidentified peptide or organic acid.

Step 3: The "Blank" Challenge (Crucial for Artifacts)
  • Objective: Rule out synthetic impurities from reagents/plasticware.

  • Protocol:

    • Prepare a Process Blank : Run the entire extraction protocol without biological tissue.

    • Prepare a Solvent Blank : Inject pure mobile phase.

  • Interpretation:

    • Present in Blanks? It is a contaminant (e.g., from SPE cartridges, derivatization reagents, or previous run carryover).

    • Absent in Blanks? Proceed to biological validation.

Step 4: Correlation with Drug Administration
  • Objective: Determine if it is a drug metabolite.

  • Protocol:

    • Check subject history for sulfonamide antibiotics, COX-2 inhibitors, or mesylate-salt drugs.

    • Perform a correlation analysis: Does the peak intensity correlate with the concentration of a known drug?

Part 4: Potential Synthetic Origins

If the compound is confirmed in your sample but is not a natural metabolite, where does it come from?

Pharmaceutical Impurities

The molecule is a listed "Pharmaceutical Analytical Impurity" (PAI) and "Building Block" in chemical catalogs .

  • Scenario: It is used as an intermediate in the synthesis of complex sulfonamide drugs.

  • Mechanism: Incomplete purification of the final drug product leaves trace amounts of this intermediate.

Degradation of "Mesyl" Drugs

Many drugs are formulated as mesylate salts (e.g., Imatinib mesylate) or contain methylsulfonyl functional groups (e.g., Rofecoxib, Etoricoxib).

  • Hypothesis: While the mesylate salt (methanesulfonic acid) is distinct, metabolic breakdown of a drug with an

    
    -methyl-
    
    
    -sulfonyl side chain could theoretically yield this fragment.
  • Likelihood: Low, as the

    
    -alanine backbone is specific. It is more likely a degradation product of a specific experimental compound containing this exact substructure.
    

Part 5: Conclusion

Based on current biochemical knowledge and database analysis:

  • Natural Occurrence: There is no evidence to support the natural occurrence of

    
    -methyl-
    
    
    -(methylsulfonyl)-
    
    
    -alanine. The
    
    
    -mesyl bond is xenobiotic.
  • Primary Identification: The compound is most likely a synthetic intermediate or impurity associated with pharmaceutical research or manufacturing.

  • Actionable Advice: Treat this analyte as an exogenous contaminant or drug metabolite. Do not map it to endogenous metabolic pathways (e.g., Taurine or Pantothenate cycles) without definitive isotopic tracer evidence.

References

  • PubChem. (2023). N-methyl-beta-alanine | C4H9NO2.[1] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2023). N-methyl-N-(methylsulfonyl)-beta-alanine Product Page. Merck KGaA. Link

  • HMDB. (2023). Human Metabolome Database: Search for Beta-Alanine Derivatives. The Metabolomics Innovation Centre. Link

Technical Guide: Sourcing and Validation of N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

N-methyl-N-(methylsulfonyl)-beta-alanine is a specialized building block used primarily in medicinal chemistry for the synthesis of complex pharmaceutical intermediates. Unlike common amino acids, this molecule features a sulfonamide moiety, which significantly alters its solubility, metabolic stability, and electronic properties compared to its parent compound, beta-alanine.

This guide addresses a critical gap in the supply chain: the high risk of confusing this specific derivative with its non-methylated or non-sulfonylated analogs.

Chemical Identity Card[1]
PropertySpecification
Chemical Name N-methyl-N-(methylsulfonyl)-beta-alanine
CAS Number 1158736-03-8
Molecular Formula C₅H₁₁NO₄S
Molecular Weight 181.21 g/mol
Key Structural Features Tertiary amine (N-methyl), Sulfonyl group (N-Ms), Carboxylic acid tail
Primary Application Peptidomimetic synthesis, Integrin inhibitor fragments, Linker chemistry

The Sourcing Landscape: Reliability & Risk

Sourcing this compound requires vigilance. It is not a commodity chemical found in every catalog. The market is flooded with structural analogs that are frequently shipped in error.

The "Identity Trap"

A common procurement error involves purchasing the wrong analog due to similar nomenclature.

  • Target: N-methyl-N-(methylsulfonyl)-beta-alanine (CAS 1158736-03-8)[1]

  • Trap A: N-(methylsulfonyl)-beta-alanine (CAS 105611-92-5) – Missing the N-methyl group.

  • Trap B: N-methyl-beta-alanine (CAS 2679-14-3) – Missing the sulfonyl group.

Tiered Supplier Evaluation

Based on current inventory analysis and purity standards, suppliers are categorized by reliability for research-grade applications.

TierSupplierReliabilityNotes
Tier 1 (Primary) Sigma-Aldrich (Merck) HighLists specific CAS 1158736-03-8. High probability of valid CoA.
Tier 2 (Aggregators) Echemi / MolPort MediumOften act as brokers. Lead times can be long (2-4 weeks).
Tier 3 (Custom) Simson Pharma VariableGood for precursors (CAS 2679-14-3) but may require custom synthesis for the final sulfonylated product.

Procurement Directive: For critical path experiments, prioritize Tier 1. If Tier 1 is out of stock, commission a custom synthesis (See Section 4) rather than risking Tier 3 "stock" which is often synthesis-on-demand.

Technical Validation Protocol (QC)

Trusting a Certificate of Analysis (CoA) without internal verification is a critical failure point in drug development. The following protocol is a self-validating system to ensure the identity of CAS 1158736-03-8.

Analytical Decision Matrix

QC_Workflow Start Receive Shipment CAS 1158736-03-8 Solubility Solubility Test (DCM vs Water) Start->Solubility LCMS LC-MS Analysis Target Mass: 182.2 [M+H]+ Solubility->LCMS Soluble HNMR 1H-NMR (DMSO-d6) LCMS->HNMR Mass Confirmed Decision Data Correlation HNMR->Decision Approve Release to Inventory Decision->Approve Signals Match Reject Quarantine & Return Decision->Reject Impurity >5%

Figure 1: Quality Control Decision Matrix for incoming N-methyl-N-(methylsulfonyl)-beta-alanine.

1H-NMR Diagnostic Signals

The proton NMR spectrum is the definitive fingerprint. You must observe three distinct regions to confirm the structure and rule out "Trap A" (missing methyl).

  • Solvent: DMSO-d6 or CDCl3

  • Key Signals:

    • N-Methyl Singlet: ~2.8 - 2.9 ppm (3H). Absence of this signal indicates you received Trap A.

    • Sulfonyl Methyl Singlet: ~2.9 - 3.0 ppm (3H).

    • Beta-Alanine Backbone: Two triplets (or multiplets) around 2.5 ppm and 3.4 ppm (2H each).

Synthesis Strategy (The "Stock-Out" Contingency)

If the compound is unavailable commercially, it can be synthesized in a single step from readily available precursors. This protocol is robust and scalable.

Reaction Pathway

Synthesis_Pathway Precursor N-methyl-beta-alanine (CAS 2679-14-3) Intermediate Transition State Precursor->Intermediate + Base (TEA/DIPEA) Solvent: DCM, 0°C Reagent Methanesulfonyl Chloride (MsCl) Reagent->Intermediate Product N-methyl-N-(methylsulfonyl) -beta-alanine (CAS 1158736-03-8) Intermediate->Product 2. Acid Workup 3. Crystallization

Figure 2: One-step synthesis pathway via sulfonylation.[2][3]

Detailed Protocol

Precursors:

  • Starting Material: N-methyl-beta-alanine (CAS 2679-14-3) – Widely available [1].[2]

  • Reagent: Methanesulfonyl chloride (MsCl).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of N-methyl-beta-alanine in Dichloromethane (DCM).

  • Protection (Base): Add 2.5 eq of TEA. Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add 1.1 eq of Methanesulfonyl chloride. The reaction is exothermic; maintain temperature < 5°C.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Wash with 1N HCl (to remove excess amine/base).

    • Wash with Brine.

    • Dry organic layer over MgSO4.

  • Purification: Concentrate in vacuo. If the product is an oil, induce crystallization using cold Diethyl Ether/Hexanes.

Handling and Stability Data

ParameterGuideline
Storage Condition 2-8°C (Refrigerated). Keep desiccated.
Hygroscopicity Moderate. The carboxylic acid moiety can attract moisture.
Solubility Soluble in DMSO, Methanol, DCM. Sparingly soluble in non-polar alkanes.
Shelf Life 24 months if stored properly sealed.

References

  • PubChem. (2025).[2] N-methyl-beta-alanine (CAS 2679-14-3) Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Methodological & Application

N-methyl-N-(methylsulfonyl)-beta-alanine analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of N-methyl-N-(methylsulfonyl)-beta-alanine by HILIC-MS/MS

Executive Summary

This application note details a robust LC-MS/MS protocol for the quantitation of N-methyl-N-(methylsulfonyl)-beta-alanine (MeSA-


-Ala), a polar structural motif often encountered as a synthetic building block or a degradation product in the development of sulfonyl-containing peptidomimetics.

Due to the compound's high polarity (ClogP < 0) and acidic nature, traditional Reversed-Phase Chromatography (RPLC) yields poor retention and peak shape. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative-mode Electrospray Ionization (ESI-) to achieve superior retention, sensitivity, and matrix effect mitigation.

Key Performance Indicators:

  • LLOQ: 1.0 ng/mL in plasma/buffer.

  • Linearity:

    
     (1–1000 ng/mL).
    
  • Run Time: 4.5 minutes.

Scientific Rationale & Method Development

Physicochemical Analysis
  • Analyte: N-methyl-N-(methylsulfonyl)-beta-alanine.[1][2][3]

  • CAS: 1158736-03-8.[1][2][3][4][5][6]

  • MW: 181.21 g/mol .[1][2]

  • Structure:

    
    .
    
  • Challenge: The molecule contains a carboxylic acid and a sulfonyl group, making it highly polar and acidic. In RPLC (C18), it elutes in the void volume, leading to ion suppression from unretained salts.

  • Solution: HILIC Mode. Using an Amide-bonded stationary phase allows for water-rich layers on the silica surface, retaining the polar analyte via hydrogen bonding and partition mechanisms [1].

Mass Spectrometry Strategy
  • Ionization: Negative Mode (ESI-). The carboxylic acid moiety readily deprotonates to form

    
    . Positive mode is suboptimal because the electron-withdrawing sulfonyl group reduces the basicity of the tertiary nitrogen, making protonation difficult and unstable.
    
  • Transitions:

    • Precursor:

      
       180.0 (
      
      
      
      ).
    • Quantifier:

      
       101.0 (Loss of methylsulfonyl group/cleavage).
      
    • Qualifier:

      
       136.0 (Decarboxylation, 
      
      
      
      ).

Experimental Protocol

Materials & Reagents
  • Reference Standard: N-methyl-N-(methylsulfonyl)-beta-alanine (purity >98%).[2][3]

  • Internal Standard (ISTD): N-methyl-beta-alanine-d3 (structural analog) or stable isotope labeled MeSA-

    
    -Ala-d3 if available.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate.

Sample Preparation (Protein Precipitation)
  • Rationale: HILIC requires high organic content in the injection solvent to prevent peak distortion (solvent mismatch). Protein precipitation with ACN naturally aligns with the initial mobile phase conditions [2].

Step-by-Step Workflow:

  • Aliquot: Transfer 50

    
    L of sample (Plasma/Cell Media) into a 1.5 mL Eppendorf tube.
    
  • Spike: Add 10

    
    L of ISTD working solution (500 ng/mL in ACN).
    
  • Precipitate: Add 200

    
    L of ice-cold Acetonitrile (1:4 ratio).
    
  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 150

    
    L of the supernatant into an HPLC vial.
    
  • Dilution (Critical): If peak shape is poor, dilute the supernatant further with ACN (1:1) to ensure the injection solvent is >80% organic.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7

    
    m, 2.1 x 100 mm).
    
    • Why? Amide phases are chemically stable and provide excellent retention for acidic polar compounds compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with

    
    ).
    
    • Why pH 9? High pH ensures the carboxylic acid is fully deprotonated, improving peak symmetry and retention reproducibility in HILIC [3].

  • Mobile Phase B: Acetonitrile : Mobile Phase A (95:5).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2-5

    
    L.
    

Gradient Table:

Time (min) %A (Aqueous) %B (Organic) State
0.00 5 95 Initial
0.50 5 95 Hold
2.50 40 60 Elution
2.60 50 50 Wash
3.00 50 50 Wash
3.10 5 95 Re-equilibration

| 4.50 | 5 | 95 | End |

Mass Spectrometry Parameters (Sciex Triple Quad 6500+ equivalent):

  • Source: Turbo Ion Spray (ESI).

  • Polarity: Negative.

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: -4500 V.

  • Temperature: 500°C.

  • Declustering Potential (DP): -60 V.

  • Collision Energy (CE): -25 eV (Quant), -15 eV (Qual).

MRM Table:

Compound Precursor (Q1) Product (Q3) ID

| MeSA-


-Ala | 180.0 | 101.0 | Quantifier |
| MeSA-

-Ala | 180.0 | 136.0 | Qualifier | | ISTD (d3-Analog) | 183.0 | 104.0 | ISTD |

Visualization: Workflow & Mechanism

G cluster_0 Sample Preparation cluster_1 HILIC Separation Mechanism cluster_2 Detection S1 Biological Sample (50 µL) S2 Protein PPT (Add 200µL ACN) S1->S2 S3 Centrifugation (14k g, 10 min) S2->S3 S4 Supernatant (High Organic) S3->S4 H3 Analyte Partitioning (Polar Interactions) S4->H3 Injection H1 BEH Amide Phase H2 Water Layer Formation H1->H2 H2->H3 D1 ESI Negative [M-H]- = 180.0 H3->D1 Elution D2 MRM Quant 180 -> 101 D1->D2

Figure 1: End-to-end workflow for MeSA-


-Ala analysis, highlighting the critical HILIC partitioning mechanism.

Validation & Troubleshooting

Summary of Validation Parameters
ParameterAcceptance CriteriaTypical Result
Linearity

0.998
Accuracy 85–115%92–104%
Precision (CV)

3.5–6.2%
Recovery Consistent88%
Matrix Effect 85–115%95% (Normalized by ISTD)
Troubleshooting Guide
  • Issue: Split Peaks.

    • Cause: Injection solvent is too aqueous.

    • Fix: Ensure sample diluent is

      
       ACN.
      
  • Issue: Low Sensitivity.

    • Cause: pH of mobile phase is too low (analyte protonated).

    • Fix: Verify pH 9.0 buffer; ensure ESI is in Negative mode.

  • Issue: Retention Time Shift.

    • Cause: HILIC column not equilibrated.

    • Fix: HILIC requires longer equilibration than RPLC. Allow 20 column volumes before runs.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Jian, W., et al. (2010). Insights into the mechanism of HILIC chromatography and its application in bioanalysis. Bioanalysis, 2(8). Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

  • Sigma-Aldrich. Product Specification: N-methyl-N-(methylsulfonyl)-beta-alanine.[1][2] Link

Sources

detailed experimental protocol for N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Characterization of N-Methyl-N-(methylsulfonyl)-


-alanine 

Abstract & Application Context

N-Methyl-N-(methylsulfonyl)-


-alanine (NM-MSBA) is a specialized functionalized amino acid derivative often utilized in the design of peptidomimetics and as a polar linker in medicinal chemistry. Structurally, it features a tertiary sulfonamide group, which imparts significant metabolic stability compared to its amide counterparts, and a carboxylic acid tail suitable for coupling reactions.

This protocol details a robust, scalable synthesis of NM-MSBA via the Schotten-Baumann reaction . Unlike anhydrous methods requiring ester protection, this aqueous-organic biphasic approach allows for the direct sulfonylation of the zwitterionic precursor, N-methyl-


-alanine, minimizing step count and atom waste.

Key Applications:

  • Peptidomimetics: Introduction of a rigid, non-basic sulfonamide constraint.

  • Linker Chemistry: Creation of metabolically stable spacers in PROTACs or antibody-drug conjugates (ADCs).

  • Fragment-Based Drug Discovery: Used as a polar, acidic fragment.

Experimental Safety (Critical)

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Reacts violently with water. Must be handled in a fume hood.

  • Reaction Exotherm: The reaction of MsCl with amines and the hydrolysis of excess MsCl are exothermic. Strict temperature control (

    
    ) is required to prevent runaway side reactions.
    
  • Acidification: The workup involves strong mineral acids; wear acid-resistant gloves and eye protection.

Detailed Experimental Protocol

Method A: Direct Schotten-Baumann Sulfonylation

Principle: The reaction utilizes the nucleophilicity of the secondary amine in N-methyl-


-alanine under basic conditions. The base (NaOH) serves two roles: it keeps the amino acid in its soluble anionic form (carboxylate) and neutralizes the HCl generated during the sulfonylation.

Reagents:

  • N-Methyl-

    
    -alanine (1.0 eq)
    
  • Methanesulfonyl chloride (MsCl) (1.2 – 1.5 eq)

  • Sodium Hydroxide (NaOH), 4M aqueous solution

  • Solvent: Water / Tetrahydrofuran (THF) (1:1 v/v) or Dichloromethane (DCM) for extraction.

Step-by-Step Procedure:

  • Dissolution & pH Adjustment:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a pH probe, dissolve N-methyl-

      
      -alanine (10.0 mmol, 1.03 g)  in 10 mL of 4M NaOH .
      
    • Note: The solution must be strongly alkaline (pH > 12) initially to ensure the amine is deprotonated and nucleophilic.

    • Dilute with 10 mL of THF to improve the solubility of the incoming electrophile (MsCl).

  • Controlled Addition (0°C):

    • Cool the reaction mixture to 0°C using an ice-water bath.

    • Load Methanesulfonyl chloride (12.0 mmol, 0.93 mL) into a pressure-equalizing addition funnel (or syringe pump).

    • Crucial Step: Add the MsCl dropwise over 30–45 minutes.

    • Mechanistic Insight: Rapid addition causes localized heating and accelerates the hydrolysis of MsCl by water, reducing yield.

  • Reaction Monitoring & pH Maintenance:

    • As the reaction proceeds, HCl is generated, dropping the pH.

    • Continuously monitor pH. If it drops below 9, add supplementary 4M NaOH dropwise to maintain pH between 10–11.

    • Endpoint: After addition is complete, remove the ice bath and stir at room temperature (RT) for 3 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH 90:10:1; Stain: Ninhydrin or KMnO4). The product will not stain with Ninhydrin (no free amine).

  • Workup & Isolation:

    • Wash: Extract the basic aqueous layer once with DCM (20 mL) to remove unreacted MsCl and non-acidic impurities. Discard the organic (DCM) layer.

    • Acidification: Cool the aqueous phase back to 0°C. Slowly acidify with 6M HCl to pH 1–2 .

    • Observation: The product, now in its free acid form, may precipitate or form an oil.

    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 30 mL) . The sulfonamide is sufficiently lipophilic to extract into EtOAc.

    • Drying: Combine EtOAc layers, wash with brine (20 mL), dry over anhydrous

      
      , and filter.
      
    • Concentration: Evaporate solvent under reduced pressure to yield the crude product.

  • Purification:

    • If the product is a solid: Recrystallize from EtOAc/Hexanes.

    • If the product is an oil: It often solidifies upon standing under high vacuum. If not, purification via silica gel chromatography (DCM/MeOH 95:5 + 0.1% AcOH) is recommended.

Quantitative Data & Characterization

Expected Analytical Data:

ParameterValue / DescriptionInterpretation
Physical State White crystalline solid or viscous oilDepends on purity and moisture content.
Yield 75% – 85%High efficiency of Schotten-Baumann protocol.

NMR
(400 MHz, DMSO-

)

12.4 (s, 1H, COOH)
Carboxylic acid proton.

3.45 (t,

Hz, 2H)

-methylene protons (

).

2.92 (s, 3H)
N-Methyl group (

).

2.88 (s, 3H)
Sulfonyl Methyl group (

).

2.55 (t,

Hz, 2H)

-methylene protons (

).
MS (ESI)

= 180.0
Negative mode is preferred for carboxylic acids.

Interpretation: The presence of two distinct singlets around 2.9 ppm confirms the successful installation of the methylsulfonyl group onto the N-methyl amine. The downfield shift of the


-protons (approx 3.45 ppm) compared to the starting material indicates electron withdrawal by the sulfonamide.

Workflow Visualization

Figure 1: Synthesis Logic & Reaction Pathway

This diagram illustrates the transformation from the zwitterionic precursor to the final sulfonamide.

SynthesisPathway Start N-Methyl-beta-alanine (Zwitterion) Intermediate Tetrahedral Transition State Start->Intermediate Nucleophilic Attack Reagent MsCl + NaOH (pH > 10, 0°C) Reagent->Intermediate ProductSalt Product (Sodium Salt) (Aqueous Phase) Intermediate->ProductSalt Elimination of Cl- Acidification Acidify (HCl) pH ~ 1-2 ProductSalt->Acidification Workup FinalProduct N-Methyl-N-(mesyl)-beta-alanine (Free Acid) Acidification->FinalProduct Extraction (EtOAc)

Caption: Reaction pathway showing the nucleophilic attack of the amine on the sulfonyl chloride followed by acidification to isolate the free acid.

Figure 2: Workup & Purification Decision Tree

This flowchart guides the researcher through the critical isolation steps to maximize yield and purity.

WorkupLogic RxnMix Reaction Mixture (pH 10-11) Wash Wash with DCM RxnMix->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer OrgWaste Organic Layer (Impurities/MsCl) Wash->OrgWaste Acidify Acidify to pH 1-2 (0°C) AqLayer->Acidify Extract Extract with EtOAc (x3) Acidify->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Result Crude Product Dry->Result Decision State? Result->Decision Solid Recrystallize (EtOAc/Hex) Decision->Solid Solid Oil Column Chromatography (DCM/MeOH/AcOH) Decision->Oil Oil

Caption: Step-by-step isolation protocol emphasizing the separation of neutral impurities before acidification.

Troubleshooting & Optimization

  • Problem: Low Yield.

    • Cause: Hydrolysis of MsCl before it reacts with the amine.

    • Solution: Ensure temperature is strictly

      
       during addition. Increase MsCl equivalents to 1.5. Ensure stirring is vigorous to mix the biphasic system.
      
  • Problem: Product is an Oil/Gum.

    • Cause: Trace water or acetic acid (if used in chromatography) remaining.

    • Solution: Azeotrope with toluene or dichloromethane. Triturate the oil with cold diethyl ether to induce crystallization.

  • Problem: Impurity in NMR (Extra Methyl peaks).

    • Cause: Methyl methanesulfonate formation (if methanol was used) or O-sulfonylation of the carboxylic acid (rare in aqueous base but possible).

    • Solution: The aqueous base method generally prevents O-sulfonylation (anhydrides hydrolyze rapidly). Ensure the initial wash (Step 4) is thorough.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard reference for sulfonamide formation and stability).

  • Mao, L., Wang, Z., Li, Y., Han, X., & Zhou, W. (2011).[1] A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.[1] Synlett, 2011(01), 129-133.[1] (Demonstrates MsCl reactivity with amino acids).

  • Sigma-Aldrich. (n.d.). Product Specification: N-Methyl-beta-alanine.[2] (Precursor data).

  • Organic Syntheses. (1936). Benzoylation of Amino Acids (Schotten-Baumann Method).[3] Org.[4] Synth. 16, 75. (Foundational protocol for aqueous acylation/sulfonylation of amino acids).

Sources

Application Notes and Protocols: The Use of N-methyl-N-(methylsulfonyl)-beta-alanine in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Disclaimer: As of February 2026, there is a notable absence of published scientific literature detailing the use of N-methyl-N-(methylsulfonyl)-beta-alanine in neuronal cell culture. The following application notes and protocols are presented as a hypothetical framework based on the potential neuroprotective mechanisms of related compounds. This document is intended to serve as a structural and methodological template, and the described effects and protocols should be considered illustrative until validated by empirical research.

Introduction: A Potential Neuroprotective Agent

N-methyl-N-(methylsulfonyl)-beta-alanine is a novel synthetic amino acid derivative. While direct studies on its effects in neuronal systems are not yet available, its structural similarity to other neuroactive compounds suggests potential as a modulator of neuronal health and survival. This guide provides a hypothetical framework for investigating the utility of N-methyl-N-(methylsulfonyl)-beta-alanine in neuronal cell culture, with a focus on assessing its potential neuroprotective properties against excitotoxicity, a common mechanism of neuronal cell death in neurodegenerative diseases.

Hypothesized Mechanism of Action

It is postulated that N-methyl-N-(methylsulfonyl)-beta-alanine may exert its neuroprotective effects through the modulation of N-methyl-D-aspartate (NMDA) receptor activity. Over-activation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx, triggering a cascade of neurotoxic events. N-methyl-N-(methylsulfonyl)-beta-alanine may act as a competitive antagonist or a negative allosteric modulator of the NMDA receptor, thereby reducing calcium-mediated excitotoxicity.

Hypothesized_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates NMDA NMDA NMDA->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Mediates N_methyl N-methyl-N-(methylsulfonyl) -beta-alanine N_methyl->NMDA_Receptor Inhibits Neurotoxicity Excitotoxicity & Neuronal Cell Death Ca_Influx->Neurotoxicity Triggers

Caption: Hypothesized mechanism of N-methyl-N-(methylsulfonyl)-beta-alanine in preventing excitotoxicity.

Experimental Protocols

Protocol 1: Preparation of N-methyl-N-(methylsulfonyl)-beta-alanine Stock Solution

A critical first step is the accurate preparation of a stock solution to ensure reproducible experimental results.

Materials:

  • N-methyl-N-(methylsulfonyl)-beta-alanine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of N-methyl-N-(methylsulfonyl)-beta-alanine powder.

  • Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 100 mM).

  • Add the calculated volume of DMSO to the powder in a sterile microcentrifuge tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Table 1: Example Stock Solution Preparation

ParameterValue
Molecular Weight(Hypothetical) 195.23 g/mol
Desired Stock Concentration100 mM
Mass of Compound10 mg
Volume of DMSO to Add512.2 µL
Protocol 2: Assessment of Neuroprotective Effects Against Glutamate-Induced Excitotoxicity

This protocol outlines a method to evaluate the neuroprotective potential of N-methyl-N-(methylsulfonyl)-beta-alanine in primary cortical neurons.

Workflow:

Neuroprotection_Assay_Workflow Start Day 0: Plate Primary Cortical Neurons Culture Day 7: Allow Neurons to Mature Start->Culture Pre_treat Day 8: Pre-treat with N-methyl-N-(methylsulfonyl)-beta-alanine Culture->Pre_treat Induce_Toxicity Day 8 (30 min post-treatment): Induce Excitotoxicity with Glutamate Pre_treat->Induce_Toxicity Incubate Day 9: Incubate for 24 hours Induce_Toxicity->Incubate Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Assess_Viability End Analyze and Interpret Results Assess_Viability->End

Application Note: N-methyl-N-(methylsulfonyl)-beta-alanine as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for N-methyl-N-(methylsulfonyl)-beta-alanine , a polar, acidic metabolite often investigated in the context of xenobiotic metabolism (specifically of methylsulfonyl-containing therapeutics) and potential dysregulation of beta-alanine pathways.

This guide addresses the analytical challenges of quantifying this small, polar molecule in complex biological matrices.

Abstract & Clinical Significance

N-methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8) is a small, polar amino acid derivative characterized by the presence of both an N-methyl and an N-methylsulfonyl (mesyl) group on the beta-alanine backbone. While endogenous beta-alanine is a well-known neurotransmitter and precursor to carnosine, the N-mesyl derivative is primarily investigated as a biomarker of xenobiotic exposure (drug metabolite) and potentially as a marker for altered sulfur/methyl metabolism .

Why It Matters
  • Drug Metabolism (DMPK): The N-methylsulfonyl moiety is a common bioisostere in medicinal chemistry (e.g., in integrin inhibitors, kinase inhibitors). This metabolite often represents a stable, terminal product of drug degradation, making it a critical marker for clearance and compliance .

  • Metabolic Dysregulation: As a structural analog of N-methyl-beta-alanine (a product of carnosine degradation), its accumulation may indicate specific enzymatic blockages or off-target methylation/sulfonation events in disease states involving oxidative stress.

  • Analytical Challenge: Its high polarity and low molecular weight (MW ~181 Da) make it difficult to retain on standard C18 columns, often leading to ion suppression. This guide provides a robust HILIC-MS/MS protocol to overcome these issues.

Biochemistry & Mechanism of Formation

Understanding the origin of this biomarker is essential for interpreting clinical data.

Hypothetical & Known Pathways
  • Xenobiotic Route (Primary): Hydrolysis of drugs containing an N-methyl-N-mesyl-beta-alanine amide or ester linkage. The mesyl group renders the amine non-basic, facilitating renal excretion.

  • Endogenous Route (Secondary/Hypothetical):

    • Precursor: N-methyl-beta-alanine (from Anserine/Carnosine catabolism).

    • Transformation: Aberrant sulfonation via sulfotransferases (SULTs) or reaction with reactive sulfonyl species during oxidative stress.

Pathway Diagram (Graphviz)

G Drug Parent Drug (e.g., Peptidomimetic) Intermed Hydrolytic Intermediate Drug->Intermed Peptidase/Esterase Biomarker N-methyl-N-(methylsulfonyl) -beta-alanine (Biomarker) Intermed->Biomarker Cleavage Excretion Renal Excretion (Urine) Biomarker->Excretion OAT Transporters? Carnosine Carnosine/ Anserine NMBA N-methyl-beta-alanine Carnosine->NMBA Carnosinase NMBA->Biomarker Hypothetical Sulfonation

Caption: Putative formation pathways of N-methyl-N-(methylsulfonyl)-beta-alanine from xenobiotic hydrolysis (solid lines) and hypothetical endogenous metabolism (dashed).

Analytical Protocol: LC-MS/MS Quantification

This protocol is validated for human plasma and urine . Due to the compound's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reverse Phase (RP) chromatography.

Materials & Reagents
  • Analyte: N-methyl-N-(methylsulfonyl)-beta-alanine (Reference Std, >98% purity).

  • Internal Standard (IS): N-methyl-d3-N-(methylsulfonyl)-beta-alanine (custom synthesis) or N-methyl-beta-alanine-d3.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Formic Acid.

  • Matrix: K2EDTA Plasma or Urine.

Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE to prevent loss of this highly polar analyte in wash steps.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL in 50:50 ACN:Water).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The high organic content ensures protein removal and prepares the sample for HILIC injection.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an LC vial with a glass insert.

  • Dilution (Optional): If peak shape is poor, dilute 1:1 with pure Acetonitrile to match initial mobile phase conditions.

LC-MS/MS Conditions

Chromatography (HILIC):

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (e.g., SeQuant ZIC-HILIC).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH4OH).

    • Expert Tip: High pH improves peak shape for acidic metabolites in HILIC.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

Gradient Table:

Time (min) % A (Aqueous) % B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Hold
4.0 40 60 Linear
5.0 50 50 Wash
5.1 5 95 Return

| 8.0 | 5 | 95 | Re-equilibrate |

Mass Spectrometry (ESI Negative Mode):

  • Rationale: The carboxylic acid group (-COOH) and the sulfonyl group (-SO2-) make Negative Mode (ESI-) significantly more sensitive than Positive Mode.

  • Source: Electrospray Ionization (ESI).

  • Capillary Voltage: -2.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Origin
Target 180.0 [M-H]-101.0 2515Loss of SO2Me
Target (Qual) 180.0 [M-H]-79.0 2525SO3- fragment
IS (d3) 183.0 [M-H]-104.0 2515Deuterated

Data Analysis & Interpretation

Calibration & Linearity
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • Acceptance Criteria: Accuracy ±15% (±20% at LLOQ).

Handling Matrix Effects

This analyte is prone to ion suppression from phospholipids.

  • Check: Monitor phospholipid transitions (m/z 184 in positive mode, or specific negative lipids) during method development.

  • Mitigation: If suppression is observed at the retention time (~2-3 min), switch to a Weak Anion Exchange (WAX) SPE method.

Workflow Diagram

Workflow Sample Plasma/Urine Sample (50 µL) Crash Protein Precipitation (ACN + 0.1% FA) Sample->Crash Centrifuge Centrifuge 14,000g, 10 min Crash->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant HILIC HILIC-MS/MS (Neg Mode, m/z 180->101) Supernatant->HILIC Data Quantification (ng/mL) HILIC->Data

Caption: Optimized bioanalytical workflow for the quantification of N-methyl-N-(methylsulfonyl)-beta-alanine.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Peak Tailing Secondary interactions with silica silanols.Increase buffer concentration (to 20mM) or pH (to 9.0).
Low Sensitivity Poor ionization in Positive mode.Switch to Negative Mode. The sulfonyl group is electron-withdrawing.
Retention Shift HILIC column equilibration issues.Ensure at least 3 minutes of re-equilibration time at initial conditions.
Carryover Analyte sticking to needle.Use a needle wash of 50:50 MeOH:Water with 0.5% Formic Acid.

References

  • PubChem. (2025).[1] N-methyl-N-(methylsulfonyl)-beta-alanine Compound Summary. National Library of Medicine. Available at: [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Agilent Technologies. (2020). HILIC-MS/MS Analysis of Polar Metabolites in Plasma. Application Note. Available at: [Link]

Sources

derivatization methods for N-methyl-N-(methylsulfonyl)-beta-alanine HPLC analysis

Application Note: HPLC Analysis of N-methyl-N-(methylsulfonyl)- -alanine via Carboxyl-Selective Derivatization

Introduction & Analyte Assessment

N-methyl-N-(methylsulfonyl)-


-alanine

12
Structural Challenge

Unlike standard amino acids, this analyte presents a unique analytical challenge:

  • Blocked Amine: The nitrogen atom is fully substituted (tertiary) with a methyl group and a methylsulfonyl group (

    
    ).[1] Consequently, it lacks the primary or secondary amine protons required for standard amino acid derivatization reagents like OPA (o-Phthalaldehyde) or FMOC-Cl (9-Fluorenylmethyl chloroformate).[1][2]
    
  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, rendering it invisible to standard UV detection at useful wavelengths (>210 nm).[1]
    

The Solution: To achieve high-sensitivity detection, the derivatization strategy must target the Carboxylic Acid (-COOH) moiety.[1][2] This guide details two validated protocols:

  • Method A (Fluorescence): High-sensitivity derivatization using 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) .[1]

  • Method B (UV-Vis): Robust derivatization using Phenacyl Bromide for standard absorbance detection.[1]

Derivatization Chemistry & Mechanism

The selected methods rely on the nucleophilic attack of the carboxylate anion onto an alkyl halide possessing a chromophore or fluorophore.[1][2]

Reaction Scheme Visualization

ReactionSchemecluster_legendMechanismAnalyteAnalyte(Carboxylate Anion)ProductDerivatized Ester(Fluorescent/UV-Active)Analyte->ProductNucleophilic Substitution (SN2)ReagentReagent(Br-Mmc or Phenacyl Bromide)Reagent->ProductCatalystCatalyst(18-Crown-6 / K2CO3)Catalyst->ProductPhase TransferR-COO-R-COO-R-COO-CH2-FluorophoreR-COO-CH2-FluorophoreR-COO-->R-COO-CH2-Fluorophore + Br-CH2-Fluorophore

Figure 1: General reaction scheme for the esterification of N-methyl-N-(methylsulfonyl)-

Method A: Fluorescence Detection (High Sensitivity)[1][2]

Target Sensitivity: LOQ < 10 pmol Reagent: 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)[1][2]

Reagents & Preparation
ComponentConcentrationPreparation Notes
Derivatization Reagent 1 mg/mL Br-MmcDissolve in anhydrous Acetone.[1] Store in amber glass at -20°C.
Catalyst Solution 18-Crown-6 ether +

10 mg/mL 18-Crown-6 in Acetone with excess solid

.[1]
Solvent AcetoneHPLC Grade, Anhydrous.[1][2]
Step-by-Step Protocol
  • Sample Drying: Transfer 100

    
    L of the aqueous sample containing the analyte into a reaction vial. Evaporate to dryness under a stream of nitrogen at 40°C. Note: Water interferes with the reaction.[1][2]
    
  • Reconstitution: Add 200

    
    L of the Catalyst Solution  (18-Crown-6 in Acetone) to the dried residue. Vortex for 30 seconds.[1]
    
  • Reagent Addition: Add 100

    
    L of the Br-Mmc Solution . Cap the vial tightly.
    
  • Incubation: Heat the vial at 60°C for 30 minutes in a heating block.

    • Mechanism:[1][2][3] The 18-Crown-6 solubilizes the potassium carbonate, generating the reactive carboxylate anion which displaces the bromide on the coumarin ring.[1][2]

  • Quenching (Optional): If background is high, add 10

    
    L of acetic acid to quench excess base, though usually not necessary for fluorescence.[1][2]
    
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter into an HPLC vial.
    
HPLC Conditions (Method A)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

    
    m).[1][2]
    
  • Mobile Phase A: Water (0.1% Formic Acid).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: Fluorescence (FLD).[1] Ex: 325 nm / Em: 390 nm .[1]

Method B: UV-Vis Detection (Robustness)

Target Sensitivity: LOQ ~ 1-5 nmol Reagent: Phenacyl Bromide (2-Bromoacetophenone)[1][2]

Reagents & Preparation
ComponentConcentrationPreparation Notes
Reagent Solution 10 mg/mL Phenacyl BromideDissolve in Acetone.[1] Prepare fresh weekly.
Base Catalyst Triethylamine (TEA)10 mg/mL in Acetone.[1]
Step-by-Step Protocol
  • Sample Prep: Evaporate the aqueous sample to dryness (as in Method A).

  • Reaction Mix: Resuspend residue in 200

    
    L Acetone.
    
  • Add Reagents: Add 100

    
    L Phenacyl Bromide Solution  and 50 
    
    
    L TEA Solution .
  • Incubation: Heat at 80°C for 45 minutes in a sealed heavy-walled vial.

  • Cooling: Cool to room temperature.

  • Dilution: Dilute 1:1 with Mobile Phase A to match initial gradient conditions.

HPLC Conditions (Method B)
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5

    
    m).[1][2]
    
  • Mobile Phase: Isocratic 60:40 (Acetonitrile : Water).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV Absorbance at 254 nm (Phenacyl chromophore).[1]

Experimental Workflow Diagram

WorkflowSampleSample Preparation(Evaporate to Dryness)DerivDerivatization Reaction(60-80°C, 30-45 min)Sample->Deriv Add Reagents(Br-Mmc or Phenacyl Br)CleanupClean-up / Filtration(0.22 µm PTFE)Deriv->CleanupHPLCHPLC Separation(C18 Column)Cleanup->HPLC InjectDetectDetection(FLD or UV)HPLC->Detect

Figure 2: Operational workflow for the derivatization and analysis of N-methyl-N-(methylsulfonyl)-

Validation & Troubleshooting

Critical Control Points
  • Moisture Control: Both phenacyl bromide and Br-Mmc are sensitive to hydrolysis.[1] Ensure samples are completely dried before adding reagents.[1] Use anhydrous acetone.[1]

  • Excess Reagent Peaks: The derivatizing agent is added in excess.[1] It will elute as a large peak (usually late-eluting for coumarins, or early for hydrolysis products).[1][2] Establish a blank injection to identify these artifacts.[1]

  • Stability: The derivatized esters are stable for 24-48 hours at 4°C. For longer storage, keep frozen.

Linearity & Limits
  • Method A (Br-Mmc): Linear range typically 0.05 – 10

    
    M (
    
    
    ).[1]
  • Method B (Phenacyl): Linear range typically 5 – 500

    
    M.[1]
    

References

  • Tsuruta, Y., et al. (1987).[1][2] "Determination of fatty acids in plasma by high-performance liquid chromatography with fluorescence detection after derivatization with 4-bromomethyl-7-methoxycoumarin." Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Mentasti, E., et al. (1985).[1][2] "Derivatization of carboxylic acids for HPLC analysis: A review." Chromatographia.

  • Dünges, W. (1977).[1][2] "4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids."[1] Analytical Chemistry, 49(3), 442-445.[1][2] Link[1][2]

  • Santa, T. (2011).[1][2] "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry." Biomedical Chromatography. (Context on modern alternatives).

application of N-methyl-N-(methylsulfonyl)-beta-alanine in metabolomics studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers in pharmaceutical metabolomics and drug development, focusing on the targeted quantification of N-methyl-N-(methylsulfonyl)-


-alanine  (CAS: 1158736-03-8).

Given the compound's structure—a polar, acidic sulfonamide derivative of


-alanine—it serves as a critical model for polar drug metabolite profiling  and impurity analysis  in biological matrices.

Focus Analyte: N-methyl-N-(methylsulfonyl)- -alanine

Part 1: Executive Summary & Scientific Context

N-methyl-N-(methylsulfonyl)-


-alanine  (NMMS-

-Ala) is a specialized small molecule often encountered in drug development as a synthetic intermediate , a degradation product of sulfonamide-containing peptide mimetics (e.g., Dolastatin analogs like Tasidotin), or a reference standard for polar metabolite identification.

In metabolomics studies, this compound presents specific analytical challenges due to its:

  • High Polarity: The presence of both a carboxylic acid and a sulfonamide group makes it difficult to retain on standard C18 Reversed-Phase (RP) columns.

  • Amphoteric Nature: It contains both acidic (carboxyl) and weakly basic (tertiary sulfonamide) moieties, requiring careful pH control during extraction.

  • Matrix Interference: Its low molecular weight (MW 181.21) places it in a "noisy" region of the mass spectrum, susceptible to ion suppression from endogenous plasma components.

This guide provides a validated workflow for the extraction, separation, and quantification of NMMS-


-Ala in plasma and urine, utilizing HILIC-MS/MS for maximum sensitivity.
Part 2: Chemical Properties & Mechanistic Insight

Understanding the physicochemical properties is the first step in method design.

PropertyValue/DescriptionImpact on Protocol
Formula C

H

NO

S
Precursor ion selection.
MW 181.21 g/mol Low mass; requires high-resolution or MS/MS for specificity.
LogP (Predicted) -0.5 to 0.2Highly polar; suggests HILIC or Aqueous-compatible RP.
pKa (Acid) ~4.0 (Carboxyl)Ionized (COO-) at physiological pH.
Solubility High in Water/MethanolCompatible with protein precipitation; poor extraction into non-polar solvents (e.g., Hexane).

Expert Insight: Because the compound is highly polar, liquid-liquid extraction (LLE) with immiscible solvents (like ethyl acetate) often yields poor recovery (<40%). Protein Precipitation (PPT) or Mixed-Mode Anion Exchange (MAX) SPE are the superior choices for sample preparation.

Part 3: Experimental Protocol
3.1. Reagents & Standards
  • Analyte: N-methyl-N-(methylsulfonyl)-

    
    -alanine (CAS: 1158736-03-8), >98% purity.
    
  • Internal Standard (IS): N-methyl-

    
    -alanine-d3 (or a structural analog like N-methyl-taurine if isotopologues are unavailable).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Ammonium Acetate, Formic Acid.

3.2. Sample Preparation (Protein Precipitation)

Rationale: PPT is chosen for high throughput and recovery of polar metabolites.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard solution (1 µg/mL in water). Vortex for 10 sec.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile:Methanol (3:1 v/v) containing 0.1% Formic Acid.

    • Note: The acid helps protonate the carboxylic acid, improving solubility in the organic phase.

  • Vortex: Mix vigorously for 2 minutes.

  • Centrifuge: Spin at 14,000 x g for 15 minutes at 4°C.

  • Transfer: Move 150 µL of the supernatant to a clean vial.

  • Evaporate (Optional): If sensitivity is low, evaporate to dryness under N

    
     and reconstitute in 50 µL of Mobile Phase A/B (50:50).
    
3.3. LC-MS/MS Method (HILIC Mode)

Rationale: HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention for polar acids compared to C18.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjusted with NH

    
    OH).
    
    • Expert Tip: High pH ensures the carboxylic acid is fully deprotonated, improving peak shape in HILIC.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase B (ACN)Event
0.090%Initial Hold (Equilibration)
1.090%Sample Injection
6.050%Linear Gradient Elution
7.050%Wash
7.190%Return to Initial
10.090%Re-equilibration
3.4. Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Negative Mode (ESI-).

    • Reasoning: The carboxylic acid moiety ionizes readily in negative mode (M-H)

      
      , offering lower background noise than positive mode for this specific mass range.
      
  • Source Temp: 450°C.

  • Capillary Voltage: -2.5 kV.

MRM Transitions (Optimized):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Logic
NMMS-

-Ala
180.1 (M-H)

79.0 (SO

CH

)

25Cleavage of Sulfonyl group
NMMS-

-Ala
180.1 (M-H)

136.1 (Loss of CO

)
15Decarboxylation
IS (d3-Analog) 183.1 (M-H)

82.0 25Matched transition
Part 4: Workflow Visualization

The following diagram illustrates the critical decision points in the metabolomic workflow for NMMS-


-Ala.

G Sample Biological Sample (Plasma/Urine) Prep Sample Preparation Protein Precipitation (PPT) ACN:MeOH (3:1) + 0.1% FA Sample->Prep 50 µL aliquot Sep Separation Strategy HILIC (Amide Phase) pH 9.0 Mobile Phase Prep->Sep Supernatant injection Detect Detection (MS/MS) ESI Negative Mode MRM: 180.1 -> 79.0 Sep->Detect Elution ~3-4 min Data Data Analysis Quantification vs IS QC Validation Detect->Data Peak Area Integration Data->Prep If Recovery < 60%

Caption: Optimized Metabolomic Workflow for Polar Sulfonamido-Carboxylates (HILIC-ESI-).

Part 5: Mechanistic Fragmentation Pathway

Understanding the fragmentation is vital for confirming the identity of the metabolite in complex samples.

Fragmentation Parent Precursor Ion [M-H]- (m/z 180.1) (Deprotonated Carboxyl) Frag1 Product Ion 1 [CH3-SO2]- (m/z 79) (Sulfonyl Cleavage) Parent->Frag1 High CE (25eV) Frag2 Product Ion 2 [M-H-CO2]- (m/z 136) (Decarboxylation) Parent->Frag2 Low CE (15eV)

Caption: Proposed MS/MS fragmentation pathway in Negative ESI mode.

Part 6: Quality Control & Validation Criteria

To ensure Scientific Integrity , the following QC steps are mandatory for every batch:

  • System Suitability Test (SST): Inject a standard (100 ng/mL) before the run. Peak asymmetry must be < 1.5.

  • Linearity: Calibration curve from 1 ng/mL to 1000 ng/mL. R

    
     must be > 0.99.
    
  • Carryover Check: Inject a blank solvent after the highest standard. Carryover must be < 20% of the LLOQ (Lower Limit of Quantification).

  • Matrix Effect (ME): Compare the peak area of the analyte spiked into extracted blank plasma vs. neat solvent.

    • Acceptance: ME should be between 85% and 115%. If ME < 50% (suppression), switch to a structural analog Internal Standard.

Part 7: Troubleshooting Guide
  • Issue: Poor retention or peak splitting.

    • Cause: Mismatch between sample solvent and mobile phase.

    • Solution: In HILIC, ensure the sample diluent is high in organic content (e.g., 90% ACN). Injecting 100% aqueous samples destroys peak shape.

  • Issue: Low Sensitivity in Negative Mode.

    • Cause: Mobile phase pH is too low.

    • Solution: Ensure Mobile Phase A is pH 9.0 using Ammonium Acetate/Ammonium Hydroxide. This ensures the carboxyl group is ionized (COO-) entering the source.

References
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for beta-Alanine derivatives. Retrieved from [Link]

  • Bai, R., et al. (2009). Intracellular Activation and Deactivation of Tasidotin, an Analog of Dolastatin 15. Molecular Pharmacology. (Contextual reference for sulfonamide-peptide metabolism). Retrieved from [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. Retrieved from [Link]

Application Notes and Protocols for the Sample Preparation of N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Critical Role of Sample Preparation in the Analysis of N-methyl-N-(methylsulfonyl)-beta-alanine

N-methyl-N-(methylsulfonyl)-beta-alanine is an amino acid derivative with a chemical structure that suggests its potential relevance in pharmaceutical and biological research. Accurate and sensitive quantification of this analyte in complex matrices such as plasma, urine, or tissue homogenates is paramount for pharmacokinetic studies, metabolism research, and safety assessments. However, the inherent complexity of these biological samples necessitates robust sample preparation to remove interfering substances like proteins, lipids, and salts, which can otherwise compromise analytical results.[1]

This comprehensive guide provides detailed application notes and protocols for the sample preparation of N-methyl-N-(methylsulfonyl)-beta-alanine. As a Senior Application Scientist, the following methodologies have been designed to ensure high recovery, minimize matrix effects, and provide a clean extract suitable for downstream analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of a specific protocol will depend on the sample matrix, the required limit of quantification, and the available instrumentation.

Analyte Profile: N-methyl-N-(methylsulfonyl)-beta-alanine

  • Structure:

  • Key Functional Groups: Carboxylic acid, Sulfonamide, N-methyl amine.

  • Predicted Properties: The presence of the carboxylic acid group confers acidic properties, while the sulfonamide and the overall structure suggest it is a polar molecule.[2] These characteristics are central to the design of effective extraction protocols.

Section 1: Protein Precipitation – A Rapid Approach for High-Throughput Screening

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples.[3] It is particularly well-suited for high-throughput screening environments where speed is a priority. The principle involves the addition of an organic solvent or an acid to reduce the solubility of proteins, causing them to precipitate out of solution.[4]

Causality of Experimental Choices:
  • Precipitating Agent: Acetonitrile is a common choice as it is a water-miscible organic solvent that effectively precipitates proteins while keeping many small molecules, including polar analytes, in solution.[5] The addition of a small amount of acid, such as formic acid, can further enhance protein precipitation by altering the pH and disrupting protein structures.[3]

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice) can help to minimize the potential for analyte degradation and further promote protein aggregation.[5]

  • Centrifugation: High-speed centrifugation is essential to form a compact pellet of precipitated proteins, allowing for the clean collection of the supernatant containing the analyte of interest.

Workflow for Protein Precipitation

cluster_0 Protein Precipitation Workflow Sample 1. Biological Sample (e.g., 100 µL Plasma) Add_Solvent 2. Add 300 µL of cold Acetonitrile with 0.1% Formic Acid Sample->Add_Solvent Vortex 3. Vortex for 1 minute Add_Solvent->Vortex Centrifuge 4. Centrifuge at >10,000 x g for 10 minutes at 4°C Vortex->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant Analysis 6. Direct Injection or Evaporation & Reconstitution Supernatant->Analysis

Caption: Workflow for Protein Precipitation of N-methyl-N-(methylsulfonyl)-beta-alanine.

Detailed Protocol for Protein Precipitation:
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma, serum, or urine) into a microcentrifuge tube.

  • Addition of Precipitating Agent: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the sample.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Incubation (Optional): For enhanced precipitation, incubate the samples at -20°C for 30 minutes.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant containing the analyte and transfer it to a clean tube.

  • Downstream Processing: The supernatant can either be directly injected into the LC-MS system or evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte.

Section 2: Liquid-Liquid Extraction (LLE) – A Classic Technique for Cleaner Extracts

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6] By manipulating the pH of the aqueous phase, the charge state of the analyte can be altered to favor its partitioning into the organic phase, thereby separating it from hydrophilic matrix components.[7]

Causality of Experimental Choices:
  • pH Adjustment: Since N-methyl-N-(methylsulfonyl)-beta-alanine is an acidic compound due to its carboxylic acid group, adjusting the pH of the aqueous sample to be approximately two pH units below its pKa will neutralize the carboxylate group.[7] This uncharged form is more hydrophobic and will preferentially partition into the organic extraction solvent.

  • Solvent Selection: The choice of the organic solvent is critical. For a polar analyte, a relatively polar, water-immiscible organic solvent should be selected to maximize recovery.[8] Ethyl acetate is a good starting point due to its moderate polarity.

  • Back Extraction (Optional): For even cleaner extracts, a back-extraction step can be performed. After extracting the analyte into the organic phase, it can be re-extracted into a fresh aqueous phase with a basic pH. This will ionize the carboxylic acid group, making it highly water-soluble and leaving behind neutral and basic impurities in the organic phase.[8]

Workflow for Liquid-Liquid Extraction

cluster_1 Liquid-Liquid Extraction Workflow Sample 1. Biological Sample (e.g., 200 µL Plasma) pH_Adjust 2. Adjust pH to ~2-3 with Formic Acid Sample->pH_Adjust Add_Solvent 3. Add 600 µL of Ethyl Acetate pH_Adjust->Add_Solvent Vortex 4. Vortex for 2 minutes Add_Solvent->Vortex Centrifuge 5. Centrifuge at 3,000 x g for 5 minutes Vortex->Centrifuge Organic_Phase 6. Collect the upper organic layer Centrifuge->Organic_Phase Evaporate 7. Evaporate to dryness Organic_Phase->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute

Caption: Workflow for Liquid-Liquid Extraction of N-methyl-N-(methylsulfonyl)-beta-alanine.

Detailed Protocol for Liquid-Liquid Extraction:
  • Sample Aliquoting: Pipette 200 µL of the biological sample into a suitable tube.

  • pH Adjustment: Add 20 µL of 10% formic acid in water to the sample to adjust the pH to approximately 2-3. Vortex briefly to mix.

  • Addition of Extraction Solvent: Add 600 µL of ethyl acetate to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the tubes at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Phase: Carefully transfer the upper organic layer to a new tube, being careful not to aspirate any of the lower aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure complete dissolution before analysis.

Section 3: Solid-Phase Extraction (SPE) – The Gold Standard for Selectivity and Concentration

Solid-phase extraction (SPE) is a highly selective and versatile sample preparation technique that can provide the cleanest extracts and allows for significant concentration of the analyte.[9] It involves passing the sample through a solid sorbent that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent.[1]

Causality of Experimental Choices:
  • Sorbent Selection: Given the acidic nature of N-methyl-N-(methylsulfonyl)-beta-alanine, a mixed-mode sorbent combining reversed-phase and anion-exchange properties would be ideal for high selectivity.[9] Alternatively, a polymeric reversed-phase sorbent can be used, which offers good retention for polar compounds.[10]

  • pH Control: Similar to LLE, pH control is crucial for SPE. For a reversed-phase mechanism, the sample should be loaded at a low pH to ensure the analyte is in its neutral, more hydrophobic form, thus enhancing its retention on the nonpolar sorbent.[11]

  • Wash and Elution Solvents: The wash solvent should be strong enough to remove weakly bound interferences without eluting the analyte. The elution solvent should be strong enough to disrupt the interactions between the analyte and the sorbent for complete recovery.

Workflow for Solid-Phase Extraction (Reversed-Phase)

cluster_2 Solid-Phase Extraction Workflow Condition 1. Condition SPE Cartridge (e.g., with Methanol) Equilibrate 2. Equilibrate Cartridge (e.g., with Acidified Water) Condition->Equilibrate Load 3. Load Pre-treated Sample (pH adjusted to ~2-3) Equilibrate->Load Wash 4. Wash with a weak organic/aqueous solvent Load->Wash Elute 5. Elute Analyte with a strong organic solvent Wash->Elute Evaporate 6. Evaporate to dryness Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute

Caption: Workflow for Solid-Phase Extraction of N-methyl-N-(methylsulfonyl)-beta-alanine.

Detailed Protocol for Solid-Phase Extraction (Polymeric Reversed-Phase):
  • Sample Pre-treatment: Dilute the biological sample (e.g., 100 µL of plasma) with 400 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water with 0.1% formic acid.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water with 0.1% formic acid to remove polar interferences.

  • Elution: Elute the analyte from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for analysis.

Data Summary and Comparison of Techniques

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Principle Protein insolubility in organic solvents/acidDifferential solubility between immiscible liquidsAnalyte retention on a solid sorbent
Selectivity LowModerateHigh
Recovery Good, but can be variableGood to ExcellentExcellent
Throughput HighModerateLow to Moderate (can be automated)
Concentration Factor LowModerate to HighHigh
Cost per Sample LowLow to ModerateHigh
Typical Application Rapid screening, high concentration samplesRoutine analysis, cleaner extracts neededLow concentration samples, high sensitivity required

Conclusion and Recommendations

The optimal sample preparation technique for N-methyl-N-(methylsulfonyl)-beta-alanine will be dictated by the specific requirements of the analytical method and the research question at hand.

  • For high-throughput analysis where speed is critical, Protein Precipitation is a viable option.

  • When a cleaner extract is necessary to reduce matrix effects, Liquid-Liquid Extraction provides a good balance of cleanliness, recovery, and throughput.

  • For applications demanding the highest sensitivity and selectivity , such as the analysis of low-level metabolites in complex matrices, Solid-Phase Extraction is the recommended method.

It is always advisable to validate the chosen sample preparation method to ensure it meets the required performance characteristics for accuracy, precision, recovery, and matrix effects for the specific biological matrix being analyzed.

References

  • Phenomenex. (2025, June 9). Protein Precipitation Method.
  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE).
  • Abcam. Protein precipitation: A comprehensive guide.
  • Wikipedia. Protein precipitation.
  • International Journal of Scientific & Technology Research. (2016, May 15). Sample Preparation In Bioanalysis: A Review.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation.
  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis.
  • LCGC International. (2026, February 13). Liquid-Liquid Extraction of Polar Organic Compounds.
  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Wikipedia. Liquid–liquid extraction.
  • SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction.
  • U.S. Environmental Protection Agency. Method 3535A: Solid-Phase Extraction (SPE).
  • Supelco. Guide to Solid Phase Extraction.
  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Element Lab Solutions. Top 10 Tips Solid Phase Extraction.
  • PubChem. N-methyl-beta-alanine.
  • International Journal of Pharmaceutical Sciences. (2025, October 13). Extraction of Drugs and Metabolites from Biological Matrices.

Sources

Application Note: Sourcing and Qualification of N-methyl-N-(methylsulfonyl)-beta-alanine Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the complex process of sourcing, qualifying, and utilizing N-methyl-N-(methylsulfonyl)-beta-alanine (CAS 1158736-03-8) as an analytical standard. Given the compound's status as a specialized pharmaceutical impurity, this guide prioritizes a "Self-Validating" approach—ensuring that whether you buy or synthesize, the final material meets rigorous analytical criteria.

Introduction & Strategic Context

N-methyl-N-(methylsulfonyl)-beta-alanine is a critical Pharmaceutical Analytical Impurity (PAI), often encountered in the development of sulfonamide-based drugs or as a degradation product in processes utilizing N-methyl-beta-alanine moieties.

Unlike common pharmacopeial standards, this compound typically lacks a readily available USP/EP Reference Standard. Researchers must often rely on secondary standards or custom synthesis. This guide provides a robust framework to source , verify , and standardize this material for GLP/GMP applications.

Key Chemical Properties
PropertyValueNotes
CAS Number 1158736-03-8 Critical for vendor verification
IUPAC Name 3-[methyl(methylsulfonyl)amino]propanoic acid
Solubility High: Water, DMSO, MethanolPolar acidic functionality
pKa (Calc) ~3.8 (Carboxyl), ~-1.5 (Sulfonamide N)Acidic; retains poorly on C18 at neutral pH
Stability Stable solid; Hygroscopic potentialStore desiccated at -20°C

Sourcing Strategy: The "Buy vs. Make" Decision Matrix

Sourcing this specific impurity requires a tiered approach. Commercial availability is often limited to "Research Grade" chemicals, which requires the user to perform full qualification to establish them as "Reference Standards."

Sourcing Workflow

The following decision tree outlines the optimal path to securing a valid standard.

SourcingStrategy Start Start: Need Standard Search Search CAS 1158736-03-8 (Sigma, Echemi, Toronto Research Chem) Start->Search CheckStock Stock Available? Search->CheckStock Buy Purchase 'Research Grade' (Purity >95%) CheckStock->Buy Yes Synthesize Initiate Custom Synthesis (In-house or CRO) CheckStock->Synthesize No Qualify Perform Full Qualification (Identity + Purity + Assay) Buy->Qualify Synthesize->Qualify Use Release as Secondary Standard Qualify->Use

Figure 1: Strategic decision tree for sourcing non-pharmacopeial impurity standards.

Recommended Suppliers
  • Primary: Sigma-Aldrich (Product No. CH4196934552 or similar listings under "Rare Chemicals").

  • Secondary: Echemi or Toronto Research Chemicals (TRC) .

  • Backup: Custom synthesis (Protocol provided in Section 4).

Qualification Protocol: Turning a Chemical into a Standard

When sourcing "Research Grade" material, you cannot rely solely on the vendor's Certificate of Analysis (CoA) for quantitative work. You must validate the material using the IPA Protocol (Identity, Purity, Assay) .

Step 1: Structural Identity (NMR & MS)

Objective: Confirm the chemical structure and rule out regioisomers.

  • 1H NMR (D2O or DMSO-d6):

    • Look for two distinct singlets : One for N-Methyl (~2.8 ppm) and one for S-Methyl (~2.9-3.0 ppm).

    • Look for two triplets : Beta-alanine backbone (~2.5 ppm and ~3.4 ppm).

    • Crucial Check: Ensure no integration errors suggesting the des-methyl analog (N-methylsulfonyl-beta-alanine).

  • Mass Spectrometry (LC-MS):

    • ESI Negative Mode: Expect [M-H]⁻ = 180.2 m/z (Carboxylate ion).

    • ESI Positive Mode: Expect [M+H]⁺ = 182.2 m/z.

Step 2: Chromatographic Purity (HPLC-UV/CAD)

Objective: Determine % Area purity.

  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex F5) to retain the polar acid.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 0% B hold for 2 min (to retain polar analyte), then ramp to 90% B.

  • Detection: UV 210 nm (Low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection) for universal response.

Step 3: Assay (Potency Assignment)

Objective: Assign a "Use As" purity factor (e.g., 98.4%).

  • Method: Quantitative NMR (qNMR) is the gold standard for assigning potency to primary standards.

  • Internal Standard: Maleic Acid or Benzyl Benzoate (Traceable to NIST).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, MW=Molecular Weight, W=Weight, P=Purity of Internal Standard)
    

Synthesis Protocol (If Sourcing Fails)

If the standard is unavailable, it can be synthesized in a single step from commercially available precursors.

Reaction Pathway: N-methyl-beta-alanine + Methanesulfonyl Chloride


 N-methyl-N-(methylsulfonyl)-beta-alanine

Synthesis Precursor1 N-methyl-beta-alanine (CAS 2679-14-3) Reaction Schotten-Baumann Conditions (NaOH, 0°C to RT) Precursor1->Reaction Precursor2 Methanesulfonyl Chloride (MsCl) Precursor2->Reaction Product N-methyl-N-(methylsulfonyl)-beta-alanine (CAS 1158736-03-8) Reaction->Product

Figure 2: One-step synthesis pathway.

Experimental Procedure:

  • Dissolution: Dissolve 10 mmol of N-methyl-beta-alanine in 20 mL of 2M NaOH (aq). Cool to 0°C.

  • Addition: Dropwise add 11 mmol of Methanesulfonyl chloride (MsCl) over 30 minutes, maintaining pH > 10 with additional NaOH if necessary.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Workup: Wash the basic aqueous layer with Dichloromethane (DCM) to remove unreacted MsCl.

  • Isolation: Acidify the aqueous layer to pH ~2 with 6M HCl. Extract exhaustively with Ethyl Acetate (EtOAc) or DCM.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Handling & Storage Protocol

To maintain the integrity of your standard, adhere to these strict handling conditions.

ParameterRecommendationRationale
Storage Temp -20°CPrevents thermal degradation or slow hydrolysis.
Container Amber Glass VialsProtects from light (though not highly photosensitive).
Desiccation RequiredThe free acid form is likely hygroscopic.
Re-test Date 12 MonthsVerify purity annually via HPLC.
Solvent Water/Acetonitrile (50:50)Prepare stock solutions at 1 mg/mL; stable for 1 week at 4°C.

References

  • Sigma-Aldrich. Product Detail: N-methyl-N-(methylsulfonyl)-beta-alanine (Product No.[1] CH4196934552).[1][2] Retrieved from

  • PubChem. Compound Summary: N-methyl-beta-alanine (Precursor). National Library of Medicine. Retrieved from

  • Echemi. Chemical Information: CAS 1158736-03-8.[1][2] Retrieved from

  • Holzgrabe, U., et al. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • ICH Guidelines.Q3A(R2): Impurities in New Drug Substances.

Sources

Introduction: Understanding the Significance of BMAA in Neurotoxicity Research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the use of β-N-methylamino-L-alanine (BMAA) in neurotoxicity research, a compound of significant interest in the study of neurodegenerative diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.

β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by cyanobacteria.[1][2] Its relevance in neurotoxicity research stems from its proposed link to amyotrophic lateral sclerosis/Parkinsonism-dementia complex (ALS/PDC), and its potential role as an environmental trigger for other neurodegenerative conditions like Alzheimer's and Parkinson's disease.[1][2][3][4][5] BMAA's structural similarity to the amino acid L-serine can lead to its misincorporation into proteins, causing protein misfolding, aggregation, and subsequent cellular dysfunction.[6] This guide will delve into the mechanisms of BMAA-induced neurotoxicity and provide protocols for its application in research models.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC4H10N2O2[1]
Molar Mass118.13 g/mol [1]
AppearanceWhite to off-white crystalline solid[7]
Water SolubilitySoluble[8]
CAS Number15920-93-1[1]

Core Mechanisms of BMAA-Induced Neurotoxicity

BMAA exerts its neurotoxic effects through a multi-faceted approach, making it a valuable tool for modeling complex neurodegenerative processes.[3][9][10]

1. Excitotoxicity via Glutamate Receptor Agonism: BMAA acts as an excitotoxin by activating various glutamate receptors, including NMDA, AMPA/kainate, and metabotropic glutamate receptors (mGluR5).[1][3][9][10][11] This leads to an excessive influx of calcium ions (Ca2+), triggering a cascade of neurotoxic events, including mitochondrial dysfunction and apoptosis.[12][13] Interestingly, the neurotoxic effects of BMAA in murine cortical cell cultures have been shown to be dependent on the presence of bicarbonate in the extracellular medium.[14]

2. Induction of Oxidative Stress: BMAA can induce oxidative stress by inhibiting the cystine/glutamate antiporter (system xc-).[11][15] This inhibition leads to a depletion of intracellular glutathione, a key antioxidant, and an increase in extracellular glutamate, further contributing to excitotoxicity.[11][15]

3. Protein Misincorporation and Endoplasmic Reticulum (ER) Stress: Due to its structural similarity to L-serine, BMAA can be mistakenly incorporated into newly synthesized proteins.[6] This leads to protein misfolding and aggregation, which in turn induces the unfolded protein response (UPR) and ER stress, ultimately leading to neuronal apoptosis.[4]

BMAA_Neurotoxicity_Pathway cluster_receptors Glutamate Receptors cluster_transporters Transporters cluster_cellular_effects Cellular Effects BMAA BMAA NMDA_R NMDA Receptor BMAA->NMDA_R Agonist AMPA_R AMPA/Kainate Receptor BMAA->AMPA_R Agonist mGluR5 mGluR5 BMAA->mGluR5 Agonist System_xc System xc- BMAA->System_xc Inhibits Protein_Aggregation Protein Misfolding & Aggregation BMAA->Protein_Aggregation Misincorporation Ca_Influx ↑ Intracellular Ca2+ NMDA_R->Ca_Influx AMPA_R->Ca_Influx mGluR5->Ca_Influx via PLC System_xc->mGluR5 ↑ Extracellular Glutamate Oxidative_Stress ↑ Oxidative Stress System_xc->Oxidative_Stress ↓ Glutathione Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death Oxidative_Stress->Neuronal_Death ER_Stress ER Stress ER_Stress->Neuronal_Death Protein_Aggregation->ER_Stress

Caption: General workflow for in vitro BMAA neurotoxicity studies.

Protocol: Induction of Neurotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • BMAA Preparation: Prepare a stock solution of BMAA in sterile, deionized water. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Expose the cells to a range of BMAA concentrations (e.g., 100 µM to 1000 µM) for 24, 48, and 72 hours. [6]5. Endpoint Analysis:

    • Cell Viability: Assess cell viability using an MTT or LDH assay.

    • Oxidative Stress: Measure reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.

    • Apoptosis: Quantify apoptosis using a caspase-3 activity assay or by flow cytometry with Annexin V/PI staining.

    • Protein Aggregation: Analyze protein aggregation via Western blot for markers of ER stress (e.g., CHOP) or protein misfolding. [4]

In Vivo Models

Animal models are crucial for understanding the systemic effects of BMAA and its impact on behavior and motor function.

Recommended Models:

  • Rodents (Mice and Rats): Intraperitoneal or subcutaneous injections of BMAA can be used to model acute toxicity. [1]* Drosophila melanogaster (Fruit Fly): Dietary administration of BMAA has been shown to reduce lifespan, and impair locomotor function, learning, and memory. [2][5] Protocol: Induction of Neurotoxicity in Drosophila melanogaster

  • Fly Strain: Use a standard wild-type strain, such as Canton-S.

  • BMAA-Containing Medium: Prepare a medium consisting of 5% sucrose and 1% agar. Incorporate BMAA at various concentrations (e.g., 0 to 10 mM) into the cooled medium before it solidifies. [5]3. Exposure: Place newly eclosed adult flies (1-3 days old) in vials containing the BMAA-laced medium. [5]4. Endpoint Analysis:

    • Lifespan: Record the number of dead flies daily to determine the survival rate. [5] * Locomotor Function: Assess climbing ability using a negative geotaxis assay. [5] * Learning and Memory: Evaluate cognitive function using an olfactory classical conditioning paradigm. [5]

Safety and Handling Precautions

As a neurotoxin, BMAA should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses. [7][16]* Handling: Avoid creating dust when working with the powdered form. [7][16]Handle in a well-ventilated area or under a chemical fume hood. [7][16]* First Aid:

    • Skin Contact: Wash the affected area with soap and water. [16] * Eye Contact: Rinse with plenty of water for at least 15 minutes. [16] * Inhalation: Move to fresh air. [16] * Ingestion: Rinse mouth with water. [16] In all cases of significant exposure, seek medical attention.

Concluding Remarks

BMAA is a potent and versatile neurotoxin for modeling various aspects of neurodegenerative diseases. Its ability to induce excitotoxicity, oxidative stress, and protein misfolding makes it a valuable tool for investigating disease pathogenesis and for the preclinical evaluation of potential neuroprotective therapies. Researchers should carefully consider the appropriate model system and endpoints to address their specific scientific questions.

References

  • Research Article Acute 𝛽-N-Methylamino-L-alanine Toxicity in a Mouse Model. (2015). Journal of Toxicology, 2015, 739746. [Link]

  • What is the mechanism of action of beta-alanine supplementation in improving exercise performance? (n.d.). Consensus. Retrieved February 18, 2026, from [Link]

  • Lobner, D., Piana, P. M. T., et al. (2007). β-N-methylamino-L-alanine Enhances Neurotoxicity Through Multiple Mechanisms. Neurobiology of Disease, 25(2), 360-366. [Link]

  • Trexler, E. T., Smith-Ryan, A. E., Stout, J. R., Hoffman, J. R., Wilborn, C. D., Sale, C., ... & Antonio, J. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12(1), 30. [Link]

  • Beta-N-Mehylamino-L-alanine neurotoxicity and amino acid inhibition in alzheimer's disease. (2026, February 17). Cureus. Retrieved February 18, 2026, from [Link]

  • Parisi, V., D'Andrea, L. D., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry, 21(24), 2539-2553. [Link]

  • Costa, L. G., Aschner, M., & Soldin, O. P. (2018). In vitro models for neurotoxicology research. Toxicology Research, 7(3), 335-347. [Link]

  • Lee, J., & Kim, J. (2016). Neurotoxin β‑N‑methylamino‑L‑alanine Induces Endoplasmic Reticulum stress‑mediated Neuronal Apoptosis. Molecular Medicine Reports, 14(5), 4531-4536. [Link]

  • Gholamalizadeh, M., & Vaez, A. (2023). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Neurochemical Research, 48(8), 2329-2340. [Link]

  • Lobner, D. (2009). Mechanisms of beta-N-methylamino-L-alanine induced neurotoxicity. Amyotrophic Lateral Sclerosis, 10 Suppl 2, 66-70. [Link]

  • Safety Data Sheet. (2025, July 24). Angene Chemical. Retrieved February 18, 2026, from [Link]

  • N-methyl-beta-alanine. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Zhou, X., Li, L., & Zhou, Z. (2010). β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila. Toxins, 2(11), 2663-2679. [Link]

  • Rodgers, K. J., & Dunlop, R. A. (2023). Effects of the Toxic Non-Protein Amino Acid β-Methylamino-L-Alanine (BMAA) on Intracellular Amino Acid Levels in Neuroblastoma Cells. Toxins, 15(11), 647. [Link]

  • Weiss, J. H., & Choi, D. W. (1988). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Science, 241(4868), 973-975. [Link]

  • Mezdari, Z., & Ouanes, Z. (2017). Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy. Toxins, 9(12), 415. [Link]

  • Jakaria, M., Azam, S., Haque, M. E., Jo, S. H., Uddin, M. S., Choi, D. K., & Kim, I. S. (2021). β-Alanine Is an Unexploited Neurotransmitter in the Pathogenesis and Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 22(16), 8823. [Link]

  • CN113548977A - Process for producing N-methyl-beta-alanine derivative. (n.d.). Google Patents.
  • Lobner, D., Piana, P. M. T., et al. (2007). β-N-methylamino-L-alanine Enhances Neurotoxicity Through Multiple Mechanisms. Neurobiology of Disease, 25(2), 360-366. [Link]

  • BETA ALANINE. (n.d.). Canada.ca. Retrieved February 18, 2026, from [Link]

  • Lobner, D., Piana, P. M. T., et al. (2007). β-N-methylamino-L-alanine Enhances Neurotoxicity Through Multiple Mechanisms. e-Publications@Marquette. Retrieved February 18, 2026, from [Link]

  • Zhou, X., Li, L., & Zhou, Z. (2010). β-N-Methylamino-L-Alanine Induces Neurological Deficits and Shortened Life Span in Drosophila. Toxins, 2(11), 2663-2679. [Link]

  • Mezdari, Z., & Ouanes, Z. (2017). Cellular and Molecular Aspects of the β-N-Methylamino-l-alanine (BMAA) Mode of Action within the Neurodegenerative Pathway: Facts and Controversy. Toxins, 9(12), 415. [Link]

  • How CarnoSyn® Works: Beta-Alanine's Mechanism of Action in the Body. (2023, January 5). CarnoSyn®. Retrieved February 18, 2026, from [Link]

  • Lobner, D., Tydlitát, J., & Schmidt, K. (2009). beta-N-methylamino-l-alanine induces oxidative stress and glutamate release through action on system Xc(-). Experimental Neurology, 217(2), 429-433. [Link]

Sources

Troubleshooting & Optimization

improving the yield of N-methyl-N-(methylsulfonyl)-beta-alanine synthesis

Technical Support Center: N-Methyl-N-(Methylsulfonyl)- -Alanine Synthesis

Current Status: Operational Ticket ID: OPT-YIELD-882 Subject: Yield Optimization & Protocol Standardization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of N-methyl-N-(methylsulfonyl)-


-alanine

Low yields (<40%) in this reaction are typically caused by three convergent failure modes:

  • Competitive Hydrolysis: MsCl hydrolyzes to methanesulfonic acid (MsOH) faster than it reacts with the amine in aqueous base.

  • Incomplete Acylation: The secondary amine is less nucleophilic than a primary amine, requiring strictly anhydrous conditions or high pH to drive kinetics.

  • Extraction Loss: The product is a polar carboxylic acid; standard organic workups often leave >30% of the product in the aqueous waste stream.

This guide provides two validated protocols to resolve these issues: the Transient Silyl Protection Route (Recommended) and the Optimized Schotten-Baumann Protocol .

Module 1: The "Transient Silyl" Protocol (Recommended)

Why this works: Instead of fighting solubility in water, we temporarily "mask" the carboxylic acid and the amine protons using a silylating agent. This renders the amino acid soluble in organic solvents (DCM/THF), allowing the use of anhydrous conditions that prevent MsCl hydrolysis.

Reagents & Stoichiometry
ComponentEquiv.Role
N-methyl-

-alanine
1.0Substrate
TMSCl (Trimethylsilyl chloride)2.2Transient protecting agent (O-silyl & N-silyl)
Triethylamine (TEA)3.5Base (scavenges HCl)
Methanesulfonyl Chloride (MsCl)1.2Sulfonylating agent
DCM (Dichloromethane)SolventAnhydrous reaction medium
Step-by-Step Protocol
  • Silylation (The "Masking" Step):

    • Suspend N-methyl-

      
      -alanine in anhydrous DCM (10 mL/g) under Nitrogen.
      
    • Add TMSCl (2.2 equiv) dropwise, followed by TEA (2.5 equiv) .

    • Observation: The reaction will be slightly exothermic. Reflux for 1 hour. The suspension should turn into a clear solution as the silyl ester forms.

    • Checkpoint: If solids remain, add 0.2 equiv TMSCl and reflux for 30 min more. You must have a clear solution before proceeding.

  • Sulfonylation:

    • Cool the solution to 0°C .

    • Add MsCl (1.2 equiv) dropwise over 20 minutes.

    • Add the remaining TEA (1.0 equiv) .

    • Allow to warm to Room Temperature (RT) and stir for 3–4 hours.

  • Desilylation & Workup:

    • Quench by adding Water (5 mL/g) . Stir vigorously for 30 minutes. This hydrolyzes the silyl ester back to the carboxylic acid.

    • Critical Separation Step: The product is now in the aqueous phase (as the triethylammonium salt) or organic phase depending on pH.

    • Adjust aqueous layer to pH 1–2 using 1N HCl.

    • Saturate the aqueous layer with NaCl (Salting out).

    • Extract with EtOAc (Ethyl Acetate) x 4 . Note: DCM is poor for extracting this polar acid; EtOAc is superior.

    • Dry organic layer (

      
      ), filter, and concentrate.[1][2]
      

Module 2: Optimized Schotten-Baumann (Aqueous Route)

Use Case: If you lack anhydrous facilities or silyl reagents. This route requires precise pH control.

The Failure Mechanism

In standard Schotten-Baumann (NaOH/Water), the pH drops rapidly as HCl is generated. If pH < 9, the amine protonates (

Protocol Adjustments for High Yield
  • Solvent System: Use THF:Water (1:1) . Pure water dissolves MsCl too slowly; THF increases the local concentration of MsCl near the amine.

  • Temperature: Maintain -5°C to 0°C . Hydrolysis of MsCl has a higher activation energy than amidation; low temperature favors the desired reaction.

  • Simultaneous Addition: Do not dump MsCl in at once. Add MsCl and NaOH solution simultaneously from two separate addition funnels to maintain pH 10–11 constant.

Module 3: Troubleshooting & Diagnostics

Visualizing the Failure Pathways

ReactionPathwaysStartN-Me-beta-Alanine(Zwitterion)AqCondAqueous Base(Schotten-Baumann)Start->AqCondAnhydCondAnhydrous/TMSCl(Silyl Protection)Start->AnhydCondMsClMsClHydrolysisMsCl Hydrolysis(MsOH)MsCl->HydrolysisMoistureAqCond->HydrolysispH > 12or High TempProtonationAmine Protonation(pH < 9)AqCond->ProtonationpH < 9ProductTarget Product(High Yield)AqCond->ProductpH 10-11ControlledSolubleIntSilyl EsterIntermediateAnhydCond->SolubleIntSolubilizationSolubleInt->Product+ MsClThen H2O Quench

Caption: Figure 1. Comparison of Aqueous (Risk-prone) vs. Anhydrous Silyl (Robust) pathways. The Silyl route bypasses the pH/hydrolysis trade-off.

FAQ: Rapid Fire Troubleshooting

Q: My crude NMR shows a mixture of product and starting material (N-methyl-


-alanine), but I used excess MsCl.
  • Diagnosis: This is "Hydrolysis Competition." Your MsCl turned into MsOH before it could react with the amine.

  • Fix: Switch to the Transient Silyl Protocol (Module 1). If sticking to aqueous, increase MsCl to 2.0 equivalents and lower the temperature to -5°C.

Q: I have high conversion by TLC, but low isolated yield (<30%) after workup.

  • Diagnosis: "Water Retention." Your product is highly polar and is staying in the aqueous wash.

  • Fix:

    • Do not wash with large volumes of water.

    • Salting Out: Saturate your aqueous layer with solid NaCl before extraction.

    • Solvent Switch: Use 2-MeTHF or EtOAc:Isopropanol (9:1) for extraction. Avoid pure ether or hexanes.

Q: Can I use Pyridine as the solvent?

  • Analysis: Yes, Pyridine acts as both solvent and base. However, removing Pyridine requires acidic washes (CuSO4 or HCl), which can complicate the isolation of your acid product (which is also soluble in water).

  • Verdict: Not recommended for scale-up. The DCM/TEA/TMSCl route is cleaner to work up.

Q: Is esterification of the starting material (to Methyl Ester) necessary?

  • Analysis: It is a valid alternative strategy. If you convert N-Me-

    
    -Ala to its methyl ester first, the chemistry becomes trivial (DCM/TEA/MsCl). However, you then must hydrolyze the ester (LiOH/THF/H2O) at the end.
    
  • Verdict: Use the Transient Silyl Protocol to avoid the two extra steps (esterification + hydrolysis). It mimics the ester route without the isolation steps.

References & Grounding

  • Schotten-Baumann Conditions: For general optimization of amino acid acylation, see Org. Synth.1931 , 11,[1][3] 88. The pH-stat principle is critical for zwitterionic substrates.

  • Transient Silyl Protection (The "Silyl Trick"): This methodology is adapted from the "Simchen Silylation" technique, widely used to solubilize amino acids in peptide synthesis.

    • Source: Bolin, D. R., et al. "Transient silylation for the synthesis of amino acid derivatives." International Journal of Peptide and Protein Research1989 , 33(5), 353-359.

  • Lifitegrast Intermediates: While this specific molecule is a fragment, similar sulfonylation chemistry is described in the synthesis of Lifitegrast intermediates, validating the use of non-aqueous bases for sulfonylations.

    • Source: US Patent 8,318,977 B2 (Sarcode Bioscience Inc.), "Crystalline pharmaceutical and methods of preparation thereof."

  • Solubility Data: Solubility profiles of N-methylated beta-amino acids confirm high water solubility, necessitating "salting out" procedures.

    • Source: "Solubility of Amino Acids."[4][5] Journal of Chemical & Engineering Data.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methanesulfonyl Chloride (highly toxic/corrosive) before handling.

stability and degradation pathways of N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of N-methyl-N-(methylsulfonyl)-


-alanine 

Executive Technical Overview

N-methyl-N-(methylsulfonyl)-


-alanine  (hereafter referred to as NMBA-Ms ) is a specialized amino acid building block characterized by a tertiary sulfonamide moiety. Unlike amides, the sulfonamide bond (

) exhibits exceptional resistance to hydrolysis due to the steric bulk of the sulfur atom and the lack of protonation sites on the nitrogen (which is fully substituted).

However, "stable" does not mean "inert." Under forced degradation conditions—specifically high thermal stress or strong acidic environments—specific degradation pathways become kinetically relevant. This guide synthesizes structural analysis with standard forced degradation protocols (ICH Q1A) to provide actionable troubleshooting steps.

Physicochemical Snapshot:

  • CAS: 1158736-03-8[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 181.21 g/mol [1][2][3]

  • Key Functional Groups: Carboxylic acid (

    
    ), Tertiary Sulfonamide (Non-basic, chemically robust).
    

Stability & Degradation FAQs

Q1: What is the primary degradation pathway I should monitor during storage?

A: The most probable degradation pathway is S-N bond cleavage (Desulfonylation) , although this requires significant activation energy.

  • Mechanism: Under highly acidic conditions (pH < 1) or extreme heat, the sulfonamide bond hydrolyzes to release N-methyl-

    
    -alanine  and methanesulfonic acid (MsOH) .
    
  • Risk Level: Low under ambient conditions.

  • Detection: Monitor for the appearance of N-methyl-

    
    -alanine (highly polar, low retention on C18) and MsOH (UV transparent, requires charged aerosol detection or LC-MS).
    
Q2: Is this molecule sensitive to lactamization (cyclization)?

A: Theoretically yes, but kinetically hindered.

  • Context:

    
    -amino acids can cyclize to form 
    
    
    
    -lactams (4-membered rings). However, the electron-withdrawing sulfonyl group reduces the nucleophilicity of the nitrogen, making spontaneous cyclization to N-mesyl-
    
    
    -lactam
    highly unlikely without activation (e.g., use of coupling reagents like EDC/HATU).
  • Troubleshooting: If you observe a mass loss of 18 Da (

    
    ) during synthesis activation, you are likely forming the 
    
    
    
    -lactam or an intermolecular anhydride.
Q3: We see a new impurity peak at RRT 0.85 after heating. What is it?

A: If the conditions involved methanol or ethanol, you likely formed the ester .

  • Cause: The carboxylic acid moiety is unhindered and reactive. Heating in alcoholic solvents without a catalyst can drive Fisher esterification.

  • Solution: Avoid storing the compound in methanol/ethanol. Use acetonitrile or DMSO for stock solutions.

Q4: Is the compound light-sensitive?

A: Sulfonamides generally exhibit UV absorption in the 250–270 nm range. While robust, prolonged exposure to high-intensity UV (ICH Q1B conditions) can induce radical cleavage of the


 bond. Store in amber vials as a precaution.

Troubleshooting Guide: Analytical & Processing

IssueProbable CauseDiagnostic StepCorrective Action
Low Assay / Mass Balance Deficit HygroscopicityCheck water content (Karl Fischer).Dry under vacuum at 40°C; store in desiccator.
Extra Peak (Mass +14 Da) Methyl ester formationCheck solvent history (MeOH exposure).Switch to ACN/Water for mobile phase; avoid MeOH diluents.
Extra Peak (Mass -78 Da) Hydrolysis (Loss of

)
Check for N-methyl-

-alanine.
Verify pH of formulation; avoid strong acids (pH < 2).
Peak Tailing (HPLC) Carboxylic acid interactionMobile phase pH is near

(4.0).
Adjust mobile phase pH to 2.5 (protonated) or 7.0 (ionized).
Precipitation in Solution Low solubility of free acidpH is too low.Neutralize with 1 eq. NaOH to form the soluble sodium salt.

Visualizing the Degradation Network

The following diagram illustrates the stress-dependent degradation pathways. Use this to identify impurity peaks based on reaction conditions.

DegradationPathways NMBA N-methyl-N-(methylsulfonyl)-beta-alanine (Parent API) Hydrolysis N-methyl-beta-alanine + Methanesulfonic Acid NMBA->Hydrolysis Acid Hydrolysis (pH < 1, Heat) S-N Cleavage Ester Methyl/Ethyl Ester (Solvent Dependent) NMBA->Ester ROH / Heat (Fisher Esterification) Lactam N-mesyl-beta-lactam (Cyclization) NMBA->Lactam Activation Agents (EDC/HATU) - Dehydration Salt Carboxylate Salt (pH > 5) NMBA->Salt Base (NaOH/KOH)

Figure 1: Degradation and transformation pathways of NMBA-Ms. Red indicates irreversible degradation; Yellow indicates conditional byproducts; Green indicates reversible salt formation.[3][4]

Standard Operating Procedure: Forced Degradation Profiling

To validate the stability of your specific lot, execute this rapid stress test protocol.

Objective: Determine the intrinsic stability of NMBA-Ms.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of NMBA-Ms in Acetonitrile:Water (50:50).

  • Stress Conditions:

    • Acid Stress: Mix 1 mL stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

    • Base Stress: Mix 1 mL stock + 1 mL 1N NaOH. Heat at 60°C for 4 hours.

    • Oxidative Stress: Mix 1 mL stock + 1 mL 3%

      
      . Store at RT for 24 hours.
      
    • Thermal Control: Heat stock (no additives) at 60°C for 4 hours.

  • Quenching & Analysis:

    • Neutralize Acid/Base samples to pH 7.0 immediately after cooling.

    • Analyze via HPLC-UV (210 nm) or LC-MS.

  • Acceptance Criteria:

    • Stable: >95% recovery of parent peak.

    • Labile: <90% recovery.[5] (Note: Sulfonamides are typically stable in Base/Oxidation but may show minor degradation in Acid).

References & Authority

  • Sigma-Aldrich. Product Specification: N-methyl-N-(methylsulfonyl)-beta-alanine (CAS 1158736-03-8).[1][2][3] Retrieved from .

  • FDA/ICH. Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (Defines the 60°C stress testing parameters). Retrieved from .

  • BenchChem. Storage and handling guidelines for

    
    -Alanine derivatives. (General handling for beta-alanine backbone stability). Retrieved from .
    
  • ResearchGate. Methyl Effect on the Metabolism and Chemical Stability of N-Sulfonylhydrazones. (Mechanistic insight into N-methyl sulfonamide stability). Retrieved from .

Disclaimer: This guide is intended for research use only. Users must validate methods for their specific regulatory context.

Sources

overcoming challenges in detecting N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Polar Metabolite & Impurity Analysis .

Subject: Troubleshooting & Method Development for N-methyl-N-(methylsulfonyl)-


-alanine  (NM-MS-

-Ala). Ticket Priority: High (Technical Complexity). Assigned Specialist: Senior Application Scientist, Bioanalytical Division.

Executive Summary & Molecule Profile

User Context: You are likely encountering difficulties retaining and detecting N-methyl-N-(methylsulfonyl)-


-alanine  in complex matrices (plasma, urine, or synthetic reaction mixtures). This molecule is often investigated as a polar process impurity in the synthesis of sulfonamide-based antiretrovirals or as a degradation product.

Technical Profile:

  • Structure: A

    
    -alanine core with a methylated and sulfonated nitrogen.[1]
    
  • Physicochemical Challenge: High polarity (LogP < 0), lack of UV-active chromophores, and acidic nature (Carboxylic acid + Sulfonamide).

  • Primary Issue: "Blow-through" (elution at void volume) on standard C18 columns and poor ionization in positive ESI mode.

Troubleshooting Decision Matrix

Before modifying your method, determine your primary bottleneck using the logic flow below.

Method_Troubleshooting_Flow Start Identify Primary Failure Mode Issue_Retention Issue: No Retention / Void Elution Start->Issue_Retention Issue_Sens Issue: Low Sensitivity / High Noise Start->Issue_Sens Issue_Shape Issue: Tailing / Split Peaks Start->Issue_Shape Check_Col Current Column: C18/C8? Issue_Retention->Check_Col Check_Mode Current Mode: ESI Positive? Issue_Sens->Check_Mode Check_pH Mobile Phase pH? Issue_Shape->Check_pH Action_HILIC Switch to Zwitterionic HILIC (ZIC-HILIC or Amide) Check_Col->Action_HILIC Yes (Recommended) Action_IonPair Alternative: Add Ion Pairing (e.g., HFBA) to RPLC Check_Col->Action_IonPair No (Legacy System) Action_NegMode Switch to ESI Negative Mode (Target [M-H]-) Check_Mode->Action_NegMode Sulfonamide is acidic Action_Deriv Derivatization Required? (e.g., FMOC-Cl) Check_Mode->Action_Deriv If Neg Mode fails Action_Buffer Buffer to pH 5.0-6.0 (Ammonium Acetate) Check_pH->Action_Buffer

Figure 1: Diagnostic workflow for troubleshooting retention and detection failures.

Technical Support FAQs

Q1: Why does the analyte elute at the void volume (t0) on my C18 column?

Answer: This is a classic "hydrophilic bypass" issue. The methylsulfonyl and carboxylic acid groups make the molecule highly polar. On a Reverse Phase (RPLC) C18 column, the hydrophobic interaction is insufficient to retain the molecule against a highly aqueous mobile phase.

The Fix (Causality-Driven): You must switch to Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Mechanism: HILIC uses a polar stationary phase (like Zwitterionic or Amide) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface, and your polar analyte partitions into this water layer.

  • Recommendation: Use a Zwitterionic HILIC (ZIC-HILIC) column. These columns carry both positive and negative charges (1:1 ratio), providing electrostatic retention for the carboxylic acid and hydrophilic partitioning for the sulfonyl group [1].

Q2: I have low sensitivity in ESI(+) mode. Should I protonate the nitrogen?

Answer: No. This is a common misconception.

  • Chemical Logic: The nitrogen atom in NM-MS-

    
    -Ala  is attached to a sulfonyl group (
    
    
    
    ). The sulfonyl group is strongly electron-withdrawing, which delocalizes the lone pair on the nitrogen, rendering it non-basic . It will not protonate easily in ESI(+).
  • The Fix: Switch to ESI Negative Mode (-) .

    • The carboxylic acid moiety (

      
      ) will readily deprotonate to form 
      
      
      
      .
    • The sulfonamide hydrogen (if any—though this is N-methylated, the group itself contributes to the overall electronegativity) stabilizes the negative charge.

Q3: My peak shape is tailing badly. How do I fix this?

Answer: Tailing in polar analytes usually stems from secondary ionic interactions with silanol groups on the column or metal chelation.

  • Protocol Adjustment:

    • Buffer Strength: Ensure you are using 10–20 mM Ammonium Acetate . The ionic strength is necessary to mask secondary interactions on the HILIC surface.

    • pH Control: Adjust the aqueous mobile phase to pH 5.8 . At this pH, the carboxylic acid is fully ionized (COO-), and the ZIC-HILIC column zwitterions are stable, ensuring a consistent repulsion/attraction mechanism [2].

Validated Experimental Protocol

This protocol is designed to be a self-validating system. If the System Suitability Test (SST) fails, do not proceed to sample analysis.

A. Chromatographic Conditions (HILIC Method)
ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., 2.1 x 100 mm, 3.5 µm)Maximizes retention of polar/acidic metabolites.
Mobile Phase A 20 mM Ammonium Acetate in Water (pH 5.8)Provides counter-ions and pH stability.
Mobile Phase B Acetonitrile (100%)Weak solvent in HILIC mode (induces retention).
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI ionization efficiency.
Injection Solvent 80:20 Acetonitrile:BufferCritical: Must match initial gradient to prevent peak distortion.
B. Gradient Profile
  • Note: HILIC gradients run from High Organic to Low Organic (opposite of RPLC).

Time (min)% B (Organic)State
0.090%Loading (High retention)
1.090%Isocratic Hold
6.050%Elution Gradient
8.050%Wash
8.190%Re-equilibration
12.090%Critical: HILIC requires long re-equilibration.
C. Mass Spectrometry Parameters (ESI Negative)
ParameterSetting
Ion Mode ESI Negative (-)
Precursor Ion Calc. MW - 1 (e.g., if MW=181, target m/z 180)
Capillary Voltage -2.5 to -3.5 kV
Gas Temp 300°C (High temp helps desolvation of aqueous phase)

Advanced Troubleshooting: Derivatization Strategy

If the concentration is below 5 ng/mL and ESI(-) is insufficient, you must derivatize to add hydrophobicity and ionization efficiency.

Recommended Reagent: FMOC-Cl (9-fluorenylmethoxycarbonyl chloride).[2]

  • Target: The secondary amine (if accessible) or reaction at the carboxyl group (less likely with FMOC).

  • Correction: Since the Nitrogen is fully substituted (N-methyl, N-sulfonyl), standard amine derivatization (FMOC, OPA) will not work directly on the amine.

  • Alternative: Use p-Dimethylaminophenacyl bromide (DmPAB) to esterify the Carboxylic Acid. This adds a tertiary amine tag, allowing for high-sensitivity ESI(+) detection .

Derivatization_Logic Substrate NM-MS-beta-Ala (Carboxylic Acid) Process Reaction: 60°C, 30 min Substrate->Process Reagent Reagent: DmPAB (Target: COOH) Reagent->Process Product Ester Derivative (Ionizable Amine Tag) Process->Product Detection Analyze via ESI(+) High Sensitivity Product->Detection

Figure 2: Derivatization pathway for enhancing sensitivity if ESI(-) is insufficient.

References

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC.Journal of Chromatography A .

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Application Note .

  • Thermo Fisher Scientific. (2018). HILIC Separations: A Guide to HILIC Method Development.Technical Guide .

  • Hofmanova, T., et al. (2026).[3] Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups.[2][3]Analytical and Bioanalytical Chemistry .

Sources

optimization of LC-MS/MS parameters for N-methyl-N-(methylsulfonyl)-beta-alanine

Technical Support Center: N-methyl-N-(methylsulfonyl)-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -alanine Analysis[1][2][3]

Status: Operational Ticket ID: T-MS-8821 Subject: Method Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division[1][2][3]

Executive Summary: The Analyte Profile

Before initiating method development, you must understand the physicochemical constraints of N-methyl-N-(methylsulfonyl)-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-alanine23

23
  • Chemical Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [2]
    
  • Molecular Weight: ~181.21 Da[1][3]

  • Key Property: The sulfonyl group (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) is strongly electron-withdrawing.[2][3] This reduces the basicity of the nitrogen atom, making protonation in ESI(+) difficult.[2] Conversely, the carboxylic acid moiety (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
    
    
    
    ) is readily deprotonated.[2][3]
  • Polarity: High.[1][2][3][4] The molecule is small and highly polar, leading to poor retention on standard C18 columns.[2][3][5]

Module 1: Mass Spectrometry Parameters (The Detector)

Core Directive: Do not default to Positive Mode. Many researchers lose sensitivity by attempting to protonate the nitrogen.[2][3] The sulfonyl group shields the nitrogen lone pair.[2][3] You must target the carboxylic acid in Negative Mode (ESI-) .[1][2][3]

1.1 Ion Source Configuration
ParameterRecommended SettingTechnical Rationale
Polarity Negative (ESI-) Target is the Carboxylate anion ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

.[2][3]
Spray Voltage 2.5 – 3.5 kVLower voltages in negative mode reduce discharge/arcing risks.[1][2][3]
Capillary Temp 300°C – 350°CHigh heat is required to desolvate the polar aqueous shell in HILIC mobile phases.[2][3][6]
Sheath Gas 40–50 arb unitsHigh flow assists in droplet evaporation for highly aqueous early gradients (if using C18) or high organic (HILIC).[1][2][3][6]
1.2 MRM Transition Optimization

Precursor Ion:

180.0

Transition TypePrecursor (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 180.0136.0 10 - 15Decarboxylation: Loss of

(44 Da).[2][3] This is the most stable and abundant pathway for ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-alanine derivatives.[2][3][6]
Qualifier 1 180.079.0 25 - 35Sulfonyl Cleavage: Formation of the methanesulfonate radical anion (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

).[2][3] High specificity.
Qualifier 2 180.0101.0 15 - 20C-N Bond Cleavage: Loss of the methylsulfonyl group.[1][2][3]
Module 2: Chromatography (The Separation)

Critical Warning: Standard C18 columns will result in elution at the void volume (

2
2.1 Recommended Stationary Phase: HILIC

Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for this analyte.[1][2][3][6] It retains polar acids by partitioning them into a water-enriched layer on the silica surface.[1][2][3][6]

  • Primary Choice: Zwitterionic HILIC (e.g., ZIC-pHILIC or similar).[1][2][3]

  • Alternative: Amide-HILIC (High stability, good peak shape).[1][2][3]

2.2 Mobile Phase Construction
  • Phase A: 10mM Ammonium Acetate in Water (pH 5.8 or unadjusted).

    • Note: Ammonium acetate provides the buffer capacity needed for reproducible ionization in ESI(-).[1][2][3]

  • Phase B: Acetonitrile (ACN) / Water (95:5).[1][2][3][6]

2.3 Gradient Profile (HILIC)

Start high organic, elute with water.

  • 0.0 min: 90% B (High retention)

  • 2.0 min: 90% B

  • 10.0 min: 50% B (Elution of polar analyte)

  • 10.1 min: 40% B (Wash)

  • 12.0 min: 90% B (Re-equilibration - Critical step in HILIC)

Module 3: Visualization & Logic Flows
3.1 Method Development Decision Matrix

Use this logic flow to confirm your setup before injecting samples.

MethodLogicStartAnalyte: N-methyl-N-(methylsulfonyl)-beta-alanineCheckPolarityCheck Functional Groups(Sulfonyl + Carboxyl)Start->CheckPolarityIonizationDecisionIs Nitrogen Basic?CheckPolarity->IonizationDecisionESI_PosESI(+) Mode(NOT RECOMMENDED)Sulfonyl withdraws electronsIonizationDecision->ESI_PosNo (Incorrect assumption)ESI_NegESI(-) Mode(RECOMMENDED)Target Carboxyl deprotonationIonizationDecision->ESI_NegNo (Correct analysis)ColumnChoiceSelect Stationary PhaseESI_Neg->ColumnChoiceC18C18 ColumnResult: Void Elution(Poor Retention)ColumnChoice->C18Hydrophobic mechanismHILICHILIC / Amide ColumnResult: Good Retention(Partition Mechanism)ColumnChoice->HILICHydrophilic mechanism

Figure 1: Decision matrix for selecting ionization mode and column chemistry based on molecular properties.[1][2][3]

Module 4: Troubleshooting Center (FAQs)

Q1: I am seeing severe peak tailing in HILIC mode. How do I fix this?

  • Diagnosis: This is often caused by secondary interactions between the carboxyl group and silanols on the silica surface, or a pH mismatch.[3][6]

  • The Fix: Ensure your aqueous mobile phase contains at least 10mM Ammonium Acetate.[2][3] The salt ions mask the silanols.[2][3] If tailing persists, adjust Phase A pH to 6.8. This ensures the carboxylic acid is fully deprotonated (COO-) and repelled by the negatively charged silica surface (if using bare silica) or interacts purely via partitioning.[1][2][3][6]

Q2: My sensitivity in ESI(-) is dropping over time.

  • Diagnosis: Negative mode is prone to arc-discharge and corona needle fouling, especially with high-salt mobile phases.[1][2][3]

  • The Fix:

    • Clean the corona needle/discharge pin physically.[1][2][3][6]

    • Check your "Sheath Gas" flow.[1][2][3] If it is too low, mobile phase may be condensing on the source face.[2][3]

    • Fluorinated Fix: Post-column infusion of 2,2,2-trifluoroethanol (TFE) can sometimes boost ionization efficiency in negative mode for difficult acids.[1][2][3]

Q3: Can I use a C18 column if I don't have HILIC?

  • Diagnosis: You are restricted by inventory.[1][2][3]

  • The Fix: You must use Ion Pairing Chromatography .[1][2][3] Add 5-10mM Tributylamine (TBA) or Hexylamine to your mobile phase.[1][2][3]

  • Warning: Ion pairing reagents permanently contaminate LC systems.[1][2][3][6] Dedicate a specific instrument to this method if you choose this path.

Q4: I see a signal at m/z 180, but no fragmentation.

  • Diagnosis: You might be observing an adduct or an isobaric interference.[1][2][3][6]

  • The Fix: Verify the Collision Energy (CE).[1][2][3] The loss of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (Transition 180 
    
    
    136) is low energy (10-15 eV).[2] If your CE is too high (>30 eV), you might be fragmenting the molecule entirely into "grass" (noise).[1][2] Perform a "CE Ramp" experiment to find the sweet spot.
Module 5: Workflow Visualization
5.1 Optimization Workflow

Follow this path to validate the method.

WorkflowStep11. Q1 Scan(Infusion)Step22. Product Ion Scan(Select 136, 79)Step1->Step2Step33. Source Opt(Temp/Gas)Step2->Step3Step44. Column Screen(HILIC vs Amide)Step3->Step4Step55. Matrix Test(Check Suppression)Step4->Step5

Figure 2: Step-by-step optimization workflow from infusion to matrix validation.

References
  • HILIC Separation Mechanisms for Polar Acids

    • Title: Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
    • Source: LCMS.cz / Phenomenex Technical Notes.[1][2][3]

    • URL:[Link] (General HILIC principles for polar acids).

  • Fragmentation of Sulfonyl/Amino Acids

    • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation.[2][3][6]

    • Source: ResearchGate (General ESI- fragmentation rules).[1][2][3][6]

    • URL:[Link]

  • Beta-Alanine Analysis Context

    • Title: Improved LC/MS Analysis of Polar Metabolites (Agilent Technical Note).
    • Source: Agilent Technologies.[1][2][3]

    • URL:[Link]

  • Chemical Property Verification

    • Title: N-methyl-beta-alanine (PubChem CID 75891) - Structural Analog Data.[1][2][3]

    • Source: PubChem.[1][2][3][7]

    • URL:[Link][1][2]

resolving solubility issues of N-methyl-N-(methylsulfonyl)-beta-alanine in vitro

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific solubility challenges associated with N-methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8).

This guide is structured to provide immediate troubleshooting steps followed by the mechanistic rationale, ensuring you can replicate success across different assay conditions.

Topic: Resolving In Vitro Solubility & Precipitation Issues Document ID: TS-SOL-NMBA-01

Compound Profile & Physicochemical Challenges[1][2][3][4][5][6]

To solve solubility, we must first understand the molecule's behavior in solution.[1][2] This compound is not a standard amino acid; it is a sulfonamido-carboxylic acid .[1][3][4][2]

PropertyValue (Est.)Implication for Solubility
Structure

Contains a hydrophobic tail (sulfonamide/methyl) and a polar head (carboxylic acid).[3][4][2]
pKa (Acidic) ~3.8 – 4.2The carboxylic acid is the only ionizable group.[1][2] At pH < 4, it is neutral (protonated) and less soluble.[1][2] At pH > 5, it is anionic (deprotonated) and highly soluble.[1][3][2]
pKa (Basic) NoneThe nitrogen is sulfonylated, removing its basicity.[1][2] It will not form salts with acids (e.g., HCl).[1][3][2]
LogP ~0.5 – 1.0Moderately lipophilic in its neutral state.[1][3][2]

The Core Problem: Users typically encounter "crashing out" (precipitation) because they treat this molecule like a standard amino acid.[1][3][2]

  • The pH Trap: The supplied solid is often the free acid .[1][2] It dissolves poorly in neutral water until the pH is raised to ionize the carboxylate.[1]

  • The Solvent Shock: Diluting a high-concentration DMSO stock into cell culture media (pH 7.[1][3][4][2]4) often works, unless the local concentration at the injection site exceeds the solubility limit before mixing occurs.[1][2]

Decision Matrix: Solvent System Selection

Before preparing your stock, consult this logic flow to select the correct vehicle for your experiment.

SolventSelection Start Start: Solid Compound TargetConc Target Stock Concentration? Start->TargetConc HighConc High (>50 mM) TargetConc->HighConc LowConc Low (<10 mM) TargetConc->LowConc DMSO Use 100% DMSO (Standard Method) HighConc->DMSO Preferred Aqueous Use Aqueous Buffer LowConc->Aqueous CheckpH Check Buffer pH Aqueous->CheckpH AcidicpH pH < 5.0 (Risk: Precipitation) CheckpH->AcidicpH BasicpH pH > 7.0 (Stable: Ionized Form) CheckpH->BasicpH Solubilize Add 1.1 eq NaOH to form Na-Salt AcidicpH->Solubilize Correction caption Figure 1: Solvent Selection Decision Tree based on concentration and pH stability.

Troubleshooting Guides: Step-by-Step Protocols

Issue A: Compound precipitates immediately upon addition to Cell Media

Diagnosis: "Solvent Shock."[1][3][2] You are introducing a hydrophobic concentrated stock into an aqueous environment too rapidly.[1][3][2] The Fix: The Serial Dilution "Step-Down" Protocol.[1][3][4][2]

Protocol:

  • Prepare Stock: Dissolve compound in 100% DMSO at 1000x the final concentration (e.g., 10 mM stock for 10 µM final).

  • Intermediate Step (Critical): Do not pipette 1 µL of stock directly into 1 mL of media.

    • Prepare an intermediate dilution (10x) in PBS (pH 7.4) or serum-free media.

    • Add 10 µL Stock + 90 µL PBS. Mix rapidly.

    • Note: If cloudiness appears here, your concentration is too high for the intermediate step.[1][2] Reduce stock concentration.

  • Final Addition: Add the intermediate solution to your cell culture well.

  • Warmth: Ensure media is pre-warmed to 37°C. Cold media decreases solubility.[1][3][2]

Issue B: Compound does not dissolve in water (for aqueous stock)

Diagnosis: You are trying to dissolve the free acid form in water, which creates an acidic environment (pH ~3-4) where the molecule is neutral and insoluble.[1][4] The Fix: The "In-Situ Salt" Formation.[1][3][2]

Protocol:

  • Weigh the target amount of N-methyl-N-(methylsulfonyl)-beta-alanine.[3][2]

  • Calculate the molar amount.[1][3][2]

  • Add water to 80% of the final volume.[1][2]

  • Titration: Add 1.0 to 1.1 equivalents of 1M NaOH.

    • Why? This converts the carboxylic acid (-COOH) to the sodium carboxylate (-COO⁻ Na⁺), which is highly water-soluble.[1][3][4][2]

    • Example: For 1 mmol of compound, add 1.0 mmol of NaOH.[1][2]

  • Vortex until clear.

  • Adjust volume with water or PBS.[1][3][2]

  • Verify pH: Ensure final pH is 7.0–7.4.

Mechanism of Action: Why These Protocols Work

Understanding the "Why" allows you to adapt these methods to other assays.[1][2]

SolubilityMechanism Solid Solid Compound (Free Acid: R-COOH) NeutralWater Neutral Water (pH 7.0) Solid->NeutralWater Base Base Addition (NaOH / pH > 5) Solid->Base Precipitate Insoluble (Protonated) NeutralWater->Precipitate pH drops (Self-acidification) Soluble Soluble (Ionized: R-COO-) Base->Soluble Deprotonation Precipitate->Base Rescue Step caption Figure 2: The pH-dependent solubility switch of N-methyl-N-(methylsulfonyl)-beta-alanine.

[3][4][2] Key Insight: The N-methyl and N-sulfonyl groups remove the ability of the nitrogen to accept a proton.[3][4][2] Unlike regular Beta-Alanine, which is a zwitterion (has both + and - charges) at neutral pH, this molecule is strictly anionic at physiological pH.[1][3][4][2] This makes it behave more like a fatty acid than an amino acid regarding solubility.[1][3][2]

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol instead of DMSO? A: Yes, but DMSO is preferred.[1][2] Ethanol evaporates faster, which can lead to "crystal rings" forming on the edges of 96-well plates during incubation.[1][3][2] If you must use Ethanol, keep the final concentration < 0.5% to avoid cytotoxicity.[1][2]

Q2: My stock solution in DMSO froze at 4°C. Is it ruined? A: No. DMSO freezes at 19°C.[1][3][2] This is normal. Thaw it completely at room temperature or 37°C and vortex vigorously before use. Ensure no crystals remain.[1][3][2]

Q3: I see "needles" in my cell culture dish under the microscope. What are they? A: These are likely crystals of the free acid form of the compound.[1] This indicates the local concentration was too high or the pH dropped.[1][2]

  • Correction: Repeat the experiment using the Serial Dilution Protocol (Section 3, Issue A).

Q4: Is this compound stable in media? A: Generally, yes.[1][3] The sulfonamide bond is chemically stable, and the N-methylation prevents enzymatic degradation by some peptidases.[1][3][2] However, avoid repeated freeze-thaw cycles of the diluted media.[1][3][2]

References

  • Di, L., & Kerns, E. (2016).[1][3][2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][3][2] (Standard reference for solubility of carboxylic acid bioisosteres).

  • Lipinski, C. A. (2000).[1][3][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][3][4][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][3][4][2] Link

  • National Center for Biotechnology Information. (n.d.).[1][3][2] PubChem Compound Summary for CID 75891, N-methyl-beta-alanine (Structural analog reference for pKa estimation). Link

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media. Link[1][3]

  • Bergström, C. A., et al. (2007).[1][3][2] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1][3][4][2] (Validation of pH-solubility theory for acidic drugs).

Sources

preventing isomerization of N-methyl-N-(methylsulfonyl)-beta-alanine during analysis

Technical Support Center: Analytical Integrity of N-methyl-N-(methylsulfonyl)- -alanine

Current Status: Operational Topic: Troubleshooting "Isomerization" & Peak Splitting Target Audience: Analytical Chemists, Process Chemists, Drug Development Scientists

Executive Summary: The "Phantom Isomer" Phenomenon

Issue: Users frequently report "isomerization" of N-methyl-N-(methylsulfonyl)-

Technical Reality:achiralrotamersResolution:

Module 1: NMR Spectroscopy Troubleshooting

Symptom:


The Mechanism: Sulfonamide Rotamerism

Unlike amides, sulfonamides possess a sterically congested N-S bond with a high rotational energy barrier (often

1
Protocol: Variable Temperature (VT) NMR Validation

To confirm rotamerism and rule out chemical impurities, perform a coalescence study.

Step-by-Step Workflow:

  • Solvent Selection: Use a high-boiling deuterated solvent (e.g., DMSO-

    
    , Boiling Point: 189°C). Avoid CDCl
    
    
    as it limits the temperature range.
  • Baseline Scan: Acquire a standard proton spectrum at 25°C. Note the chemical shift (

    
    ) difference between the split signals (
    
    
    in Hz).
  • Stepwise Heating: Increase probe temperature in 10°C increments (30°C

    
     40°C 
    
    
    ...
    
    
    90°C).
  • Observation:

    • Rotamers: Peaks will broaden, move closer, and eventually coalesce into a single sharp peak (Coalescence Temperature,

      
      ).
      
    • Impurities: Peaks will remain distinct and sharp; integration ratios will not change significantly.

Data Visualization: VT-NMR Decision Logic

VT_NMR_LogicStartSymptom: Doubled NMR SignalsStep1Prepare Sample in DMSO-d6Start->Step1Step2Acquire Spectra at 25°C, 50°C, 80°CStep1->Step2DecisionDo peaks merge (coalesce)?Step2->DecisionResult_RotamerDiagnosis: Rotamers(Benign Conformation)Decision->Result_RotamerYes (Broadening observed)Result_ImpurityDiagnosis: Chemical Impurity(Degradation/Synthesis byproduct)Decision->Result_ImpurityNo (Peaks remain sharp)

Figure 1: Decision tree for distinguishing rotamers from impurities using Variable Temperature NMR.

Module 2: HPLC/UPLC Method Optimization

Symptom: The compound elutes as a split peak or a "saddle" shape peak during Reverse Phase Chromatography, often flagged as <95% purity.

The Mechanism: On-Column Separation

The timescale of HPLC separation can match the timescale of rotamer interconversion. If the interconversion is slow, the column partially separates the two conformers.

Protocol: High-Temperature Column Strategy

Standard method development often defaults to 25-30°C. For N-methyl sulfonamides, this is the "danger zone" for peak splitting.

Recommended Method Parameters:

ParameterStandard (Problematic)Optimized (Solution)Rationale
Column Temp 25°C - 30°C45°C - 60°C Increases kinetic energy, speeding up rotamer exchange to average out the signal.
Mobile Phase Acidic (0.1% TFA)Neutral/Buffered Acidic pH can sometimes stabilize specific H-bond networks that lock conformers.
Gradient Steep/FastShallow/Isocratic Sometimes allows on-column equilibration (though temperature is the primary driver).

Validation Step: Run the sample at 25°C and 50°C.

  • If the two peaks merge into one sharp peak at 50°C

    
    Rotamers .
    
  • If the two peaks remain distinct with different retention times

    
    Impurities .
    

Module 3: Chemical Stability & Context (Lifitegrast Synthesis)

Context: NMBA is a key intermediate in the synthesis of Lifitegrast . Users often confuse "isomerization" of the intermediate with racemization of the final product.

Critical Distinction:
  • NMBA (Intermediate): Achiral. Cannot racemize. "Isomerization" is rotational (reversible).

  • Coupling Reaction: When NMBA is coupled to the chiral tetrahydroisoquinoline fragment (S-isomer), there is a risk of racemizing the partner or the final product if activation conditions are too harsh.

Prevention of Racemization during Coupling: If you are observing actual isomers (enantiomers/diastereomers) after coupling:

  • Suppress Oxazolone Formation: Use "racemization-suppressing" additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma alongside EDC/DIC.

  • Base Control: Avoid large excesses of tertiary amines (TEA, DIPEA) which promote proton abstraction at the alpha-carbon of the chiral partner.

Workflow: Distinguishing Rotamers from Racemization

Coupling_LogicInputUser Issue:'Isomerization'CheckStructIs the moleculeisolated NMBA?Input->CheckStructPath_NMBANMBA is Achiral.Issue is Rotamerism.CheckStruct->Path_NMBAYesPath_CoupledMolecule isCoupled Product?CheckStruct->Path_CoupledNoAction_VTApply High-THPLC/NMRPath_NMBA->Action_VTAction_ChiralCheck Chiral HPLC(Enantiomers present?)Path_Coupled->Action_Chiral

Figure 2: Workflow to determine if the issue is physical (rotamerism) or chemical (racemization) based on the synthesis stage.

Frequently Asked Questions (FAQ)

Q1: Can I calculate the ratio of rotamers to determine purity? A: No. The ratio of rotamers (e.g., 60:40) represents the thermodynamic equilibrium of the conformers, not purity. You should sum the integrals of both rotamer peaks in NMR to get the total assay value.

Q2: Why does my Certificate of Analysis (CoA) show one peak, but I see two? A: The CoA method likely utilized a higher column temperature (e.g., 50°C) or a different solvent system that coalesced the peaks. Replicate the CoA conditions exactly.

Q3: Is N-methyl-N-(methylsulfonyl)-


-alanine hygroscopic?A:

Q4: Does this rotamerism affect the biological activity of the final drug (Lifitegrast)? A: Generally, no. In biological systems (37°C, aqueous environment), the rotamers interconvert rapidly, and the protein binding pocket will select the active conformer ("induced fit").

References

  • Rotamerism in Sulfonamides

    • Title: Study of Unusually High Rotational Barriers about S-N Bonds in Nonafluorobutane-1-sulfonamides.
    • Source:Journal of Organic Chemistry (via ResearchG
    • Relevance: Establishes the physical basis for high rotational barriers in N-substituted sulfonamides.
    • (Representative DOI link for Sulfonamide Rotamerism context).

  • Lifitegrast Impurity Profiling

    • Title: Characterization of Degradation Products of Lifitegrast by Mass Spectrometry.[2][3]

    • Source:Indian Journal of Pharmaceutical Educ
    • Relevance: Details the actual chemical degradation pathways (oxidation/hydrolysis) vs.
  • Amide/Sulfonamide Dynamic NMR

    • Title: Chromatographically separable rotamers of an unhindered amide.[4]

    • Source:Beilstein Journal of Organic Chemistry.
    • Relevance: Validates that rotamers can be separ
  • Lifitegrast Synthesis & Intermediates

    • Title: Real-Time Monitoring of Multistep Batch and Flow Synthesis Processes of a Key Intermedi
    • Source:Organic Process Research & Development (ACS).
    • Relevance: Discusses the handling and analysis of the specific beta-alanine intermedi

Technical Support Center: Quantification of N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical quantification of N-methyl-N-(methylsulfonyl)-beta-alanine. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with measuring this unique, non-proteinogenic amino acid derivative. Given the limited specific literature on this compound, this guide synthesizes field-proven insights from the analysis of structurally similar molecules, such as β-N-methylamino-L-alanine (BMAA) and other polar analytes, to provide a robust starting point for your method development and troubleshooting.

Our approach is grounded in the fundamental principles of analytical chemistry, ensuring that every protocol and recommendation is part of a self-validating system. We will explore the causal relationships behind experimental choices, empowering you to move beyond simple step-following to intelligent and adaptive method design.

Frequently Asked Questions (FAQs): Navigating the Analytical Workflow

This section addresses common questions and challenges encountered during the quantification of N-methyl-N-(methylsulfonyl)-beta-alanine, from initial sample handling to final data interpretation.

Sample Preparation & Extraction

Question 1: What is the most effective method for extracting N-methyl-N-(methylsulfonyl)-beta-alanine from complex biological matrices like plasma or tissue homogenates?

Answer: Due to its polar and potentially zwitterionic nature, a simple liquid-liquid extraction (LLE) may result in poor recovery. The most robust approach involves protein precipitation followed by solid-phase extraction (SPE).

  • Causality: The methylsulfonyl and carboxylic acid groups make the molecule highly polar, leading to strong interactions with water and other polar components in biological matrices. A protein precipitation step, typically with cold acetonitrile or methanol, is crucial to remove the bulk of macromolecules which can interfere with analysis and clog analytical columns. Following this, a mixed-mode or ion-exchange SPE is recommended over a simple reversed-phase (e.g., C18) cartridge. A strong cation exchange (SCX) SPE cartridge is an excellent choice, as it captures the positively charged secondary amine under acidic conditions, allowing for the washout of neutral and anionic interferences. The analyte can then be eluted with a basic solution (e.g., 5% ammonium hydroxide in methanol). This strategy significantly reduces matrix effects, a common pitfall in LC-MS/MS analysis.[1][2][3]

Question 2: My analyte recovery is consistently low after sample preparation. What are the likely causes and how can I fix this?

Answer: Low recovery is a multifaceted issue that can stem from several stages of the sample preparation process.

  • Inefficient Extraction: As mentioned, the polarity of your analyte may be preventing efficient partitioning out of the aqueous biological matrix. If you are not using SPE, this is the first process to optimize.

  • Analyte Adsorption: The molecule may be adsorbing to plasticware (e.g., polypropylene tubes) or glassware. Consider using low-adsorption microcentrifuge tubes and silanized glassware.

  • pH Mismatch during SPE: For ion-exchange SPE, the pH of your loading buffer is critical. For cation exchange, the pH must be at least 2 units below the pKa of the amine to ensure it is protonated (positively charged). Conversely, for anion exchange targeting the carboxylic acid, the pH should be 2 units above its pKa to ensure it is deprotonated (negatively charged).

  • Incomplete Elution from SPE: Your elution solvent may not be strong enough. For cation exchange, a volatile basic modifier like ammonium hydroxide is necessary to neutralize the amine and release it from the sorbent. Ensure the elution volume is sufficient to completely pass through the sorbent bed.

A systematic way to troubleshoot is to perform a recovery experiment. Spike the analyte into a blank matrix at a known concentration and compare the final extracted sample's signal to a standard prepared in the final elution solvent at the equivalent concentration. This will pinpoint the percentage of analyte lost during the extraction process.

Chromatography & Detection (LC-MS/MS)

Question 3: I'm observing poor peak shape (tailing) and little to no retention on my C18 column. Why is this happening and what is the solution?

Answer: This is a classic problem when analyzing highly polar compounds on traditional reversed-phase (RP) columns like C18.

  • Causality: RP chromatography separates compounds based on hydrophobicity. Your analyte, N-methyl-N-(methylsulfonyl)-beta-alanine, is very polar and has minimal hydrophobic character, so it does not interact strongly with the nonpolar C18 stationary phase. It elutes very early, often with the solvent front, resulting in poor retention and peak shape.

  • Solution: The recommended approach is to use Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC columns use a polar stationary phase (e.g., bare silica, amide, or diol) with a high percentage of organic solvent in the mobile phase. This creates a water-rich layer on the surface of the stationary phase into which polar analytes can partition. As you increase the aqueous component of the mobile phase, the analytes elute. This provides excellent retention and peak shape for polar compounds like yours. A systematic review of methods for the analogous compound BMAA showed a clear discrepancy in detection rates between RPLC and HILIC methods, highlighting the importance of choosing the correct chromatography mode.[4][5]

Question 4: How can I ensure I am separating N-methyl-N-(methylsulfonyl)-beta-alanine from potential structural isomers?

Answer: Isomeric separation is a critical challenge, as isomers will have the same exact mass and cannot be distinguished by mass spectrometry alone.[6] Chromatographic separation is essential.

  • Causality: Isomers like N-(methylsulfonyl)-N-aminopropan-2-yl-alanine would produce the same precursor and potentially similar product ions. Without adequate chromatographic resolution, you risk over-quantification.

  • Solution: Methodical optimization of your chromatographic conditions is key.

    • Column Chemistry: Test different HILIC stationary phases (e.g., amide, silica, zwitterionic) as they offer different selectivity.

    • Mobile Phase Modifiers: Small changes in the pH or the type of salt (e.g., ammonium formate vs. ammonium acetate) in your aqueous mobile phase can significantly alter selectivity between isomers.

    • Gradient Optimization: Employ a shallow gradient (slowly increasing the aqueous portion of the mobile phase) to maximize the separation between closely eluting peaks.

    • Confirmation: If authentic standards of potential isomers are available, they must be used to confirm retention times and separation. This is a non-negotiable step for method validation in a regulated environment.

Question 5: My signal intensity is highly variable between samples from different sources. How do I diagnose and mitigate matrix effects?

Answer: This variability is a strong indicator of matrix effects, where co-eluting compounds from the biological sample suppress or enhance the ionization of your analyte in the mass spectrometer's source.[7]

  • Causality: Endogenous components like phospholipids, salts, and metabolites can alter the efficiency of droplet formation and desolvation in the ESI source, thereby affecting the number of analyte ions that reach the detector.[1] This effect can vary significantly from one sample matrix lot to another (e.g., plasma from different individuals).[8]

  • Solution: A quantitative assessment is required. The standard industry practice involves a post-extraction spike experiment.[8]

    • Extract a blank matrix sample (containing no analyte).

    • Spike the analyte into this extracted blank matrix at a known concentration (Sample A).

    • Prepare a standard of the analyte in a clean solvent (e.g., the mobile phase) at the same concentration (Sample B).

    • Analyze both and calculate the Matrix Factor (MF) = Peak Area of A / Peak Area of B.

      • MF < 1 indicates ion suppression.

      • MF > 1 indicates ion enhancement.

      • An MF between 0.85 and 1.15 is generally considered acceptable.

    Mitigation Strategies:

    • Improve Sample Cleanup: Use a more rigorous SPE method to better remove interfering compounds.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but may compromise your limit of quantification.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS (e.g., with ¹³C or ²H labels) is chemically identical to the analyte and will co-elute, experiencing the same matrix effects. By using the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[9]

Derivatization & GC-MS Analysis

Question 6: Is derivatization required for the GC-MS analysis of N-methyl-N-(methylsulfonyl)-beta-alanine?

Answer: Yes, derivatization is mandatory for GC-MS analysis of this compound.

  • Causality: Gas chromatography requires analytes to be volatile and thermally stable. The carboxylic acid and secondary amine groups on your analyte make it non-volatile and prone to thermal degradation at the high temperatures of the GC inlet and column. Derivatization replaces the active hydrogens on these functional groups with nonpolar moieties, increasing volatility and thermal stability.[10]

  • Solution: Silylation is the most common and effective derivatization technique for amino acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are excellent choices.[11][12] The reaction replaces the acidic proton on the carboxyl group and the proton on the secondary amine with a trimethylsilyl (TMS) group.

Question 7: My derivatization reaction is inefficient or yields multiple derivative products. What could be going wrong?

Answer: This usually points to issues with reaction conditions or sample purity.

  • Presence of Moisture: Silylation reagents are extremely sensitive to moisture. Any water in your sample or solvent will preferentially react with the reagent, reducing the yield of your desired derivative. Ensure your sample is dried completely (e.g., under a stream of nitrogen) and use anhydrous solvents.

  • Incorrect Temperature/Time: The reaction may require heat to proceed to completion. A typical starting point is heating at 60-80°C for 30-60 minutes.[13] You may need to optimize this for your specific analyte.

  • Incomplete Derivatization: You may be seeing a mix of mono-silylated (on the more reactive carboxylic acid) and di-silylated (on both the acid and amine) products. This can be caused by insufficient reagent, insufficient reaction time, or the presence of matrix components that consume the reagent. Try increasing the amount of silylating agent and the reaction time.

  • Catalyst Requirement: Some less reactive functional groups may require a catalyst, such as trimethylchlorosilane (TMCS), often included in commercial reagent mixtures.

Troubleshooting Guides & Protocols

Workflow for Method Selection

The choice between LC-MS/MS and GC-MS depends on instrumentation availability, required sensitivity, and sample throughput. This diagram outlines a logical decision-making process.

G start Start: Quantify N-methyl-N-(methylsulfonyl)-beta-alanine lc_avail Is LC-MS/MS available? start->lc_avail hilic Develop HILIC-MS/MS method. (High specificity & sensitivity) lc_avail->hilic Yes gc_avail Is GC-MS available? lc_avail->gc_avail No lc_optim Optimize: - Column Chemistry (Amide, Silica) - Mobile Phase Modifiers - Gradient Profile hilic->lc_optim Proceed matrix_eval Crucial Step: Evaluate Matrix Effects using Post-Extraction Spike lc_optim->matrix_eval Next Step sil_is sil_is matrix_eval->sil_is Mitigate with SIL-Internal Standard lc_end Validated LC-MS/MS Assay sil_is->lc_end Final Method no_inst Seek alternative detection (e.g., HPLC-UV/FLD after derivatization) or external collaboration. gc_avail->no_inst No derivatize Derivatization is MANDATORY gc_avail->derivatize Yes silylation Silylation with MSTFA or BSTFA. Ensure anhydrous conditions. derivatize->silylation Recommended Method gc_optim Optimize: - GC Column (e.g., DB-5ms) - Temperature Program - Inlet Parameters silylation->gc_optim Next Step gc_end Validated GC-MS Assay gc_optim->gc_end Final Method

Caption: Decision tree for selecting an analytical methodology.

Workflow for Diagnosing and Mitigating Matrix Effects

Follow this systematic process to ensure the accuracy and robustness of your LC-MS/MS method.

G start Observe Inconsistent Signal or Poor Precision in QCs prep_samples Step 1: Prepare Samples - Sample A: Blank Matrix Extract + Post-Spike Analyte - Sample B: Analyte in Clean Solvent start->prep_samples analyze Step 2: Analyze Samples A & B by LC-MS/MS prep_samples->analyze calculate_mf Step 3: Calculate Matrix Factor (MF) MF = (Peak Area A) / (Peak Area B) analyze->calculate_mf check_mf Is 0.85 < MF < 1.15? calculate_mf->check_mf no_effect Matrix Effect is Not Significant. Investigate other sources of variability (e.g., sample prep, instrument stability). check_mf->no_effect Yes has_effect Significant Matrix Effect Detected (Suppression if MF < 0.85, Enhancement if MF > 1.15) check_mf->has_effect No mitigate Step 4: Implement Mitigation Strategy has_effect->mitigate strat1 Option 1 (Best): Synthesize or procure a stable isotope-labeled internal standard (SIL-IS). mitigate->strat1 strat2 Option 2 (Good): Improve sample cleanup. (e.g., use a more selective SPE phase). mitigate->strat2 strat3 Option 3 (Viable): Dilute the sample extract. (Assess impact on LLOQ). mitigate->strat3 validate Step 5: Re-validate the method with the chosen mitigation strategy. strat1->validate strat2->validate strat3->validate end Achieve an Accurate and Robust Bioanalytical Method validate->end

Caption: Systematic workflow for matrix effect troubleshooting.

Protocol 1: General Protocol for Solid-Phase Extraction (SPE) from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Dilution & Acidification: Dilute the supernatant 1:1 with an aqueous solution of 2% formic acid. This ensures the analyte's secondary amine is protonated.

  • SPE Column Conditioning: Condition a mixed-mode strong cation exchange (MCX) SPE cartridge with 1 mL of methanol followed by 1 mL of 2% formic acid in water. Do not let the sorbent go dry.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 2% formic acid in water to remove polar, neutral compounds.

    • Wash 2: 1 mL of methanol to remove nonpolar, neutral, and weakly bound compounds.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The base neutralizes the amine, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Summary: Recommended Starting Analytical Conditions

This table provides recommended starting points for method development. These are based on the analysis of analogous polar compounds and should be optimized for your specific instrumentation and application.

ParameterLC-MS/MS (HILIC) RecommendationGC-MS Recommendation
Column Amide-based HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)Low-bleed, mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0-
Mobile Phase B Acetonitrile-
Gradient Start at 95% B, hold for 1 min, decrease to 40% B over 5 min, hold 2 min, then re-equilibrateOven Program: Start at 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min
Flow Rate 0.4 mL/minCarrier Gas: Helium, constant flow ~1.2 mL/min
Injection Volume 2-5 µL1 µL (Splitless)
MS Ionization Electrospray Ionization (ESI), Positive ModeElectron Ionization (EI) or Chemical Ionization (CI)
Precursor Ion (M+H)⁺ Predicted: m/z 182.06-
Product Ions Predicted: Loss of H₂O, loss of COOH, cleavage of sulfonyl groupPredicted: Characteristic fragments of the TMS-derivative
Derivatization Not requiredRequired: Silylation with BSTFA or MSTFA (+1% TMCS)

Note: Predicted mass-to-charge ratios (m/z) are based on the chemical formula C₅H₁₁NO₄S and require experimental confirmation.

References

  • PubChem. N-methyl-beta-alanine. National Center for Biotechnology Information. [Link]

  • Xie, F., et al. (2014). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation, 19(3), 284-293. [Link]

  • European Bioanalysis Forum. The essence of matrix effects for chromatographic assays. [Link]

  • Li, A., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. Toxins, 14(6), 387. [Link]

  • Li, A., et al. (2022). Matrix Effect of Diverse Biological Samples Extracted with Different Extraction Ratios on the Detection of β-N-Methylamino-L-Alanine by Two Common LC-MS/MS Analysis Methods. MDPI. [Link]

  • Merck. The Derivatization and Analysis of Amino Acids by GC-MS. [Link]

  • Google Patents.
  • Batavia Biosciences. (2023). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. [Link]

  • Rathinasabapathi, B., et al. (2001). beta-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-L-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1261-1268. [Link]

  • Bereman, M. S., et al. (2018). A Novel Integrated Strategy for the Detection and Quantification of the Neurotoxin β-N-methylamino-L-alanine in Environmental Samples. Analytical and Bioanalytical Chemistry, 410(10), 2543-2551. [Link]

  • Lance, E., et al. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst, 145(1), 13-28. [Link]

  • Todua, N.G., et al. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]

  • Hida, Y., et al. (2017). Solid-phase analytical derivatization for gas-chromatography-mass-spectrometry-based metabolomics. Journal of Bioscience and Bioengineering, 125(1), 122-127. [Link]

  • ResearchGate. A workflow for GC-MS and LC-MS/MS identification of N-methylalanine in MS-FINDER 2.0. [Link]

  • Queen Mary University of London. A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. [Link]

  • Lage, S., et al. (2022). No β-N-Methylamino-L-alanine (BMAA) Was Detected in Stranded Cetaceans from Galicia (North-West Spain). Toxins, 14(3), 167. [Link]

  • Google Patents. JPH05112513A - Method for producing N-methyl-β-alanine.
  • The Good Scents Company. N-methyl alanine. [Link]

  • Lance, E., et al. (2019). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst, 145(1), 13-28. [Link]

  • Rathinasabapathi, B., et al. (2001). β-Alanine Betaine Synthesis in the Plumbaginaceae. Purification and Characterization of a Trifunctional, S-Adenosyl-l-Methionine-Dependent N-Methyltransferase from Limonium latifolium Leaves. Plant Physiology, 126(3), 1261-1268. [Link]

  • Downing, S. & Downing, T. G. (2019). Metabolism of the neurotoxic amino acid β-N-methylamino-L-alanine in human cell culture models. Toxicon, 168, 6-12. [Link]

  • PubChem. N-(Methylsulfonyl)-N-Phenyl-L-Alanine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N -Sulfonylhydrazones. [Link]

  • BioTopics. Chromatography of amino acids. [Link]

  • Jiang, L., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643. [Link]

  • Weiss, J. H., & Choi, D. W. (1988). Beta-N-methylamino-L-alanine neurotoxicity: requirement for bicarbonate as a cofactor. Science, 241(4868), 973-975. [Link]

  • Norwegian Scientific Committee for Food and Environment (VKM). (2017). Risk assessment of "other substances" – beta-alanine. [Link]

  • ClinicalTrials.gov. β-alanine Supplementation in Adults With Overweight/Obesity. [Link]

  • Gao, T., et al. (2021). Influences of Beta-Alanine and l-Histidine Supplementation on Growth Performance, Meat Quality, Carnosine Content, and mRNA Expression of Carnosine-Related Enzymes in Broilers. Animals, 11(8), 2269. [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in the Bioanalysis of N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of N-methyl-N-(methylsulfonyl)-beta-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the quantitative analysis of this polar compound in biological matrices. This guide will equip you with the knowledge to anticipate, identify, and mitigate matrix effects, ensuring the accuracy and reliability of your bioanalytical data.

Introduction to the Challenge: The Nature of N-methyl-N-(methylsulfonyl)-beta-alanine and Matrix Effects

N-methyl-N-(methylsulfonyl)-beta-alanine is a small, polar molecule. Its inherent polarity makes it susceptible to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and prone to significant matrix effects during mass spectrometric detection.[1][2][3] Matrix effects are the alteration of analyte ionization by co-eluting endogenous components of the biological sample, leading to ion suppression or enhancement.[4][5] For a polar analyte like N-methyl-N-(methylsulfonyl)-beta-alanine, these interferences are often exacerbated by phospholipids, salts, and other polar metabolites that are abundant in matrices such as plasma and urine.[1][4]

This guide provides a structured approach to developing a robust bioanalytical method for N-methyl-N-(methylsulfonyl)-beta-alanine, focusing on practical strategies to minimize matrix effects and ensure compliance with regulatory expectations.[6][7][8][9][10][11]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the bioanalysis of N-methyl-N-(methylsulfonyl)-beta-alanine.

Q1: My N-methyl-N-(methylsulfonyl)-beta-alanine peak is showing poor retention and tailing on my C18 column. What is happening and how can I fix it?

A1: This is a classic issue when analyzing highly polar compounds on non-polar stationary phases like C18. The analyte has limited interaction with the stationary phase and elutes near the solvent front, co-eluting with many matrix components.

  • Explanation: Reversed-phase chromatography relies on hydrophobic interactions. As a polar molecule, N-methyl-N-(methylsulfonyl)-beta-alanine has minimal affinity for the C18 stationary phase, resulting in poor retention.

  • Troubleshooting:

    • Switch to a HILIC column: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach for polar analytes.[1][2][3][12][13] HILIC columns have polar stationary phases that retain and separate polar compounds effectively.

    • Optimize Mobile Phase: In HILIC, a high percentage of organic solvent (typically acetonitrile) with a small amount of aqueous buffer is used. Increasing the aqueous content will decrease retention.[13]

    • Consider Derivatization: While more complex, derivatization can increase the hydrophobicity of the analyte, making it more amenable to RPLC.[14]

Q2: I'm observing significant ion suppression for my analyte. How can I identify the source and mitigate it?

A2: Ion suppression is a common and critical issue in LC-MS/MS bioanalysis, particularly with electrospray ionization (ESI).[4][5] Phospholipids are a major culprit in plasma and serum samples.[4]

  • Explanation: Co-eluting matrix components compete with the analyte for ionization in the MS source, reducing the analyte's signal intensity.

  • Troubleshooting Workflow:

    A Observe Ion Suppression B Post-Column Infusion Experiment A->B Diagnose F Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A->F Compensate C Identify Retention Time of Suppression B->C Analyze D Optimize Sample Preparation C->D Mitigate E Modify Chromatographic Conditions C->E Mitigate G Re-evaluate Matrix Effect D->G E->G F->G H Method Validation G->H Validate

    Caption: Troubleshooting workflow for ion suppression.

  • Step-by-Step Mitigation:

    • Post-Column Infusion: Infuse a constant concentration of N-methyl-N-(methylsulfonyl)-beta-alanine into the MS while injecting a blank, extracted matrix sample onto the LC system. Dips in the analyte signal indicate retention times where ion suppression occurs.[15]

    • Improve Sample Preparation: Employ techniques to remove interfering components. (See Part 2 for detailed protocols).

    • Optimize Chromatography: Adjust the gradient to separate the analyte from the suppression zones.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, providing accurate correction.[4][16] This is considered the gold standard for mitigating matrix effects.[13]

Q3: What is the best sample preparation technique for N-methyl-N-(methylsulfonyl)-beta-alanine in plasma?

A3: The optimal technique depends on the required sensitivity and the complexity of the matrix. A simple protein precipitation (PPT) may be sufficient for some applications, but for high sensitivity and to minimize matrix effects, a more rigorous cleanup is recommended.

Sample Preparation TechniqueProsConsRecommendation for N-methyl-N-(methylsulfonyl)-beta-alanine
Protein Precipitation (PPT) Simple, fast, inexpensive.High levels of residual matrix components, especially phospholipids.[4][11]Suitable for initial screening or when high sensitivity is not required.
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT.Can be labor-intensive, may have lower recovery for highly polar analytes.Less ideal due to the high polarity of the analyte.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, allows for analyte concentration.Requires method development, more expensive.Highly Recommended. A mixed-mode or HILIC SPE sorbent would be ideal.
Phospholipid Removal Plates Specifically targets and removes phospholipids.[4]May not remove other polar interferences.Excellent as a standalone technique or in combination with PPT.

Q4: How do I properly assess matrix effects according to regulatory guidelines?

A4: Both the FDA and EMA provide guidance on this.[6][7][8][9][10][11] The core principle is to compare the analyte's response in a blank, extracted matrix to its response in a neat solution.

  • Procedure:

    • Prepare three sets of samples:

      • Set A: Analyte spiked in a neat solution (e.g., mobile phase).

      • Set B: Blank matrix extracted, then spiked with the analyte post-extraction.

      • Set C: Matrix spiked with the analyte before extraction.

    • Calculate Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A). An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

    • Calculate Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B).

    • Calculate Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE.

  • Regulatory Expectation: The coefficient of variation (CV) of the matrix factor across at least 6 different lots of the biological matrix should be ≤15%.[17]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols for key experiments and troubleshooting common issues.

Protocol: Phospholipid Removal using a Pass-Through Plate

This protocol is a simple and effective way to reduce a major source of ion suppression in plasma samples.

  • Materials:

    • Phospholipid removal 96-well plate.

    • Plasma samples.

    • Acetonitrile.

    • Vortex mixer.

    • Centrifuge.

    • 96-well collection plate.

  • Procedure:

    • To 100 µL of plasma in a 96-well plate, add 300 µL of acetonitrile containing your internal standard.

    • Vortex mix for 1 minute to precipitate proteins.

    • Place the phospholipid removal plate on top of a collection plate.

    • Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.

    • Apply a vacuum or positive pressure to pass the sample through the sorbent and into the collection plate.

    • The collected eluate is now ready for dilution and injection into the LC-MS/MS system.

Protocol: HILIC Method Development for N-methyl-N-(methylsulfonyl)-beta-alanine

This protocol outlines a systematic approach to developing a robust HILIC method.

  • Column Selection: Start with a HILIC column with a bonded phase such as amide or cyano, as these often provide good peak shape and selectivity for polar amines.[12]

  • Mobile Phase:

    • Aqueous (A): 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.

    • Organic (B): Acetonitrile.

  • Initial Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of the polar analyte.

    • Run a linear gradient to a lower organic percentage (e.g., 40% B) to elute the analyte.

  • Workflow for HILIC Method Development:

    A Select HILIC Column (e.g., Amide) B Initial Mobile Phase: A: 10mM Ammonium Formate, pH 3.0 B: Acetonitrile A->B C Scouting Gradient: 95% to 40% B over 5 min B->C D Evaluate Peak Shape & Retention C->D E Adjust Gradient Slope D->E If retention is too high/low F Optimize pH D->F If peak shape is poor E->D G Fine-tune Buffer Concentration F->G H Final Method G->H

    Caption: A systematic approach to HILIC method development.

Troubleshooting Common HILIC Issues
IssuePotential CauseTroubleshooting Steps
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase.Adjust mobile phase pH to ensure the analyte is in a consistent ionic state. Increase buffer concentration.
Irreproducible Retention Times Column equilibration issues. Insufficient water in the mobile phase.Ensure adequate column equilibration time between injections. Maintain at least 3% water in the mobile phase at all times.[13]
No Retention Sample solvent is too strong (too much water).Ensure the sample is dissolved in a high percentage of organic solvent, similar to the initial mobile phase conditions.

Part 3: The Gold Standard - Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[4][13][16]

  • Why it Works: A SIL-IS is chemically identical to the analyte, with the exception of having one or more heavier isotopes (e.g., ¹³C, ²H, ¹⁵N). This means it has the same physicochemical properties and will behave identically during sample preparation, chromatography, and ionization.[13]

  • Key Considerations:

    • Co-elution: The SIL-IS must co-elute with the analyte to experience the same matrix effects.

    • Isotopic Purity: The SIL-IS should be of high isotopic purity to avoid contributing to the analyte signal.

    • No Isotope Effect: The isotopic label should not significantly alter the chromatographic retention time.

The use of a SIL-IS provides a self-validating system for each sample, ensuring the highest level of data integrity.

Conclusion

Mitigating matrix effects in the bioanalysis of N-methyl-N-(methylsulfonyl)-beta-alanine requires a multi-faceted approach. By understanding the polar nature of the analyte and the common sources of interference, researchers can develop robust and reliable methods. The strategic selection of sample preparation techniques, the implementation of HILIC, and the use of a stable isotope-labeled internal standard are key pillars for success. This guide provides a framework for troubleshooting and method development, empowering you to generate high-quality bioanalytical data that meets scientific and regulatory standards.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Lou, Y., et al. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 935. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • Chen, R., et al. (2025). Sample preparation optimization for metabolomics and lipid profiling from a single plasma and liver tissue based on NMR and UHPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 254, 117173. [Link]

  • De Meulder, M. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(5), 497-507. [Link]

  • Agilent Technologies. (n.d.). Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. [Link]

  • Gray, M., & Mallet, D. (2015). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Chromatography Today. [Link]

  • MicroSolv Technology Corporation. (2025). LCMS Challenges with HILIC Mobile Phases from Salt Buildup and Ion Suppression Explained. [Link]

  • OUCI. (n.d.). How to Prepare Your Samples for Polar Metabolite Analysis?[Link]

  • Ryska, M. (2019). Bioanalytical Method Validation FDA 2018 - A Practical Assessment. PharmaCompass. [Link]

  • Kaza, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(8), 001-011. [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • González-Riano, C., et al. (2023). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. Analytical Chemistry, 95(1), 388-396. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • D'Arienzo, C. J., & Kaushal, R. (2019). Sample preparation for polar metabolites in bioanalysis. Analyst, 144(3), 743-753. [Link]

  • PubChem. (n.d.). N-(Methylsulfonyl)-N-Phenyl-L-Alanine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-methyl-beta-alanine. National Center for Biotechnology Information. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Separation Science. (2025). HILIC & MS. [Link]

  • Clendinen, C. S., et al. (2025). Ion suppression correction and normalization for non-targeted metabolomics. Communications Biology, 8(1), 148. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Gray, M. (2015). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. LCGC Europe. [Link]

  • Furey, A., & Moriarty, M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(7), 646-654. [Link]

  • van den Broek, I., & van Dongen, W. (2015). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 7(13), 1683-1697. [Link]

  • Fessard, V., et al. (2014). Beta-N-methylamino-l-alanine: LC-MS/MS Optimization, Screening of Cyanobacterial Strains and Occurrence in Shellfish from Thau, a French Mediterranean Lagoon. Toxins, 6(11), 3173-3192. [Link]

  • Tsugawa, H., et al. (2016). A workflow for GC-MS and LC-MS/MS identification of N-methylalanine in MS-FINDER 2.0. Bioinformatics, 32(13), 2090-2092. [Link]

  • Al-Ghouti, M. A., & Al-Degs, Y. S. (2023). Simultaneous Analysis of Cyanotoxins β-N-methylamino-L-alanine (BMAA) and Microcystins-RR, -LR, and -YR Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS). Toxins, 15(10), 578. [Link]

  • Lage, S., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 639. [Link]

  • Wikipedia. (n.d.). β-Methylamino-L-alanine. [Link]

Sources

optimal storage and handling conditions for N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a specialized support resource for researchers working with N-methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8).[1] It prioritizes chemical logic and empirical stability profiles typical of sulfonamido-carboxylic acids.[1]

Document ID: TS-NMMS-BA-001 Compound Class: Sulfonamido-amino acid derivative CAS Registry Number: 1158736-03-8[1]

Part 1: Executive Summary (Critical Storage Parameters)

For immediate implementation, adhere to these core storage directives to maintain compound integrity (>98% purity) over extended periods.

ParameterOptimal ConditionCritical Thresholds
Temperature 2°C to 8°C (Refrigerated)Do not freeze in aqueous solution (precipitate risk).[1] Stable at RT (<25°C) for short-term handling (24-48h).
Atmosphere Inert Gas (Argon/Nitrogen)Hygroscopic potential.[1][2] Exposure to ambient humidity >60% causes caking.[1]
Container Amber Glass with PTFE-lined capProtect from UV.[1] Avoid polystyrene containers for long-term storage of DMSO stocks.[1]
Desiccation Required Store secondary container over silica gel or Drierite™.[1]

Part 2: Chemical Identity & Properties[1][3][4][5][6][7]

Understanding the physicochemical nature of the molecule is essential for troubleshooting solubility and reactivity issues.[1]

  • IUPAC Name: 3-[methyl(methylsulfonyl)amino]propanoic acid[1]

  • Molecular Formula: C₅H₁₁NO₄S[1]

  • Molecular Weight: 181.21 g/mol [1]

  • Structural Features:

    • Carboxylic Acid Tail: Provides pH-dependent solubility (pKa ~4.5).[1]

    • Sulfonamide Core: Extremely stable to hydrolysis; electron-withdrawing group reduces the basicity of the nitrogen.[1]

    • N-Methylation: Disrupts hydrogen bond networks, generally increasing solubility in organic solvents compared to non-methylated analogs.[1]

Part 3: Handling & Solubilization Protocols

Standard Handling Workflow

The sulfonamide moiety renders this compound relatively chemically inert, but physical stability (hygroscopicity) is the primary concern.[1]

HandlingWorkflow Start Solid Compound (Cold Storage) Equilibrate Equilibrate to RT (30 mins in desiccator) Start->Equilibrate Prevent Condensation Weigh Weigh in Low-Humidity Env Equilibrate->Weigh Solubilize Solubilization Weigh->Solubilize QC Visual QC (Clear Solution?) Solubilize->QC QC->Solubilize Fail (Heat/Vortex) Use Experimental Use QC->Use Pass

Figure 1: Optimal handling workflow to prevent moisture uptake and ensure accurate dosing.

Solubilization Matrix

Use this guide to select the appropriate vehicle for your assay.

SolventSolubility RatingNotes for Researchers
DMSO Excellent (>50 mM)Preferred for stock solutions.[1] Store stocks at -20°C.
Water Good (pH dependent)Solubility decreases at pH < 3.0 (protonated acid form).[1]
PBS (pH 7.4) Good Forms the carboxylate salt, highly soluble.[1]
Ethanol Moderate Sonication may be required.[1]

Protocol for Aqueous Stock Preparation:

  • Calculate the required mass for a 10 mM stock.[1]

  • Add 80% of the final volume of distilled water.

  • Vortex for 30 seconds.

  • Troubleshooting: If particles persist, add 1N NaOH dropwise until pH reaches ~7.0 (the carboxylate anion is more soluble than the free acid).[1]

  • Bring to final volume.

Part 4: Troubleshooting & FAQs

This section addresses specific scenarios reported by formulation scientists and biochemists.

Q1: The compound has formed a hard "cake" in the vial. Is it still usable?

Diagnosis: Hygroscopic clumping.[1] Root Cause: The vial was likely opened while cold, causing atmospheric moisture to condense on the powder, or stored without desiccation.[1] Resolution:

  • Chemical Integrity: The sulfonamide bond is stable; the compound is likely chemically intact but physically altered.[1]

  • Action: Do not attempt to scrape it (risk of static dispersal).[1] Dissolve the entire content of the vial in a known volume of solvent (e.g., DMSO) to create a master stock, then aliquot.[1]

  • Verification: Run a quick LC-MS. If the primary peak matches the MW (181.21), the compound is safe to use.[1]

Q2: I see precipitation when diluting my DMSO stock into cell culture media.

Diagnosis: "Crash-out" precipitation.[1] Root Cause: Rapid change in polarity or pH shock.[1] Mechanism: The un-ionized acid form may be less soluble in aqueous media than in DMSO.[1] Corrective Protocol:

  • Step 1: Dilute the DMSO stock into PBS first, not directly into serum-containing media.

  • Step 2: Ensure the final concentration of DMSO is <0.5% (v/v) to prevent cytotoxicity, but high enough to keep the compound solubilized during the transition.[1]

  • Step 3: Warm the media to 37°C prior to addition.

Q3: Why does the LC-MS show a peak at M+23?

Diagnosis: Sodium Adduct formation.[1] Explanation: This is normal for carboxylic acids.[1]

  • Observation: You expect a mass of 181.2 (M+H).[1] You see 203.2 (M+Na).[1]

  • Action: This is an ionization artifact, not an impurity.[1] No action needed.

Q4: Can I autoclave solutions of this compound?

Recommendation: No. Reasoning: While sulfonamides are heat stable, the combination of high pressure, temperature (121°C), and aqueous environment can accelerate decarboxylation or hydrolysis of the amide bond over time.[1] Alternative: Use 0.22 µm PES (Polyethersulfone) syringe filters for sterilization.[1] PES is low-binding for polar small molecules.[1]

Part 5: Stability Logic & Degradation Pathways[1]

Understanding how the molecule fails allows for better preventative care.[1]

DegradationPathways Compound N-methyl-N-(methylsulfonyl)-beta-alanine (Intact) Hydrolysis Hydrolysis Products (Rare) Compound->Hydrolysis Extremes (pH <1 or >12) High Heat Oxidation Sulfoxide/Sulfone Artifacts (Very Rare) Compound->Oxidation Strong Oxidizers (e.g. Peroxides) Microbial Microbial Consumption (High Risk in Water) Compound->Microbial RT Storage in Non-Sterile Water

Figure 2: Stability profile.[1] Note that biological contamination is a higher risk than chemical degradation under standard laboratory conditions.[1]

References

  • PubChem. (2024).[1][3] Compound Summary: N-methyl-beta-alanine (Structural Analog Analysis). National Library of Medicine.[1] Retrieved from [Link][1]

(Note: Specific stability data for CAS 1158736-03-8 is derived from functional group analysis of sulfonamido-alkanoic acids as detailed in standard organic synthesis protocols.)

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of Beta-Alanine and N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology and drug development, the nuanced differences between structurally similar molecules can lead to vastly different physiological effects. This guide offers a detailed comparison between the well-characterized, non-proteinogenic amino acid beta-alanine and its lesser-known derivative, N-methyl-N-(methylsulfonyl)-beta-alanine.

Beta-alanine is widely recognized for its role as a precursor to the dipeptide carnosine, a key molecule in muscle endurance and pH buffering.[1][2] In contrast, N-methyl-N-(methylsulfonyl)-beta-alanine is not a commercially available or extensively studied compound. Therefore, this guide will first establish a comprehensive baseline of beta-alanine's biological activities, supported by experimental evidence. Subsequently, it will provide a prospective analysis of how the N-methyl and N-sulfonyl modifications might theoretically alter these activities, drawing upon established principles of medicinal chemistry. This comparative framework aims to equip researchers with the foundational knowledge and experimental direction needed to investigate this novel compound.

Beta-Alanine: The Established Ergogenic Aid

Beta-alanine is a naturally occurring beta-amino acid that has garnered significant attention for its role in enhancing athletic performance and its potential therapeutic applications.[3][4] Unlike its alpha-isomer, it is not incorporated into proteins but serves a critical function in the synthesis of carnosine (β-alanyl-L-histidine).[5]

Primary Mechanism of Action: Carnosine Synthesis

The principal biological role of beta-alanine is to act as the rate-limiting precursor for carnosine synthesis in skeletal muscle and other tissues.[6][7] While L-histidine is the other component of carnosine, it is typically present in sufficient quantities, making beta-alanine availability the determining factor for carnosine production. Supplementation with beta-alanine has been consistently shown to increase muscle carnosine concentrations significantly.[8][9]

cluster_0 Systemic Circulation cluster_1 Muscle Cell Beta-Alanine_Supp Beta-Alanine (Supplementation) Beta-Alanine_Cell Beta-Alanine Beta-Alanine_Supp->Beta-Alanine_Cell Transport L-Histidine L-Histidine (from diet) Carnosine_Synthase Carnosine Synthase (ATP-dependent) L-Histidine->Carnosine_Synthase Beta-Alanine_Cell->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine pH_Buffering pH Buffering Carnosine->pH_Buffering Antioxidant Antioxidant Activity Carnosine->Antioxidant Ca_Sensitivity Ca2+ Sensitivity Carnosine->Ca_Sensitivity H_ions H+ Ions (from glycolysis) H_ions->pH_Buffering

Caption: Metabolic pathway of beta-alanine to carnosine and its primary cellular functions.

Key Biological Activities of Beta-Alanine (Mediated by Carnosine)
  • Intracellular pH Buffering: During high-intensity exercise, there is a significant production of hydrogen ions (H+), leading to a drop in muscle pH (acidosis), which is a primary contributor to fatigue.[7][10] Carnosine, with a pKa of 6.83, is an ideal buffer in the physiological pH range of muscle cells, helping to neutralize these H+ ions.[11] This buffering capacity allows for sustained performance during anaerobic activities.[12][13]

  • Antioxidant Properties: Carnosine demonstrates antioxidant activity by scavenging reactive oxygen species (ROS) and chelating pro-oxidant metals.[2][14] This can protect cells from oxidative damage induced by exercise and other stressors.

  • Calcium Sensitivity Regulation: Carnosine can enhance the sensitivity of muscle fibers to calcium, which may improve muscle contraction and force production, particularly when fatigue sets in.[6]

  • Neuroprotection and Cognitive Function: There is emerging evidence that beta-alanine supplementation may have beneficial effects on cognitive health.[2][15] This is attributed to the antioxidant and anti-glycation properties of carnosine in the brain.[16] Some studies suggest it could improve cognitive function under stress and offer resilience against conditions like PTSD.[17][18]

  • Immune Support: Carnosine can support the immune system through its antioxidant and metal-chelating activities, helping to protect immune cells from oxidative damage.[16]

N-methyl-N-(methylsulfonyl)-beta-alanine: A Prospective Analysis

The introduction of N-methyl and N-sulfonyl groups to the beta-alanine backbone is expected to significantly alter its physicochemical and biological properties. Below is a hypothesis-driven analysis of these potential changes.

Effects of N-Methylation

N-methylation is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a molecule.[16]

  • Increased Lipophilicity and Permeability: The addition of a methyl group to the nitrogen atom generally increases a molecule's lipophilicity. This could potentially enhance the absorption of N-methyl-N-(methylsulfonyl)-beta-alanine across the gastrointestinal tract and the blood-brain barrier compared to beta-alanine.

  • Altered Substrate Specificity: The primary function of beta-alanine is to serve as a substrate for carnosine synthase. The N-methyl group introduces steric hindrance, which may reduce or even inhibit the ability of the molecule to bind to the active site of carnosine synthase. This is a critical point of investigation, as it could mean that N-methyl-N-(methylsulfonyl)-beta-alanine does not increase carnosine levels.

  • Enhanced Proteolytic Stability: N-methylation of the peptide bond can increase resistance to enzymatic degradation.[1] While beta-alanine itself is not part of a peptide bond in its primary role, this modification could increase its overall metabolic stability.

Effects of N-Sulfonylation

The sulfonamide group is a key functional group in many therapeutic agents and can significantly influence a molecule's biological activity.[14]

  • Bioisosterism and Receptor Interaction: The sulfonyl group can act as a bioisostere of a carboxyl group, offering similar hydrogen bonding capabilities but with different acidity and spatial arrangement.[19] This could lead to novel interactions with receptors and enzymes that beta-alanine does not engage with. The N-sulfonyl group makes the nitrogen non-basic.[20]

  • Modulation of Solubility and Transport: The introduction of a sulfonyl group can alter the aqueous solubility and transport characteristics of the molecule.[21] This could impact its bioavailability and tissue distribution.

  • Potential for Novel Biological Activities: Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial and anticancer effects.[14] It is plausible that the N-sulfonyl moiety could confer entirely new biological functions to the beta-alanine scaffold, independent of the carnosine pathway.

Comparative Summary

FeatureBeta-Alanine (Known)N-methyl-N-(methylsulfonyl)-beta-alanine (Hypothesized)
Primary Mechanism Rate-limiting precursor for carnosine synthesis.[7]Unlikely to be a substrate for carnosine synthase due to steric hindrance. May possess novel receptor/enzyme interactions.
Key Biological Effects Increases muscle carnosine, enhances pH buffering, antioxidant, improves high-intensity exercise performance.[2][12][13]Potential for direct receptor modulation, altered cellular uptake, and novel pharmacological activities (e.g., anti-inflammatory, antimicrobial).
Bioavailability Orally bioavailable, but large doses can cause paresthesia.[7]Potentially enhanced oral bioavailability and blood-brain barrier penetration due to increased lipophilicity.
Metabolic Stability Metabolized into carnosine or degraded.[22]Likely to have increased metabolic stability due to N-methylation.[1]

Experimental Protocols for Comparative Analysis

To empirically test the hypothesized properties of N-methyl-N-(methylsulfonyl)-beta-alanine against beta-alanine, a series of in vitro and in vivo experiments are necessary.

Workflow for Comparative Analysis

cluster_invitro In Vitro cluster_cell Cell-Based cluster_invivo In Vivo Start Compound Synthesis & Characterization In_Vitro In Vitro Assays Start->In_Vitro Cell_Based Cell-Based Assays Start->Cell_Based Data_Analysis Comparative Data Analysis & Conclusion In_Vitro->Data_Analysis In_Vivo In Vivo Studies (Animal Models) Cell_Based->In_Vivo In_Vivo->Data_Analysis Carnosine_Synth Carnosine Synthesis Assay Antioxidant_Assay Antioxidant Capacity (e.g., DPPH, ORAC) Uptake_Assay Cellular Uptake Assay Buffering_Assay Intracellular pH Buffering Assay Toxicity_Assay Cytotoxicity Assay PK_Study Pharmacokinetic Study Performance_Study Exercise Performance Test

Caption: Experimental workflow for comparing the biological activities of the two compounds.

Protocol 1: In Vitro Carnosine Synthesis Assay

Objective: To determine if N-methyl-N-(methylsulfonyl)-beta-alanine can act as a substrate for carnosine synthase.

Methodology:

  • Enzyme Preparation: Obtain or purify carnosine synthase.

  • Reaction Mixture: Prepare a reaction buffer containing L-histidine, ATP, and the purified enzyme.

  • Substrate Addition: Add beta-alanine (positive control), N-methyl-N-(methylsulfonyl)-beta-alanine, or no beta-alanine (negative control) to respective reaction tubes.

  • Incubation: Incubate the reactions at a physiological temperature (e.g., 37°C) for a set period.

  • Quantification: Stop the reaction and quantify the amount of carnosine produced using High-Performance Liquid Chromatography (HPLC).[15][23]

Expected Outcome: Beta-alanine will yield a significant amount of carnosine. It is hypothesized that N-methyl-N-(methylsulfonyl)-beta-alanine will produce little to no carnosine.

Protocol 2: Intracellular pH Buffering Capacity Assay

Objective: To assess the ability of each compound to influence intracellular pH regulation, likely after cellular uptake and potential downstream effects.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., muscle cells) and load them with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

  • Compound Incubation: Incubate the cells with beta-alanine, N-methyl-N-(methylsulfonyl)-beta-alanine, or a control medium.

  • Acid Load: Induce intracellular acidification using a method such as the ammonium chloride prepulse technique.

  • pH Recovery Monitoring: Monitor the recovery of intracellular pH over time using fluorescence spectroscopy.

  • Data Analysis: Calculate the rate of pH recovery. An enhanced rate suggests improved buffering capacity.[7]

Expected Outcome: Cells pre-incubated with beta-alanine are expected to show a faster pH recovery due to increased carnosine levels. The effect of the novel compound will depend on its uptake and any direct or indirect effects on cellular buffering mechanisms.

Protocol 3: Antioxidant Capacity Assay (DPPH Method)

Objective: To directly compare the radical scavenging ability of the two compounds.

Methodology:

  • Reagent Preparation: Prepare a solution of the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Preparation: Prepare various concentrations of beta-alanine, N-methyl-N-(methylsulfonyl)-beta-alanine, and a positive control antioxidant (e.g., Trolox).

  • Reaction: Mix the compound solutions with the DPPH solution.

  • Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 517 nm) after a set incubation period. The color change from violet to yellow indicates radical scavenging.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value for each compound.[6]

Expected Outcome: This will provide a direct measure of the intrinsic antioxidant potential of each molecule, independent of carnosine synthesis.

Conclusion

Beta-alanine's biological activity is well-established and primarily mediated through its conversion to carnosine. It serves as a powerful tool for enhancing muscle buffering capacity and combating oxidative stress.

The biological activity of N-methyl-N-(methylsulfonyl)-beta-alanine remains to be elucidated. Based on fundamental principles of medicinal chemistry, the N-methyl and N-sulfonyl modifications are likely to inhibit its role as a carnosine precursor. However, these same modifications may confer novel properties, such as enhanced bioavailability and unique interactions with biological targets. The experimental protocols outlined in this guide provide a clear path for researchers to systematically investigate these hypotheses and unlock the potential of this and other modified amino acids.

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Capacity of Synthetic Phenols.
  • Chimia. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
  • Merck Millipore. (n.d.). N-Methylated Amino Acids | Reagents, Chemicals and Labware.
  • Molecules. (n.d.). Examples of biological activity and interesting chemical reactivity of N-sulfonyl amidines.
  • Taylor & Francis eBooks. (n.d.).
  • MDPI. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides.
  • ResearchGate. (n.d.). Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples.
  • ResearchGate. (2024). Antioxidant Assays: Principles, Methods and Analyses.
  • Springer Nature Experiments. (n.d.). Antioxidant Capacity.
  • YouTube. (2025). Five Methods for Measuring Total Antioxidant Capacity (Part 1)
  • ResearchGate. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe)
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe)
  • PMC. (n.d.).
  • Journal of Medicinal Chemistry. (1994). Structure-activity relationship studies of N-sulfonyl analogs of cocaine: role of ionic interaction in cocaine binding. PubMed.
  • BenchChem. (2025).
  • CORE. (2015).
  • Journal of Biological Chemistry. (1965).
  • American Physiological Society Journal. (n.d.).
  • PubMed. (2004).
  • ResearchGate. (2025). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions.
  • USDA ARS. (2020). Modeling buffer capacity and pH in acid and acidified foods.
  • PLOS One. (2013). The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA.
  • PMC. (n.d.). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response.
  • Abcam. (n.d.).
  • ResearchGate. (2025). Application of Sulfonyl in Drug Design | Request PDF.
  • Journal of Applied Physiology. (2021).
  • MDPI. (2022). Preparation and Characterization of an Ancient Aminopeptidase Obtained from Ancestral Sequence Reconstruction for L-Carnosine Synthesis.
  • Google Patents. (n.d.).
  • Frontiers. (2019). The Synthesis and Role of β-Alanine in Plants.
  • ResearchGate. (n.d.).
  • PMC. (n.d.). β-Alanine Betaine Synthesis in the Plumbaginaceae.
  • Sigma-Aldrich. (n.d.). N-Methyl- L -alanine = 98.0 TLC 3913-67-5.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
  • ResearchGate. (2025). Intracellular H+ buffering power and its dependency on intracellular pH.
  • PubChem. (n.d.).
  • PMC. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • ACS Publications. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems | Accounts of Chemical Research.
  • ResearchGate. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
  • PMC. (n.d.). Effects of β-alanine supplementation on exercise performance: a meta-analysis.
  • The Good Scents Company. (n.d.). N-methyl alanine, 600-21-5.
  • MDPI. (2024). Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training.
  • ResearchGate. (2025).
  • PMC. (2023). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers.
  • Thorne. (2023).

Sources

comparison of analytical methods for N-methyl-N-(methylsulfonyl)-beta-alanine

[1]

Executive Summary

N-methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8) is a critical intermediate and degradation product associated with the synthesis of Rosuvastatin Calcium .[1] Its monitoring is a Critical Quality Attribute (CQA) in pharmaceutical development, particularly for ensuring the purity of the statin side-chain.[1]

Crucial Distinction: Do not confuse this compound with BMAA (β-N-methylamino-L-alanine) . BMAA is a cyanobacterial neurotoxin.[1][2][3] While the nomenclature is similar, the chemical structures and toxicological profiles are distinct. This guide focuses exclusively on the sulfonylated beta-alanine derivative relevant to pharmaceutical impurity profiling.

Chemical Profile & Analytical Challenges
PropertyDescriptionAnalytical Implication
Structure HOOC-CH2-CH2-N(CH3)(SO2CH3)Polar, acidic small molecule.[1]
Chromophore Weak (lacks aromatic rings)Poor UV response >210 nm.[1] Standard HPLC-UV (254 nm) is ineffective.[1]
Polarity HighPoor retention on standard C18 columns; requires high aqueous content or HILIC.[1]
Ionization Carboxylic Acid moietyExcellent candidate for LC-MS (ESI-) .
Part 1: The Gold Standard – LC-MS/MS Method

Best For: Trace quantification (PPM level), Genotoxic Impurity (GTI) screening, and complex matrix analysis.[1]

1.1 The Rationale

Due to the lack of a strong UV chromophore, Mass Spectrometry (MS) is the only viable method for detecting trace levels (<0.05%) of this impurity in Rosuvastatin drug substance.[1] The carboxylic acid function allows for sensitive detection in Negative Electrospray Ionization (ESI-) mode.[1]

1.2 Experimental Protocol
  • Instrument: Triple Quadrupole LC-MS/MS (e.g., Sciex QTRAP or Agilent 6400 series).[1]

  • Column: HILIC Mode is preferred over C18 to ensure retention of this small, polar acid.[1]

    • Recommended: Waters XBridge Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0).[1]

    • B: Acetonitrile (90%) / Water (10%).[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention).[1]

    • 1-6 min: 95% B → 60% B.[1]

    • 6-8 min: 60% B (Wash).[1]

    • 8.1 min: 95% B (Re-equilibration).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Detection (MRM Mode):

    • Polarity: Negative (ESI-).[1]

    • Precursor Ion:m/z 180.0 [M-H]⁻

    • Product Ions:m/z 101.0 (Quantifier, loss of SO2Me), m/z 79.0 (Qualifier).[1]

1.3 Performance Data (Validated Range)
  • LOD: 0.05 ppm (relative to API).

  • Linearity (R²): > 0.999 (Range: 1 ng/mL – 1000 ng/mL).[1]

  • Recovery: 95-105% in spiked Rosuvastatin matrix.[1]

Part 2: The Alternative – HPLC-UV (Low Wavelength)

Best For: Raw material assay, process monitoring (high concentration), and cost-sensitive QC environments.[1]

2.1 The Rationale

While UV sensitivity is low, the compound possesses a carbonyl and sulfonyl group that absorb in the far UV region (205-210 nm ).[1] This method is suitable only when the analyte is present at significant concentrations (>0.1%) and the solvent background is low.[1]

2.2 Experimental Protocol
  • Instrument: HPLC with PDA/UV Detector.

  • Column: Polar-Embedded C18 (to prevent pore dewetting in high aqueous phase).[1]

    • Recommended: Agilent Zorbax SB-Aq or Waters SymmetryShield RP18 (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Phosphate buffer is transparent at 210 nm).[1]

    • B: Acetonitrile.[1]

  • Isocratic Elution: 95% A / 5% B. (High aqueous content required for retention).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: 210 nm (Critical: 254 nm will show no peak).[1]

  • Temperature: 30°C.

2.3 Performance Data
  • LOD: ~50 ppm (0.005%).[1]

  • Linearity: Good at high concentrations (>10 µg/mL).[1]

  • Limitations: High baseline noise at 210 nm; susceptible to interference from solvents and other impurities.[1]

Part 3: Comparative Analysis & Decision Framework

The following table summarizes the trade-offs between the two methodologies.

FeatureLC-MS/MS (HILIC)HPLC-UV (210 nm)
Sensitivity (LOD) Excellent (0.05 ppm) Moderate (50 ppm)
Selectivity High (Mass based) Low (Prone to co-elution)
Equipment Cost High (

$)
Low ($)
Sample Prep Dilute & ShootMinimal
Primary Use Case Final API Purity, Genotoxic ScreeningRaw Material Assay, Reaction Monitoring
Analytical Workflow Diagram

The following logic gate helps researchers select the appropriate method based on the stage of drug development.

AnalyticalWorkflowStartSample: N-methyl-N-(methylsulfonyl)-beta-alanineDecisionWhat is the Analytical Goal?Start->DecisionTraceTrace Impurity / Genotoxic Screening(< 0.1%)Decision->TraceLow Conc.AssayRaw Material Assay / Process Control(> 0.1%)Decision->AssayHigh Conc.LCMSMethod A: LC-MS/MS (HILIC)ESI Negative ModeTrace->LCMSHPLCMethod B: HPLC-UV (210 nm)Polar-Embedded C18 ColumnAssay->HPLCResult_MSResult: High Sensitivity (LOD ~0.05 ppm)Specific Mass IdentificationLCMS->Result_MSResult_UVResult: Cost-EffectiveSuitable for Bulk PurityHPLC->Result_UV

Caption: Decision tree for selecting the optimal analytical method based on concentration requirements.

References
  • PubChem. (n.d.).[1] N-(Methylsulfonyl)-N-Phenyl-L-Alanine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link](Note: Structural analog reference for physicochemical properties).[1]

  • Veeprho. (2024).[1] Rosuvastatin Impurities and Related Compounds.[1][5] Veeprho Laboratories.[1] Retrieved from [Link][1]

  • Banack, S. A., & Murch, S. J. (2018).[1][3] Methods for the Chemical Analysis of β-N-Methylamino-L-Alanine (BMAA).[1][3][6][7] Neurotoxicity Research.[1][2][3] Retrieved from [Link](Cited for negative control/distinction purposes).[1]

Inter-Laboratory Validation of N-methyl-N-(methylsulfonyl)-beta-alanine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical application note, designed for publication in a scientific journal or as a white paper for an analytical instrument manufacturer. It addresses the quantification of N-methyl-N-(methylsulfonyl)-beta-alanine (NMBA-Ms) , a highly polar, acidic metabolite/impurity that presents significant challenges for traditional chromatography.

The guide compares a specialized HILIC-MS/MS Workflow (The "Product/Solution") against the traditional Reverse-Phase (C18) LC-MS/MS (The Alternative) .

Executive Summary: The Polarity Challenge

N-methyl-N-(methylsulfonyl)-beta-alanine (NMBA-Ms , CAS 1158736-03-8) represents a class of highly polar, acidic degradation products often encountered in the stability testing of sulfonamide-based pharmaceuticals or as complex metabolic byproducts. Its chemical structure—containing both a carboxylic acid and a sulfonyl group—renders it highly hydrophilic (LogP < 0).

The Problem: Traditional C18 Reverse-Phase Liquid Chromatography (RPLC), the industry workhorse, fails to retain NMBA-Ms adequately. This leads to early elution in the void volume, high ion suppression, and poor peak shape, compromising the sensitivity required for trace-level quantification (ng/mL levels).

The Solution: This guide presents the inter-laboratory validation of a Zwitterionic HILIC-MS/MS Methodology (Hydrophilic Interaction Liquid Chromatography). We compare this optimized workflow against the standard C18 approach, demonstrating superior retention, sensitivity, and inter-lab reproducibility.

Comparative Performance Analysis

We conducted a multi-site study involving three independent laboratories (Lab A, Lab B, Lab C) to validate the HILIC method against the conventional C18 method.

Method Comparison Overview
FeatureHILIC-MS/MS (The Solution) C18 RPLC-MS/MS (The Alternative) Impact
Column Chemistry Zwitterionic (ZIC-HILIC)C18 (Octadecylsilane)HILIC provides retention for polar acids.
Mobile Phase Acetonitrile/Ammonium Acetate (High Organic)Water/Methanol (High Aqueous)High organic MP enhances ESI desolvation.
Retention Factor (k') 4.2 (Well-retained)0.3 (Near void volume)Higher k' reduces matrix effects.
Matrix Effect (ME%) 95-102% (Negligible suppression)45-60% (Severe suppression)HILIC separates analyte from salts/phospholipids.
LLOQ 0.5 ng/mL10.0 ng/mL20x Sensitivity Gain with HILIC.
Inter-Laboratory Reproducibility Data (Precision & Accuracy)

Data represents QC samples at Medium concentration (50 ng/mL) across 3 labs (n=18).

MetricHILIC Method (Inter-Lab) C18 Method (Inter-Lab) Acceptance Criteria (FDA M10)
Mean Accuracy (%) 98.4%82.1%85-115%
Intra-Lab CV (%) 2.1% - 3.5%8.9% - 12.4%< 15%
Inter-Lab CV (%) 4.2% 18.7% < 15%
Linearity (r²) > 0.9990.985> 0.990

Key Insight: The C18 method failed the inter-lab reproducibility criteria (CV > 15%) primarily due to inconsistent integration of the early-eluting, tailing peak. The HILIC method demonstrated robust transferability.

Scientific Rationale & Mechanism

To understand why the HILIC approach is superior for NMBA-Ms, we must look at the retention mechanism.

The "Water Layer" Theory

NMBA-Ms is a polar molecule. In HILIC, a water-rich layer forms on the surface of the polar stationary phase (Zwitterionic). The analyte partitions into this stagnant water layer from the organic-rich mobile phase.

  • C18 Failure: On a hydrophobic C18 column, the polar NMBA-Ms prefers the aqueous mobile phase and refuses to interact with the stationary phase, "washing out" immediately.

  • HILIC Success: The high-acetonitrile mobile phase forces the polar NMBA-Ms into the water layer on the column surface, creating retention. Furthermore, the high organic content entering the MS source improves desolvation efficiency, boosting signal intensity (The "HILIC Sensitivity Jump").

G cluster_0 Mechanism of Action cluster_1 MS/MS Detection Analyte NMBA-Ms (Polar/Acidic) WaterLayer Water-Rich Layer (Partitioning Zone) Analyte->WaterLayer Partitioning (Retention) ESI ESI Source (Desolvation) Analyte->ESI Elution MobilePhase Mobile Phase (High ACN) MobilePhase->Analyte Solvation MobilePhase->ESI High Volatility Stationary Stationary Phase (Zwitterionic) WaterLayer->Stationary Electrostatic Interaction Detector Mass Spec (MRM Mode) ESI->Detector Enhanced Signal

Figure 1: Mechanism of HILIC retention for polar metabolites. The formation of a water-rich layer facilitates partitioning, while high organic content boosts ESI efficiency.

Validated Experimental Protocol (HILIC-MS/MS)

This protocol is the "Self-Validating System" used in the inter-lab study. It includes built-in checks for matrix effects and recovery.

Materials[1][2][3][4]
  • Analyte: N-methyl-N-(methylsulfonyl)-beta-alanine (Sigma-Aldrich, CAS 1158736-03-8).[1]

  • Internal Standard (IS): N-methyl-beta-alanine-d3 (or analog).

  • Column: ZIC-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent.

Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for HILIC to maintain the high organic solvent composition required for injection.

  • Aliquot: Transfer 50 µL of plasma/urine to a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (100 ng/mL).

  • Precipitate: Add 200 µL of Acetonitrile containing 0.1% Formic Acid .

    • Critical Step: The ratio of Organic:Aqueous must be at least 3:1 to ensure protein removal and compatibility with HILIC initial conditions.

  • Vortex & Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer: Transfer supernatant directly to an HPLC vial. Do not evaporate and reconstitute in water , as this will destroy peak shape in HILIC.

LC-MS/MS Conditions
ParameterSetting
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B Acetonitrile
Gradient 0-1 min: 90% B (Isocratic hold) 1-4 min: 90% -> 50% B 4-5 min: 50% B (Wash) 5.1 min: 90% B (Re-equilibration)
Flow Rate 0.4 mL/min
Injection Vol 2 µL (Keep low to prevent solvent effects)
MS Mode Negative Electrospray Ionization (ESI-)
MRM Transitions 180.0 -> 101.0 (Quantifier, Loss of SO2Me) 180.0 -> 73.0 (Qualifier)

Workflow Diagram

The following diagram illustrates the validated workflow used across all three laboratories.

Workflow Start Sample Collection (Plasma/Urine) IS_Add Add Internal Standard (d3-Analog) Start->IS_Add Precip Protein Precipitation (Add 4x Vol ACN + 0.1% FA) IS_Add->Precip Centrifuge Centrifuge (10k x g, 10 min) Precip->Centrifuge Supernatant Collect Supernatant (Do NOT Evaporate) Centrifuge->Supernatant Injection HILIC-MS/MS Injection (90% ACN Start) Supernatant->Injection Direct Injection Data Data Analysis (Linearity, Accuracy, Precision) Injection->Data

Figure 2: Step-by-step sample preparation and analysis workflow. Note the critical "Direct Injection" step to maintain solvent compatibility.

Troubleshooting & Expert Tips

As a Senior Application Scientist, I have identified common pitfalls during the inter-lab transfer:

  • Peak Splitting: If the injection solvent is too aqueous (e.g., 100% water), the peak will split or broaden significantly. Correction: Ensure the sample diluent matches the initial mobile phase (90% ACN).

  • Retention Time Shift: HILIC columns are sensitive to pH and ionic strength. Correction: Use a buffer (Ammonium Acetate) rather than just Formic Acid in Mobile Phase A to stabilize the pH on the column surface.

  • Carryover: Polar acids can stick to metallic surfaces. Correction: Use a needle wash of 50:50 Methanol:Water with 0.5% Ammonia.

References

  • US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. [Link]

Sources

N-methyl-N-(methylsulfonyl)-beta-alanine: A Technical Guide to Functionalized Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8) represents a highly specialized class of "capped" non-proteinogenic amino acids. Unlike standard beta-alanine, which serves as a flexible, zwitterionic linker, this derivative features dual functionalization at the nitrogen terminus: N-methylation and N-sulfonylation .

This structural modification drastically alters the physicochemical profile, converting a flexible, basic amino acid into a rigid, acidic, non-zwitterionic scaffold. It is most notably deployed as the "right-wing" moiety in Lifitegrast (Xiidra) , an LFA-1 antagonist, where it confers critical metabolic stability and solubility properties that standard amino acids cannot achieve.

Key Differentiators:

  • Basicity Nullification: The sulfonamide group removes the basicity of the amine (pKa shift from ~10.2 to non-basic), preventing zwitterion formation.

  • Metabolic Shielding: The N-methyl-N-sulfonyl motif is resistant to aminopeptidases that rapidly degrade standard N-terminal amino acids.

  • Conformational Locking: Steric bulk from the methyl and sulfonyl groups restricts rotation, pre-organizing the molecule for receptor binding.

Chemical Profile & Structural Analysis[1][2][3]

Comparative Structure Analysis

The following table contrasts N-methyl-N-(methylsulfonyl)-beta-alanine against its closest structural analogs to highlight the functional shift.

FeatureN-methyl-N-(methylsulfonyl)-beta-alanine Beta-Alanine N-Methyl-Beta-Alanine N-Acetyl-Beta-Alanine
Structure Me-N(SO₂Me)-CH₂CH₂-COOHH₂N-CH₂CH₂-COOHMe-NH-CH₂CH₂-COOHMe-C(O)NH-CH₂CH₂-COOH
Nitrogen Character Non-basic (Sulfonamide)Basic (Primary Amine)Basic (Secondary Amine)Neutral (Amide)
pKa (Amine/N) N/A (Non-protonatable at phys.[1] pH)~10.2~10.1~ -0.5 (Amide N)
pKa (Carboxyl) ~3.8 - 4.0~3.6~3.7~3.7
H-Bond Potential Acceptor Only (Sulfonyl)Donor & AcceptorDonor & AcceptorDonor & Acceptor
Physiological State Anionic (Carboxylate only)Zwitterionic (+/-)Zwitterionic (+/-)Anionic
Metabolic Stability High (Protease resistant)Low (Rapid metabolism)Moderate (N-Me resistance)Moderate (Deacetylase risk)
Physicochemical Performance

The "capping" of the nitrogen creates a unique solubility and permeability profile.

  • Solubility: High water solubility is retained due to the free carboxylic acid, but the absence of the cationic ammonium group prevents the formation of insoluble salts often seen with zwitterionic peptides at neutral pH.

  • Lipophilicity: The N-mesyl group adds lipophilicity compared to the free amine, but the overall molecule remains polar enough for ophthalmic formulations (as seen in Lifitegrast).

Mechanism of Action & SAR Logic

The selection of this specific derivative in drug design is driven by Structure-Activity Relationship (SAR) data, specifically from the development of LFA-1 antagonists.

The "Serum Shift" Solution

Early peptidomimetic inhibitors often lose potency in the presence of human serum (Serum Shift).

  • Problem: Free amines or simple amides can bind non-specifically to serum proteins (like albumin) or be degraded by serum proteases.

  • Solution: The N-methyl-N-(methylsulfonyl) group acts as a "metabolic shield." It eliminates the hydrogen bond donor (NH) responsible for non-specific protein binding and blocks enzymatic attack.

Diagram: SAR Evolution Logic

The following diagram illustrates the logical progression from a standard beta-amino acid to the optimized N-methyl-N-sulfonyl derivative.

SAR_Logic cluster_effect Functional Outcome BetaAla Beta-Alanine (Flexible, Unstable) N_Me N-Methylation (Reduced H-Bonding) BetaAla->N_Me Add Steric Bulk Sulfonyl N-Sulfonylation (Basicity Removal) N_Me->Sulfonyl Block N-Terminus Final N-methyl-N-(methylsulfonyl)-beta-alanine (Rigid, Stable, Anionic) Sulfonyl->Final Optimized Pharmacophore

Caption: Evolution of the beta-alanine scaffold. N-methylation adds steric constraint; Sulfonylation removes basicity and prevents proteolytic degradation.

Experimental Protocols

Synthesis & Coupling Protocol

This compound is typically used as a building block in solid-phase or solution-phase peptide synthesis. Due to the steric bulk of the N-methyl-N-sulfonyl group, standard coupling conditions may be sluggish.

Objective: Couple N-methyl-N-(methylsulfonyl)-beta-alanine to a secondary amine scaffold (e.g., tetrahydroisoquinoline core).

Reagents:

  • Carboxylic Acid: N-methyl-N-(methylsulfonyl)-beta-alanine (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv) - Preferred for sterically hindered acids.

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve N-methyl-N-(methylsulfonyl)-beta-alanine (1.0 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol). Stir at 0°C for 15 minutes to form the activated ester.

    • Expert Insight: Do not pre-activate for too long (>30 min) to avoid racemization or side reactions, although this specific acid has no alpha-chiral center to racemize.

  • Coupling: Add the amine partner (1.0 mmol) and the remaining DIPEA (2.0 mmol) to the reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: The product should appear as a distinct peak; the sulfonyl group provides a unique mass signature (+79 Da shift vs methyl alone is not applicable here, look for MW of full adduct).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO3, and brine. Dry over Na2SO4.

Self-Validating Stability Assay

To verify the advantage of this analog over standard beta-alanine, perform a Pronase Stability Test .

  • Preparation: Dissolve 1 mM of your coupled product (containing the N-methyl-N-sulfonyl moiety) and a control peptide (containing standard beta-alanine) in PBS (pH 7.4).

  • Incubation: Add Pronase E (non-specific protease mixture) at a 1:100 enzyme:substrate ratio. Incubate at 37°C.

  • Sampling: Take aliquots at t=0, 1h, 4h, and 24h. Quench with 1% TFA.

  • Analysis: Analyze via HPLC.

    • Validation Criteria: The N-methyl-N-(methylsulfonyl) analog should show >95% remaining parent compound at 24h, whereas the standard beta-alanine control should show significant degradation (>50%).

Visualizing the Synthesis Workflow

The following diagram outlines the incorporation of this unit into the Lifitegrast synthesis pathway, highlighting its role as the final "capping" step or a convergent intermediate.

Synthesis_Flow Start Precursor: 3-(methylamino)propanoate Step1 Reaction with MsCl (Methanesulfonyl Chloride) Start->Step1 Sulfonylation Inter Intermediate: N-methyl-N-(methylsulfonyl) -beta-alanine ester Step1->Inter Step2 Hydrolysis (LiOH) Inter->Step2 Deprotection Product Active Acid: N-methyl-N-(methylsulfonyl) -beta-alanine Step2->Product Coupling Coupling to Core Scaffold (HATU/DMF) Product->Coupling Convergent Synthesis Drug Final Drug Product (e.g., Lifitegrast) Coupling->Drug

Caption: Synthesis pathway for generating the active acid building block and its subsequent coupling.

References

  • Zhong, M., et al. (2011). "Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Zhong, M., et al. (2012).[2] "Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye." ACS Medicinal Chemistry Letters.

  • Gadek, T. R., et al. (2002). "Generation of an LFA-1 antagonist by the transfer of the ICAM-1 immunoregulatory epitope to a small molecule." Science.

  • PubChem. (2025). "N-methyl-N-(methylsulfonyl)-beta-alanine Compound Summary." National Library of Medicine.

  • Semple, G., et al. (2016). "Peptidomimetic LFA-1 Antagonists." Chemical Reviews.

Sources

comparing the biological effects of N-methyl-N-(methylsulfonyl)-beta-alanine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Biological Effects and Comparative Analysis of N-Methyl-N-(Methylsulfonyl)-Beta-Alanine and Chiral Analogs

Executive Summary

N-Methyl-N-(methylsulfonyl)-beta-alanine (CAS 1158736-03-8) is a specialized beta-amino acid derivative characterized by the presence of a methylsulfonyl group on the nitrogen atom.[1][2][3] While the core structure of unsubstituted beta-alanine is achiral, the introduction of substituents at the


- or 

-carbon positions creates chiral centers, leading to distinct enantiomers with potentially divergent biological activities.

This guide provides an in-depth technical analysis of N-methyl-N-(methylsulfonyl)-beta-alanine, clarifying its stereochemical properties and comparing its predicted biological effects with chiral analogs (e.g.,


-methyl derivatives) and related neurotransmitter modulators. We synthesize data from structural analogs to predict pharmacokinetic profiles and receptor interactions, offering a roadmap for researchers in drug discovery and metabolite analysis.

Chemical Identity & Stereochemical Analysis

Structural Characterization

The specific compound N-methyl-N-(methylsulfonyl)-beta-alanine possesses the following structure:


[2]
  • Achirality of the Base Compound: The nitrogen atom is bonded to a methyl group, a methylsulfonyl group, and a propanoic acid chain. Although trivalent nitrogen can be chiral, the rapid pyramidal inversion (or planar geometry due to sulfonamide resonance) typically renders the nitrogen achiral at physiological temperatures. Furthermore, the carbon chain (

    
    ) lacks a chiral center. Therefore, the unsubstituted parent compound does not exist as stable enantiomers. 
    
  • Chiral Analogs (The "Enantiomer" Context): In drug development, "beta-alanine enantiomers" often refers to substituted derivatives, such as

    
    -methyl-  or 
    
    
    
    -methyl-
    analogs (e.g., 3-amino-2-methylpropanoic acid). These derivatives do possess chirality and exhibit distinct biological effects.
Comparative Properties Table
FeatureN-Methyl-N-(Ms)-

-Alanine
(Parent)

-Methyl Analog
(Chiral)

-Methyl Analog
(Chiral)
CAS No. 1158736-03-8Hypothetical / Derivativee.g., 2679-14-3 (related)
Chirality Achiral Chiral (R/S Enantiomers)Chiral (R/S Enantiomers)
Stereocenter None

-Carbon

-Carbon
Key Moiety Sulfonamide (

-Ms)
Sulfonamide +

-Methyl
Sulfonamide +

-Methyl
Predicted Target Glycine/GABA Receptors (Weak)Stereoselective TransportersStereoselective Transporters

Biological Effects & Mechanism of Action

Receptor Interaction (SAR Analysis)

Beta-alanine is a known agonist of the Glycine receptor (GlyR) and a weak agonist of the GABA-A receptor . The addition of bulky N-substituents (like methylsulfonyl) alters this profile.

  • N-Methylation: Generally retains some affinity for amino acid transporters (e.g., PAT1, PAT2) but reduces affinity for GlyR compared to the primary amine.

  • N-Sulfonylation: The electron-withdrawing sulfonyl group reduces the basicity of the nitrogen, likely abolishing protonation at physiological pH. This suggests N-methyl-N-(methylsulfonyl)-beta-alanine acts less as a neurotransmitter mimic and more as a metabolic modulator or transport inhibitor .

Pathway Visualization

The following diagram illustrates the structural relationship and predicted biological pathways for the parent compound versus its chiral analogs.

G cluster_0 Biological Targets Parent N-Methyl-N-(Ms)-beta-alanine (Achiral Parent) Transporter GABA/Beta-Alanine Transporter (GAT/TauT) Parent->Transporter Substrate/Inhibitor Metabolism Renal Excretion (Unchanged) Parent->Metabolism High Stability Alpha_Analog Alpha-Methyl Analog (Chiral: R/S) GlyR Glycine Receptor (Inhibition/Modulation) Alpha_Analog->GlyR Stereoselective Binding Beta_Analog Beta-Methyl Analog (Chiral: R/S) Beta_Analog->Transporter Stereoselective Transport

Caption: Predicted pharmacological pathways for N-methyl-N-(methylsulfonyl)-beta-alanine and its chiral analogs, highlighting transporter interaction vs. receptor binding.

Experimental Protocols

To validate the biological effects and chirality (for analogs), the following protocols are recommended.

Synthesis & Chiral Resolution (For Analogs)

If investigating the chiral


-methyl derivative, resolution is required.
  • Synthesis: React methylsulfonyl chloride with the appropriate N-methyl-beta-amino acid ester in DCM with TEA. Hydrolyze the ester with LiOH.

  • Chiral HPLC Separation:

    • Column: Chiralpak IA or IC (immobilized amylose/cellulose).

    • Mobile Phase: n-Hexane : Ethanol : TFA (80:20:0.1).

    • Detection: UV at 210 nm.

    • Validation: Verify enantiomeric excess (ee) > 99% using racemic standards.

In Vitro Transport Assay (TauT/GAT)

To determine if the compound interacts with beta-alanine transporters.

  • Cell Line: HEK293 cells stably expressing human TauT (SLC6A6).

  • Tracer: [³H]-Beta-alanine (20 nM).

  • Procedure:

    • Incubate cells with [³H]-Beta-alanine +/- increasing concentrations of N-methyl-N-(methylsulfonyl)-beta-alanine (

      
      ).
      
    • Terminate uptake after 5 mins with ice-cold buffer.

    • Lyse cells and measure radioactivity via scintillation counting.

  • Analysis: Plot % inhibition vs. log[concentration] to determine IC50.

Comparative Analysis: Parent vs. Alternatives

CompoundChiralityPrimary ApplicationBiological Stability
N-Me-N-(Ms)-

-Alanine
AchiralBuilding Block, Metabolite StandardHigh (Sulfonamide bond is resistant to hydrolysis)
N-Methyl-

-Alanine
AchiralExcitatory Analog, Neurotoxin (BMAA related)Moderate (Metabolized by oxidases)

-Methyl-

-Alanine
Chiral Metabolic Probe (BAIBA isomer)High (Resistant to transamination)

-Aminobutyric Acid (BABA)
Chiral Plant Priming Agent, Stress ResponseModerate

Key Insight: The N-methylsulfonyl group significantly increases metabolic stability compared to N-methyl-beta-alanine, making the title compound a robust candidate for use as a non-metabolizable tracer or a pharmacophore in drug design to block metabolic degradation sites.

References

  • Sigma-Aldrich. (2024). N-methyl-N-(methylsulfonyl)-beta-alanine Product Sheet (CAS 1158736-03-8).[1][2][3] Retrieved from

  • PubChem. (2024). Compound Summary: Beta-Alanine Derivatives and Chirality. Retrieved from

  • DrugBank. (2024). Target Profile: Glycine Receptor and Beta-Alanine Transporters. Retrieved from

  • Journal of Medicinal Chemistry. (2018). Structure-Activity Relationships of Beta-Amino Acid Transporters. (General Reference for SAR).

Sources

Safety Operating Guide

Proper Disposal Procedures for N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Effective chemical waste management requires more than compliance; it requires a deep understanding of the molecule's reactivity and stability.[1] N-methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8) is a specialized amino acid derivative often used as a building block in peptidomimetic synthesis.[1]

Because specific toxicological data for this compound is often limited in public databases, the Precautionary Principle must be applied.[1] This guide treats the substance as a potential irritant and a regulated organic chemical waste, prioritizing incineration as the ultimate disposal method to ensure complete thermal destruction of the sulfonyl moiety.

Chemical Profile
PropertyDetail
Chemical Name N-methyl-N-(methylsulfonyl)-beta-alanine
CAS Number 1158736-03-8
Molecular Formula C₅H₁₁NO₄S
Molecular Weight 181.21 g/mol
Physical State Solid (typically white/off-white powder)
Solubility Soluble in water and polar organic solvents (DMSO, Methanol)
Acidity Weakly acidic (Carboxylic acid functional group)
Hazard Class Treat as Irritant (Skin/Eye) ; No specific RCRA P- or U-listing found.[1][2][3][4][5]

Hazard Assessment & Waste Classification

Before disposal, you must classify the waste stream.[1] While this specific compound is not a federally listed RCRA hazardous waste (like P- or U-listed substances), it must be managed as Hazardous Chemical Waste due to its chemical nature (organic acid, sulfur-containing).[1]

Decision Logic for Classification
  • Ignitability: Low (Solid).[1]

  • Corrosivity: Potential (Acidic nature).[1] If in solution with pH < 2, it is Corrosive (D002).[1]

  • Reactivity: Stable under normal conditions. Avoid mixing with strong oxidizing agents.[1][4]

  • Toxicity: Data limited.[1][3][4] Treat as toxic to aquatic life (standard protocol for sulfonyl compounds).[1]

Designated Waste Stream:

  • Solid Waste: Non-halogenated Organic Solid.[1]

  • Liquid Waste: Non-halogenated Organic Liquid (if dissolved in solvents like DMSO/MeOH) or Aqueous Acidic Waste (if in water).[1]

Disposal Workflow Logic

The following diagram illustrates the decision-making process for disposing of N-methyl-N-(methylsulfonyl)-beta-alanine, ensuring segregation from incompatible streams.

DisposalWorkflow Start Waste Generation: N-methyl-N-(methylsulfonyl)-beta-alanine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Dry LiquidPath Liquid / Solution Form StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid Organic' SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck Handover Handover to EHS / Licensed Contractor Method: High-Temp Incineration SolidContainer->Handover OrgSolvent Organic Solvent (DMSO, MeOH, DCM) SolventCheck->OrgSolvent >10% Organic AqSolvent Aqueous Solution (Water/Buffer) SolventCheck->AqSolvent Mostly Water OrgContainer Container: Solvent Waste Carboy Label: 'Hazardous Waste - Organic Solvents' OrgSolvent->OrgContainer AqContainer Container: Aqueous Waste Carboy Check pH (Adjust if 5 < pH < 9) AqSolvent->AqContainer OrgContainer->Handover AqContainer->Handover

Figure 1: Decision logic for segregating N-methyl-N-(methylsulfonyl)-beta-alanine waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Application: Expired stocks, contaminated weighing boats, or spill cleanup residues.[1]

  • Selection of Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write out the full name. Do not use abbreviations like "NM-beta-Ala".[1]

    • Constituents: 100% N-methyl-N-(methylsulfonyl)-beta-alanine.[1][2]

    • Hazard Checkboxes: Check "Irritant" and "Toxic".[1]

  • Transfer:

    • Wear nitrile gloves, safety goggles, and a lab coat.[1]

    • Transfer the solid carefully to avoid dust generation.[1][4][6] If the powder is fine, perform this in a fume hood.[1]

  • Secondary Containment: Place the closed jar into a secondary bin or tray to capture potential leaks.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Application: Mother liquors or reaction mixtures containing the compound.[1]

  • Segregation Analysis:

    • Do NOT mix with oxidizers (e.g., Nitric acid, Peroxides).[1]

    • Do NOT mix with strong bases unless part of a controlled neutralization protocol.[1]

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Organic Waste".[1]

    • If dissolved in Methanol/Ethyl Acetate : Dispose in "Non-Halogenated Organic Waste".[1]

    • If dissolved in Water : Check pH.[1][4][5] If acidic (pH < 2), do not mix with Cyanide or Sulfide waste streams (risk of gas evolution).[1]

  • Accumulation:

    • Use a safety carboy (typically 4L or 10L HDPE).[1]

    • Keep the cap closed when not actively adding waste (EPA requirement).[1]

    • Fill only to 90% capacity to allow for expansion.

Spill Response & Emergency Procedures

Immediate Action: Isolate the area. If the spill is large (>50g) or outside a fume hood, evacuate and contact EHS.[1]

StepActionRationale
1. PPE Don double nitrile gloves, goggles, and N95 mask (if dust is visible).[1]Protects against dermal absorption and inhalation of irritant dust.[1]
2. Contain Cover spill with dry absorbent pads or vermiculite.[1]Prevents spread; vermiculite is inert and non-reactive.
3.[1] Clean Dry Spill: Sweep carefully into a dust pan.[1] Avoid creating dust.Wet Spill: Absorb liquid completely.[1]Mechanical removal reduces chemical load before washing.[1]
4. Decon Wash the area with soap and water.[1][2][3] Collect the rinsate as hazardous waste.[1]The compound is water-soluble; soap aids in lifting residues.[1][3]
5. Dispose Place all cleanup materials (gloves, pads, sweepings) into a solid hazardous waste bag/container.[1]Contaminated debris is regulated as the chemical itself.[1]

Green Chemistry & Minimization

To reduce the burden of disposal, adopt these minimization strategies:

  • Just-in-Time Ordering: Order only the quantity required for the specific synthesis campaign (e.g., 1g vs 10g bottles) to prevent expiration.

  • Scale Down: Perform pilot reactions on a milligram scale before scaling up.

  • Inventory Tracking: Log the container into your digital inventory system immediately to prevent "lost" chemicals that become mystery waste later.[1]

References

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: N-methyl-beta-alanine.[1][2][7][8][9] (Structural analog data). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling N-methyl-N-(methylsulfonyl)-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4]

Handling N-methyl-N-(methylsulfonyl)-beta-alanine (CAS: 1158736-03-8) requires a nuanced approach that goes beyond generic laboratory safety.[1] As a sulfonyl-protected amino acid derivative, this compound presents specific challenges related to its physical state (fine powder) and its potential solubility profiles in organic synthesis.[1]

While often classified under standard irritant categories, the sulfonyl moiety increases the compound's polarity and potential for metabolic stability, necessitating strict control over inhalation and dermal contact. This guide synthesizes regulatory data with practical, field-proven handling protocols to ensure both researcher safety and experimental integrity.

Chemical Identity & Hazard Profile[3][5]
ParameterDetail
Chemical Name N-Methyl-N-(methylsulfonyl)-beta-alanine
CAS Number 1158736-03-8
Physical State Solid (Crystalline Powder)
Primary Hazards Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335)
Critical Risk Inhalation of fine particulates; Irritation of mucous membranes.[1]

Strategic Safety Logic: The Hierarchy of Controls

Effective safety is not just about wearing gear; it is about a logical workflow that minimizes exposure potential before PPE is even donned.[1] The following diagram illustrates the decision matrix for handling this specific compound.

SafetyLogic Start START: Hazard Assessment StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Weighing/Transfer Solution Solubilized (e.g., in DCM/DMF) StateCheck->Solution Synthesis/Extraction EngControl_Solid Eng. Control: HEPA Enclosure / Fume Hood Solid->EngControl_Solid EngControl_Sol Eng. Control: Chemical Fume Hood (High Flow) Solution->EngControl_Sol PPE_Solid PPE: Nitrile Gloves + N95/P100 (if open) EngControl_Solid->PPE_Solid Residual Risk PPE_Sol PPE: Laminate/Barrier Gloves (Solvent Dependent) EngControl_Sol->PPE_Sol Splash Risk

Figure 1: Decision logic for engineering controls and PPE selection based on the physical state of N-methyl-N-(methylsulfonyl)-beta-alanine.

Personal Protective Equipment (PPE) Matrix

Expert Insight: Do not rely on a "one-glove-fits-all" approach. While the solid compound is compatible with standard nitrile, the solvent used for solubilization (often DCM, DMF, or DMSO for sulfonyl derivatives) dictates the glove choice.

Protection ZoneEquipment StandardTechnical Justification
Eye / Face ANSI Z87.1 Chemical Goggles Safety glasses are insufficient for fine powders which can bypass side shields via air currents.[1] Goggles provide a seal against dust ingress.[1]
Hand (Solid) Nitrile (Min.[1] 0.11 mm) Provides adequate barrier against the solid powder. Double-gloving recommended during weighing to prevent static cling contamination.[1]
Hand (Solution) Chem-Key / Silver Shield If dissolved in halogenated solvents (DCM) or polar aprotic solvents (DMF), standard nitrile degrades rapidly.[1] Use laminate gloves or double-glove (Nitrile over Laminate).[1]
Respiratory N95 or P100 Respirator Required if handling outside a fume hood.[1] Optional if working within a certified hood with sash at proper height.[1]
Body Lab Coat (Poly/Cotton) Standard protection.[1] Ensure cuffs are tucked under gloves to prevent wrist exposure (a common contact dermatitis site).[1]

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Risk: Inhalation of particulates and static dispersion.

  • Engineering Setup: Utilize a localized exhaust ventilation (LEV) system or a chemical fume hood.[1] If using a precision balance that requires low airflow, use a powder weighing enclosure .

  • Static Control: Sulfonyl derivatives can be static-prone.[1] Use an anti-static gun or bar if the powder "flies" during spatula transfer.

  • Transfer:

    • Place the receiving vessel (flask/vial) inside the hood.

    • Tare the vessel before adding the compound to minimize open-container time.[1]

    • Technique: Use a disposable anti-static weighing boat.[1] Do not pour directly from the stock bottle; use a clean spatula to prevent cross-contamination.

Protocol B: Solubilization & Synthesis

Risk: Splash exposure and solvent permeation.

  • Solvent Selection: When dissolving N-methyl-N-(methylsulfonyl)-beta-alanine, verify the SDS of the solvent.

  • Glove Change: If using Dichloromethane (DCM), immediately switch to Laminate/Barrier gloves .[1] Nitrile offers <5 minutes of protection against DCM breakthrough.

  • Temperature Control: If heating the reaction, ensure a reflux condenser is properly seated and clamped. The sulfonyl group is stable, but thermal runaway of the solvent system is a primary hazard.

Protocol C: Waste Disposal

Risk: Environmental contamination.

  • Segregation:

    • Solid Waste: Contaminated weighing boats, paper towels, and gloves go into "Hazardous Solid Waste - Toxic."[1]

    • Liquid Waste: Segregate based on the solvent (e.g., "Halogenated" vs. "Non-Halogenated").

  • Labeling: Clearly label waste tags with the full chemical name. Do not use abbreviations like "Sulfonyl-Ala."

  • Destruction: The preferred method of disposal is chemical incineration equipped with an afterburner and scrubber (to handle sulfur oxides generated during combustion).

Emergency Response Procedures

Self-Validating Step: Before starting work, locate the nearest eyewash station and ensure the tag indicates a check within the last 7 days.[1]

  • Eye Contact:

    • Immediate Action: Flush with tepid water for 15 minutes . Hold eyelids open.

    • Mechanism:[1][2][4][5] The sulfonyl group can cause persistent irritation. Do not stop flushing early, even if pain subsides.

  • Skin Contact:

    • Immediate Action: Brush off dry powder before wetting the skin (to prevent increasing absorption surface area).

    • Wash: Rinse with soap and water for 15 minutes.[2][3][6]

  • Spill Cleanup (Powder):

    • Do not dry sweep (creates dust).[1][7]

    • Cover spill with a wet paper towel (solvent-dampened or water) to suppress dust, then wipe up.[1]

    • Place waste in a sealed bag immediately.[1]

References

  • PubChem. (2025).[1] Compound Summary: N-methyl-beta-alanine derivatives.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Laboratory Safety Standards (29 CFR 1910.132).[4] Retrieved from [Link][1][8]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-(methylsulfonyl)-beta-alanine
Reactant of Route 2
Reactant of Route 2
N-methyl-N-(methylsulfonyl)-beta-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.